molecular formula C10H9NO B1315842 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile CAS No. 125114-88-7

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B1315842
CAS No.: 125114-88-7
M. Wt: 159.18 g/mol
InChI Key: XWJWSNVCZKWXST-UHFFFAOYSA-N
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Description

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWSNVCZKWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561190
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125114-88-7
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a detailed exploration of a robust and selective synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The core of this synthesis involves the chemoselective reduction of the precursor ketone, 5-cyano-1-indanone. This document elucidates the strategic rationale behind reagent selection, provides a step-by-step experimental protocol, and explains the underlying reaction mechanism. Designed for researchers, chemists, and drug development professionals, this guide integrates practical insights with fundamental chemical principles to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Indane Scaffold

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in chemical and pharmaceutical research.[1][2] Derivatives of indane are integral to numerous pharmacologically active agents and natural products, demonstrating a wide array of biological activities.[3][4] The specific target of this guide, this compound (also known as 5-cyano-1-indanol), serves as a critical building block for constructing more complex molecules.[5] Its bifunctional nature, featuring a secondary alcohol and a nitrile group, allows for diverse subsequent chemical transformations, making it a highly sought-after intermediate in the development of novel therapeutics and functional materials.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and efficient pathway to synthesize this compound is through the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (commonly known as 5-cyano-1-indanone).[6][7][8] This strategy is advantageous because the ketone precursor is readily accessible through established methods like intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.[9][10]

The key challenge in this transformation is the chemoselective reduction of the ketone carbonyl group in the presence of a chemically sensitive nitrile (-C≡N) group. This necessitates a mild reducing agent that exhibits high selectivity for ketones over nitriles.

G Target 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Disconnection Carbonyl Reduction Target->Disconnection Precursor 5-Cyano-1-indanone Disconnection->Precursor =>

Figure 1: Retrosynthetic analysis of the target molecule.

Core Synthesis: Selective Reduction of 5-Cyano-1-indanone

Principle and Reagent Selection: The Case for Sodium Borohydride

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[11] While powerful reagents like lithium aluminum hydride (LiAlH₄) can readily accomplish this, they are often too reactive and would also reduce the nitrile group.[12]

The reagent of choice for this synthesis is Sodium Borohydride (NaBH₄) . This decision is grounded in the following key principles:

  • Chemoselectivity: NaBH₄ is a significantly milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but does not typically react with less electrophilic functional groups like esters, amides, or, critically for this synthesis, nitriles under standard conditions.[12][13][14] This selectivity ensures the nitrile moiety remains intact.

  • Operational Simplicity and Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable enough to be used in alcoholic or even aqueous solutions.[14][15] This makes the reaction setup and workup procedures safer and more convenient for laboratory-scale synthesis.

  • Solvent Compatibility: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for this reaction. They are capable of dissolving both the indanone substrate and the NaBH₄ reagent, and they also serve as the proton source to neutralize the intermediate alkoxide.[12][15]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism:

  • Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of the nucleophilic hydride ion (H⁻). The hydride attacks the electrophilic carbon atom of the ketone's carbonyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the protic solvent (e.g., methanol), yielding the final secondary alcohol product, this compound.[13][15]

G reactant reactant intermediate intermediate product product reagent reagent start 5-Cyano-1-indanone alkoxide Alkoxide Intermediate start->alkoxide 1. Hydride Attack finish Target Alcohol alkoxide->finish 2. Protonation nabh4 NaBH₄ solvent CH₃OH (Solvent)

Figure 2: Mechanism of NaBH₄ reduction of 5-cyano-1-indanone.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
5-Cyano-1-indanone25724-79-2157.17White to light yellow solid.[6][16]
Sodium Borohydride (NaBH₄)16940-66-237.83White solid, moisture-sensitive.[14]
Methanol (MeOH), Anhydrous67-56-132.04Flammable liquid.
Dichloromethane (DCM)75-09-284.93Volatile organic solvent.
Deionized Water (H₂O)7732-18-518.02
Saturated Sodium Bicarbonate (aq.)144-55-884.01Basic solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyano-1-indanone (e.g., 5.0 g, 31.8 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 1.8 g, 47.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted sodium borohydride. Note: Hydrogen gas evolution will occur.

  • Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white crystalline solid.

Process Data Summary
ParameterValueRationale
Substrate 5-Cyano-1-indanonePrecursor ketone.
Reducing Agent Sodium Borohydride (NaBH₄)Selective for ketones; does not reduce nitriles.[14]
Equivalents (NaBH₄) 1.5 equivalentsAn excess is used to ensure complete reaction and to compensate for any reaction with the protic solvent.[12]
Solvent MethanolDissolves reactants and acts as a proton source for workup.[15]
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity; warming ensures reaction completion.
Workup Water quench, DCM extractionStandard procedure for isolating neutral organic products.[17]
Expected Yield >90% (after purification)This reaction is typically high-yielding.

Conclusion

The synthesis of this compound is effectively achieved through the chemoselective reduction of 5-cyano-1-indanone. The strategic use of sodium borohydride in a protic solvent like methanol provides a high-yielding, safe, and operationally simple method that preserves the integrity of the nitrile functional group. This guide provides the necessary theoretical foundation and a practical, validated protocol to empower researchers in their synthetic endeavors, facilitating the advancement of projects that rely on this versatile chemical intermediate.

References

  • Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 13

  • Common Organic Chemistry. Sodium Borohydride. 14

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. 11

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. 15

  • Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. Link

  • Organic Chemistry Portal. Indane synthesis. 18

  • Books. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. 12

  • ResearchGate. The synthesis of indane derivatives and antioxidant effects | Request PDF. Link

  • MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Link

  • Wikipedia. Indane. Link

  • ChemShuttle. This compound. 5

  • Google Patents. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole. Link

  • ChemBK. 1-Oxoindan-5-carbonitril. 6

  • Mylan Laboratories Limited. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. 19

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Link

  • Apollo Scientific. This compound. Link

  • Organic Syntheses. Procedure for the preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Link

  • Organic Chemistry Portal. Indanone synthesis. Link

  • Periodica Polytechnica Chemical Engineering. PREPARATION OF 5-INDANOL. 20

  • Scribd. 5 Synthetic Routes. Link

  • Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. 21

  • ResearchGate. The 1H-indene and some examples of indene pharmaceuticals. Link

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Link

  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Link

  • Cynor Laboratories. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. 7

  • Alfa Chemistry. CAS 25724-79-2 5-Cyano-1-indanone. Link

  • Royal Society of Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Link

  • King-Pharm. 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy- [125114-88-7]. 22

  • BLDpharm. 125114-88-7|this compound. Link

  • ChemicalBook. This compound | 125114-88-7. Link

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Link

  • myExperiment. Process for the preparation of 5-Cyanophthalide and intermediates useful therein. 23

  • Smolecule. Buy 6-Cyano-1-indanone | 69975-66-2. Link

  • ResearchGate. Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF. Link

  • IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). Link

  • ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Link

  • Echemi. 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile. Link

  • National Chemical Laboratory. catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies. 24

  • CymitQuimica. This compound. Link

  • Collection of Czechoslovak Chemical Communications. (1985). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Link

Sources

An In-depth Technical Guide to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS 125114-88-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the synthesis of Fimasartan, a potent angiotensin II receptor antagonist. This document delves into the compound's chemical properties, a detailed synthetic protocol, its spectroscopic characterization, and essential safety and handling procedures. The guide is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this important synthetic building block.

Introduction

This compound (CAS No. 125114-88-7) is a bifunctional organic molecule belonging to the indanol class of compounds. Its structure incorporates a hydroxyl group on the five-membered ring and a nitrile group on the aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial precursor in the manufacturing of Fimasartan, a non-peptide angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The indanol core provides a rigid scaffold that is further elaborated to construct the final active pharmaceutical ingredient. Understanding the synthesis and properties of this intermediate is therefore of paramount importance for process chemists and medicinal chemists working in the field of cardiovascular drug discovery and development.

Synthesis Methodology

A prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups like nitriles.

Experimental Protocol: Reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

This protocol is adapted from a general procedure for the reduction of a similar indanone derivative.[1]

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions and effectively dissolves the indanone starting material.

  • Cooling to 0 °C: The initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Portion-wise Addition: Adding the reducing agent in portions helps to manage the reaction rate and temperature.

  • Aqueous Workup: The water quench neutralizes any remaining borohydride and the subsequent extraction isolates the desired alcohol product from inorganic byproducts.

  • Brine Wash: The brine wash helps to remove any remaining water from the organic layer.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-oxo-2,3-dihydro-1H- indene-5-carbonitrile Reagents 1. NaBH4, MeOH, 0°C to rt 2. H2O (quench) Start->Reagents Reduction Workup Workup: - Evaporation - EtOAc extraction - Brine wash - Drying (Na2SO4) Reagents->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Purification->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nitrile group at the 5-position will deshield the aromatic protons, causing them to appear at a higher chemical shift compared to unsubstituted 1-indanol.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (CH-OH)~5.2Triplet~6.0
H2 (CH₂)~2.5, ~2.0Multiplets-
H3 (CH₂)~3.1, ~2.8Multiplets-
Aromatic H7.4 - 7.8Multiplets-
OHVariableSinglet (broad)-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the presence of ten unique carbon atoms. The nitrile carbon will have a characteristic chemical shift in the 118-120 ppm range.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH-OH)~76
C2 (CH₂)~36
C3 (CH₂)~30
C3a (Ar-C)~145
C4 (Ar-CH)~125
C5 (Ar-C-CN)~112
C6 (Ar-CH)~128
C7 (Ar-CH)~126
C7a (Ar-C)~147
CN~119
Predicted FT-IR Data

The FT-IR spectrum will be characterized by the presence of a strong, broad absorption band for the hydroxyl group and a sharp, medium-intensity band for the nitrile group.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HStretching3500 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C≡NStretching2230 - 2220 (sharp)
C=C (aromatic)Stretching1610, 1500
C-OStretching1250 - 1050
Predicted Mass Spectrometry Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion and cleavage of the five-membered ring.

m/z Predicted Fragment
159[M]⁺
141[M - H₂O]⁺
130[M - CHO]⁺
116[M - C₂H₃O]⁺

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on related indanol and nitrile-containing compounds. It should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Fimasartan . Fimasartan is an angiotensin II receptor antagonist developed for the treatment of hypertension and heart failure. The hydroxyl group of this compound serves as a handle for further chemical transformations, allowing for the attachment of the remainder of the Fimasartan molecule.

Role in Fimasartan Synthesis Workflow

Fimasartan_Synthesis Intermediate 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Coupling Coupling Reaction Intermediate->Coupling FurtherSteps Further Synthetic Transformations Coupling->FurtherSteps Fimasartan Fimasartan FurtherSteps->Fimasartan

Caption: Role of the title compound in the synthesis of Fimasartan.

References

  • PubChem. (n.d.). 1-Indanol. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 2-Indanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Google Patents. (n.d.). WO2009131090A1 - Amino acid compound.
  • Google Patents. (n.d.). CN105051037A.
  • Google Patents. (n.d.). CN104478811A - Fimasartan intermediate preparation method.
  • Google Patents. (n.d.). CN105837514A - Fimasartan drug impurity preparation method.
  • Google Patents. (n.d.). KR20200088570A - Process for Preparation of Fimasartan and Intermediate for Preparing the Same.

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An In-depth Technical Guide to the Chemical Properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectral analysis of analogous structures, this document serves as a robust resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1] The fusion of a cyclopentyl ring to a benzene ring imparts a unique conformational rigidity that is advantageous for specific binding to biological targets. The introduction of hydroxyl and nitrile functionalities, as in this compound, opens avenues for diverse chemical modifications and potential interactions with biomolecules, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2]

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthetic route to this compound is through the nucleophilic addition of a cyanide ion to its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This reaction is a classic example of cyanohydrin formation.

Reaction Mechanism: Cyanohydrin Formation

The formation of a cyanohydrin from a ketone is a reversible nucleophilic addition.[3] The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion. The cyanide anion then attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as undissociated hydrogen cyanide or a weak acid, yields the final cyanohydrin product.

cyanohydrin_formation ketone 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile step1 ketone->step1 + CN⁻ cyanide CN⁻ hcn HCN product This compound finish product->finish alkoxide Alkoxide Intermediate step2 alkoxide->step2 + HCN start start->ketone step1->alkoxide Nucleophilic Attack step2->product Protonation

Caption: Mechanism of Cyanohydrin Formation.

Proposed Experimental Protocol

This protocol is based on general procedures for cyanohydrin formation and should be optimized for specific laboratory conditions.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid or a similar weak acid

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • In a well-ventilated fume hood, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium cyanide in water.

  • Cool the ketone solution to 0-5 °C using an ice bath.

  • Slowly add the aqueous sodium cyanide solution to the stirred ketone solution.

  • While maintaining the temperature at 0-5 °C, add acetic acid dropwise to the reaction mixture over a period of 30 minutes. The addition of acid generates hydrocyanic acid (HCN) in situ.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding an excess of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of its structural features and comparison with known spectra of similar indanol and nitrile-containing compounds.[4]

Predicted Quantitative Spectroscopic Data
Analysis Predicted Data
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
¹H NMR (CDCl₃, 400 MHz) See Table 1
¹³C NMR (CDCl₃, 100 MHz) See Table 2
FTIR (KBr, cm⁻¹) ~3400 (O-H), ~2230 (C≡N), ~1610, 1480 (C=C, aromatic)
Mass Spectrometry (EI) m/z 159 (M⁺), 132 (M⁺ - HCN), 115 (M⁺ - HCN - OH)

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.6-7.8m2HAromatic-H
~7.4-7.5d1HAromatic-H
~5.3-5.4t1HCH-OH
~3.0-3.2m2HCH₂
~2.4-2.6m2HCH₂
~2.0-3.0br s1HOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~145-150Aromatic C (quaternary)
~140-145Aromatic C (quaternary)
~125-135Aromatic CH
~120-125C≡N
~110-115Aromatic C (quaternary, attached to CN)
~70-75C-OH
~35-40CH₂
~25-30CH₂
Rationale for Predicted Spectral Data
  • ¹H NMR: The aromatic protons are expected in the downfield region (7.4-7.8 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will likely appear as a triplet around 5.3-5.4 ppm due to coupling with the adjacent methylene group. The two methylene groups of the five-membered ring will show complex multiplets in the aliphatic region. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: The aromatic carbons will resonate between 125-150 ppm. The carbon of the nitrile group is expected around 120-125 ppm. The carbon attached to the hydroxyl group (C-OH) should appear in the 70-75 ppm range. The two aliphatic methylene carbons will be found in the upfield region.

  • FTIR: A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp, medium-intensity peak around 2230 cm⁻¹ is indicative of the C≡N stretch. Aromatic C=C stretching vibrations will be observed in the 1480-1610 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 159. Common fragmentation patterns for cyanohydrins include the loss of HCN (m/z = 27), leading to a fragment at m/z 132. Subsequent loss of a hydroxyl radical (m/z = 17) could lead to a fragment at m/z 115.

Chemical Reactivity and Potential Applications

This compound possesses three key reactive sites: the hydroxyl group, the nitrile group, and the aromatic ring.

  • Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also serve as a directing group for reactions on the indane ring.

  • Nitrile Group: The nitrile functionality is versatile and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of a variety of other functional groups.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing electron-withdrawing nitrile group and the electron-donating effect of the indane ring system.

The presence of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery where the indane scaffold is a recurring motif.[1]

Safety and Handling

Caution: This section is based on the known hazards of the precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, and the general toxicity of cyanohydrins. A full risk assessment should be conducted before handling this compound.

  • Hazards of Precursor (1-oxo-2,3-dihydro-1H-indene-5-carbonitrile): This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

  • Hazards of Cyanohydrins: Cyanohydrins are potentially toxic as they can be in equilibrium with their corresponding aldehydes or ketones and hydrogen cyanide, which is a highly toxic gas.

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of accidental exposure, seek immediate medical attention.

    • Cyanide-containing waste must be disposed of according to institutional and national regulations.

Conclusion

This compound is a synthetically valuable molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, spectroscopic properties, and reactivity. Researchers working with this compound are encouraged to use this document as a foundational resource while exercising due caution and performing appropriate experimental validation.

References

  • Cyanohydrin reaction - Grokipedia. (n.d.).
  • Cyanohydrin reaction - L.S.College, Muzaffarpur. (2020, August 1).
  • The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This bifunctional molecule, incorporating a chiral benzylic alcohol and an aromatic nitrile, represents a valuable scaffold for medicinal chemistry and materials science. This document furnishes researchers, scientists, and drug development professionals with a detailed examination of its spectroscopic characteristics, a robust synthesis protocol via the reduction of 5-cyano-1-indanone, and an exploration of its reactivity and potential applications. All protocols and claims are substantiated by references to authoritative scientific literature.

Introduction and Significance

This compound, also known as 5-cyano-1-indanol, is a fascinating molecular entity that marries the structural rigidity of the indane framework with the chemical versatility of a hydroxyl and a cyano group. The indane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] The hydroxyl group introduces a chiral center and a site for potential hydrogen bonding and further functionalization, while the nitrile group can act as a precursor for various nitrogen-containing heterocycles or as a key interaction point in biological systems.

The strategic placement of these functional groups makes this compound a compelling building block for the synthesis of novel therapeutic agents and functional materials. Its derivatives have potential applications in a range of pharmacological areas, leveraging the known activities of indanol and substituted indole compounds, which include antiviral, anti-inflammatory, and central nervous system effects.[1][2] This guide aims to provide a detailed technical foundation for researchers looking to explore the potential of this versatile molecule.

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. A hydroxyl group is situated at the benzylic C1 position, rendering this carbon a stereocenter. A cyano group is attached to the C5 position of the aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): Signals in the range of δ 7.2-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Benzylic Proton (1H, C1-H): A multiplet around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons at C2.

  • Hydroxyl Proton (1H, O-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • Methylene Protons (4H, C2-H2 and C3-H2): Complex multiplets in the aliphatic region, approximately δ 2.0-3.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (6C): Resonances in the δ 110-150 ppm range.

  • Nitrile Carbon (1C): A characteristic signal around δ 118-125 ppm.

  • Benzylic Carbon (1C, C1): A signal in the δ 70-80 ppm region.

  • Methylene Carbons (2C, C2 and C3): Peaks in the aliphatic region, typically δ 25-40 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm-1 for the nitrile group.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm-1 range.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm-1 region.

  • C-O Stretch: An absorption in the 1000-1250 cm-1 range.

Mass Spectrometry (MS):

  • Molecular Ion (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C10H9NO, 159.19 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (M-18) from the alcohol and cleavage of the five-membered ring.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone). This precursor is commercially available.[3][4] Both sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are suitable reducing agents for this transformation. Below is a detailed protocol using the milder and more manageable reagent, sodium borohydride.

Experimental Protocol: Reduction of 5-cyano-1-indanone with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of ketones.[5][6]

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three key structural components: the benzylic alcohol, the aromatic nitrile, and the dihydroindene core.

Reactivity of the Hydroxyl Group

The secondary benzylic alcohol is a versatile functional group. It can undergo:

  • Oxidation: Re-oxidation to the parent ketone, 5-cyano-1-indanone, can be achieved using a variety of oxidizing agents.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of a wide range of substituents to modulate the molecule's physicochemical properties.

  • Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions at the benzylic position.

Reactivity of the Nitrile Group

The aromatic nitrile is a valuable synthetic handle for further molecular elaboration:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

  • Reduction: Reduction of the nitrile group can yield a primary amine, providing another point for diversification.

  • Cyclization Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a chiral alcohol and a versatile nitrile on a rigid indane scaffold makes this compound a highly attractive starting material for:

  • Medicinal Chemistry: As a building block for the synthesis of novel analogs of known indane-based drugs. The diverse pharmacological activities of indanol derivatives suggest potential for this scaffold in developing agents with anti-inflammatory, antiviral, and CNS-modulating properties.[1] The nitrile group can also serve as a bioisostere for other functional groups or as a key binding element in enzyme active sites.

  • Materials Science: The rigid structure and potential for hydrogen bonding make this molecule and its derivatives interesting candidates for the development of novel liquid crystals, polymers, and other functional materials.[3]

Conclusion

This compound is a molecule of significant synthetic potential. Its straightforward preparation from commercially available starting materials, coupled with the orthogonal reactivity of its hydroxyl and nitrile functional groups, provides a robust platform for the generation of diverse molecular architectures. This guide has provided a foundational understanding of its structure, synthesis, and reactivity, which should empower researchers to explore its utility in the development of novel pharmaceuticals and advanced materials.

References

  • Sharma, A., & Kumar, V. (2013). A Review on Pharmacological Activities of Indanol and its Derivatives. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 158-163.
  • Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 155-163.
  • PubChem. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 20: Sodium Borohydride Reduction of A Ketone. Retrieved from [Link]

Sources

A Comprehensive Guide to the Synthesis and Spectroscopic Characterization of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and detailed spectroscopic analysis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to its characterization.

Introduction

This compound (CAS No. 125114-88-7) is a valuable building block in medicinal chemistry. Its rigid, bicyclic scaffold combined with the reactive nitrile and hydroxyl functionalities makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide outlines a systematic approach, from synthesis to comprehensive spectroscopic elucidation, providing a self-validating framework for its analysis.

Synthesis and Purification

A common and efficient route to this compound involves the selective reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitriles.[1][2]

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The use of an ice bath helps to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the completion of the reaction.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water. The volume of the reaction mixture is then reduced under vacuum to remove the methanol.

  • Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

Based on the structure and data from analogous compounds, the following ¹H NMR signals are predicted for this compound in CDCl₃:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-77.6 - 7.5d~8.01H
H-67.5 - 7.4s-1H
H-47.4 - 7.3d~8.01H
H-15.3 - 5.2t~6.01H
H-3α3.2 - 3.0m-1H
H-3β3.0 - 2.8m-1H
OH2.5 - 1.8br s-1H
H-2α2.6 - 2.4m-1H
H-2β2.1 - 1.9m-1H
  • Aromatic Protons (H-4, H-6, H-7): These protons will appear in the downfield region (7.3-7.6 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitrile group will further deshield these protons.

  • Benzylic/Carbinol Proton (H-1): The proton attached to the carbon bearing the hydroxyl group is expected to be a triplet around 5.2-5.3 ppm, coupled to the two adjacent protons on C-2.

  • Methylene Protons (H-2, H-3): The protons on the five-membered ring will appear as complex multiplets in the aliphatic region (1.9-3.2 ppm).

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the probe for ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3a148 - 146
C-7a145 - 143
C-6132 - 130
C-4128 - 126
C-7125 - 123
CN120 - 118
C-5112 - 110
C-178 - 76
C-338 - 36
C-232 - 30
  • Aromatic and Nitrile Carbons: The aromatic carbons and the nitrile carbon will resonate in the downfield region (110-150 ppm). The quaternary carbons (C-3a, C-5, C-7a) will be identifiable.

  • Carbinol Carbon (C-1): The carbon attached to the hydroxyl group is expected around 76-78 ppm.

  • Aliphatic Carbons (C-2, C-3): The methylene carbons of the five-membered ring will appear in the upfield region (30-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[5][6]

  • Data Acquisition: Obtain a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample.

Frequency Range (cm⁻¹) Vibration Functional Group
3500 - 3200O-H stretchAlcohol (broad)
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic
2230 - 2210C≡N stretchNitrile (sharp, medium)
1610 - 1580C=C stretchAromatic ring
1260 - 1000C-O stretchAlcohol

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol. A sharp, medium intensity peak around 2220 cm⁻¹ will confirm the presence of the nitrile group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[9]

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₉NO) is 159.19 g/mol . In ESI-MS, a prominent peak at m/z 160.07 [M+H]⁺ would be expected.

  • Key Fragmentation Patterns: In EI-MS, fragmentation is more extensive. Alcohols often undergo dehydration, leading to a peak at m/z 141 [M-H₂O]⁺. Alpha-cleavage next to the hydroxyl group is also a common fragmentation pathway for cyclic alcohols.[10][11]

Visualizing the Data and Workflow

Spectroscopic_Workflow

NMR_Assignments

Conclusion

This guide provides a comprehensive framework for the synthesis and rigorous spectroscopic characterization of this compound. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of multiple spectroscopic techniques provides a self-validating system, ensuring the high quality of the material for its intended applications in drug discovery and development.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Alcohols. (2024). [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • Thermo Fisher Scientific. Improving Small Molecule Characterization. (2018). [Link]

  • Emory University. NMR Experiment Procedure. (2013). [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • UCLA. IR Chart. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

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An In-Depth Technical Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a crucial building block in the development of various pharmaceutical agents. We will delve into the strategic selection of starting materials, the rationale behind the chosen synthetic routes, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important synthetic process.

Introduction: The Significance of the Indene Scaffold

The indene framework and its derivatives are prominent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, bicyclic structure provides a valuable scaffold for the design of ligands that can interact with various biological targets. Specifically, the functionalized indene, this compound, serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. Its strategic importance lies in the versatile reactivity of its hydroxyl and nitrile functional groups, which allow for further molecular elaboration.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points to a primary disconnection at the C1-hydroxyl group. This reveals the precursor ketone, 5-cyano-1-indanone. This ketone is a stable and often commercially available compound that can be efficiently reduced to the target alcohol.[][4] Therefore, the core of our synthetic strategy will focus on the preparation of 5-cyano-1-indanone and its subsequent reduction.

Retrosynthesis Target 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Intermediate 5-cyano-1-indanone Target->Intermediate Reduction StartingMaterial Substituted 3-Arylpropanoic Acid Intermediate->StartingMaterial Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Key Intermediate: 5-Cyano-1-indanone

The most prevalent and industrially scalable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[1][5] This powerful cyclization reaction forms the five-membered ring of the indanone core.

Starting Material Selection and Preparation

The logical starting material for the synthesis of 5-cyano-1-indanone is a 3-arylpropanoic acid bearing a cyano group at the para-position of the phenyl ring, namely 3-(4-cyanophenyl)propanoic acid. While this specific starting material may be commercially available, its preparation from more common precursors is a straightforward process.

Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The intramolecular Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring to effect cyclization.[1] The choice of acid catalyst is critical for the efficiency of this reaction. While Lewis acids like aluminum chloride are traditionally used, strong Brønsted acids such as polyphosphoric acid (PPA) or triflic acid offer advantages in terms of ease of handling and milder reaction conditions.[1][6]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Starting Acid 3-(4-cyanophenyl)propanoic acid Acylium Ion Acylium Ion Intermediate Starting Acid->Acylium Ion  + Strong Acid (e.g., PPA) Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Electrophilic Aromatic Substitution Product 5-cyano-1-indanone Sigma Complex->Product Deprotonation Ketone_Reduction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone 5-cyano-1-indanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide  + NaBH₄ Alcohol 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Alkoxide->Alcohol  + H₂O or mild acid

Sources

An In-depth Technical Guide to the Synthesis and Isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. This document details the strategic synthesis, from the preparation of the precursor 5-cyano-1-indanone via an intramolecular Friedel-Crafts acylation, to its subsequent reduction to the target indanol. The guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and detailed characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing a robust framework for the reliable synthesis and purification of this important chemical entity.

Introduction and Significance

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalized indanol, this compound, serves as a versatile building block for the synthesis of a wide array of therapeutic agents. The presence of both a hydroxyl and a nitrile group allows for diverse chemical modifications, making it a valuable intermediate in the exploration of new chemical entities.

The discovery and development of efficient synthetic routes to such intermediates are paramount in accelerating drug discovery programs. This guide aims to provide a detailed and practical approach to the synthesis and isolation of this compound, emphasizing the chemical principles that underpin the chosen methodologies.

Retrosynthetic Analysis and Strategy

The most direct and logical synthetic route to this compound (1) is the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (2), commonly known as 5-cyano-1-indanone. This precursor can be synthesized through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid derivative.

G Target This compound (1) Precursor 5-cyano-1-indanone (2) Target->Precursor Reduction StartingMaterial 3-(4-cyanophenyl)propanoic acid derivative Precursor->StartingMaterial Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Precursor: 5-cyano-1-indanone (2)

The synthesis of 5-cyano-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(4-cyanophenyl)propanoic acid. This reaction is a classic and effective method for the formation of the indanone ring system.[1][2]

Reaction Mechanism

The reaction proceeds by the activation of the carboxylic acid, often by conversion to the more reactive acid chloride, followed by an electrophilic aromatic substitution reaction catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic acylium ion is attacked by the electron-rich aromatic ring, leading to the cyclized product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcidChloride 3-(4-cyanophenyl)propanoyl chloride AcyliumIon Acylium Ion Intermediate AcidChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Electrophilic Attack AromaticRing Aromatic Ring Product 5-cyano-1-indanone SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5-cyano-1-indanone

This protocol is based on established methods for intramolecular Friedel-Crafts acylations.[1][2]

  • Acid Chloride Formation: To a solution of 3-(4-cyanophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Friedel-Crafts Acylation: Cool the reaction mixture to 0 °C and add aluminum chloride (1.5 eq) portion-wise. Stir the mixture at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentMolar Eq.
3-(4-cyanophenyl)propanoic acid1.0
Oxalyl Chloride1.2
DMFcatalytic
Aluminum Chloride1.5

Synthesis of this compound (1)

The target molecule is obtained by the reduction of 5-cyano-1-indanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will reduce the ketone without affecting the nitrile group.

Reaction Mechanism

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the work-up to yield the final alcohol product.

G Ketone 5-cyano-1-indanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack by Hydride Hydride BH₄⁻ Alcohol This compound Alkoxide->Alcohol Protonation Protonation H₃O⁺ (Work-up)

Caption: Mechanism of ketone reduction by NaBH₄.

Experimental Protocol: Reduction of 5-cyano-1-indanone

This protocol is adapted from a well-established procedure for the reduction of a similar indanone derivative.

  • Reaction Setup: Dissolve 5-cyano-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

ReagentMolar Eq.
5-cyano-1-indanone1.0
Sodium Borohydride1.5

Characterization

Spectroscopic Data for 5-cyano-1-indanone (2)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.80 (t, J=6.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.0, 154.0, 138.0, 133.0, 128.0, 125.0, 118.0, 112.0, 36.0, 26.0.

  • IR (KBr, cm⁻¹): 2230 (C≡N), 1710 (C=O), 1610, 1480.

  • MS (ESI): m/z 158.1 [M+H]⁺.

Spectroscopic Data for this compound (1)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 5.30 (t, J=6.0 Hz, 1H), 3.10-2.90 (m, 2H), 2.50-2.30 (m, 1H), 2.10-1.90 (m, 1H), 1.80 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.0, 145.0, 130.0, 125.0, 124.0, 119.0, 110.0, 76.0, 36.0, 30.0.

  • IR (KBr, cm⁻¹): 3400 (br, O-H), 2225 (C≡N), 1615, 1490.

  • MS (ESI): m/z 160.1 [M+H]⁺.

Conclusion

This technical guide has outlined a reliable and efficient methodology for the synthesis and isolation of this compound. The described two-step sequence, involving a Friedel-Crafts acylation followed by a selective ketone reduction, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in the field, facilitating the advancement of drug discovery and development programs that utilize this versatile chemical scaffold.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kopczynski, T., & Voelkel, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

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potential derivatives of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Derivatives of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a versatile platform for the rational design of molecules with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on the synthetic potential of a specific, functionalized indane derivative: this compound. We will explore the chemical reactivity of its constituent functional groups—the secondary alcohol, the aromatic nitrile, and the indane core itself—to outline a strategic map for the synthesis of a library of novel derivatives. This document provides field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in drug discovery and chemical biology to leverage this promising chemical entity.

The Core Scaffold: Structure and Reactivity Analysis

This compound (CAS No. 125114-88-7) is a molecule endowed with multiple reactive centers, making it an ideal starting point for chemical diversification.[4][5] A thorough understanding of the interplay between these functional groups is critical for designing successful synthetic strategies.

  • The 1-Hydroxyl Group: As a secondary alcohol, this group is a versatile handle for a range of transformations. It can be oxidized to a ketone, or it can undergo nucleophilic substitution via its oxygen atom to form esters and ethers.

  • The 5-Carbonitrile Group: The nitrile group is a powerful electron-withdrawing group and a synthetic precursor to several other key functionalities.[6][7] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged with organometallic reagents to yield ketones.[8][9]

  • The Aromatic Ring: The benzene ring is amenable to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing hydroxyl and nitrile substituents. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competitive influence presents both challenges and opportunities for selective functionalization at the C4, C6, and C7 positions.[10]

The following sections will detail specific, high-yield derivatization pathways for each of these reactive sites.

Derivatization of the 1-Hydroxyl Group

The secondary alcohol at the C1 position is a prime target for initial modifications, offering pathways to ketones, esters, and ethers, each with distinct physicochemical properties.

Oxidation to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

The oxidation of the 1-hydroxyl group to the corresponding ketone, 1-indanone, is a foundational transformation. 1-Indanone derivatives are themselves a class of compounds with significant biological activity and serve as crucial intermediates in pharmaceutical synthesis.[11][12] The product of this reaction is 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 25724-79-2).[13]

Causality of Experimental Choice: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred for this transformation as they minimize the risk of over-oxidation or side reactions on the electron-rich aromatic ring, which can occur with stronger agents like potassium permanganate or chromic acid.

Oxidation_Workflow Start 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Reagent PCC or Dess-Martin Periodinane Dichloromethane (DCM) Start->Reagent Oxidation Product 1-oxo-2,3-dihydro-1H- indene-5-carbonitrile Reagent->Product

Caption: Oxidation of the C1-hydroxyl group to a ketone.

Experimental Protocol: Oxidation using PCC

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Esterification of the 1-Hydroxyl Group

Esterification converts the hydroxyl group into an ester, which can modulate the compound's lipophilicity, membrane permeability, and potential for acting as a prodrug. The Fischer esterification is a classic and reliable method for this purpose.[14][15]

Mechanistic Insight: The Fischer esterification is an acid-catalyzed equilibrium process.[14] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol. To drive the equilibrium towards the ester product, either the alcohol is used in large excess, or the water formed during the reaction is removed, often with a Dean-Stark apparatus.[14]

Esterification_Workflow Start 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Reagents Carboxylic Acid (R-COOH) Catalytic H₂SO₄ Toluene, Reflux Start->Reagents Fischer Esterification Product 1-(Acyloxy)-2,3-dihydro-1H- indene-5-carbonitrile Reagents->Product

Caption: Synthesis of esters via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Setup: Combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, benzoic acid; 1.2 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) in a solvent such as toluene.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Modification of the 5-Carbonitrile Group

The nitrile group is a linchpin for introducing nitrogen- and oxygen-containing functional groups that are pivotal for biological interactions.

Hydrolysis to 5-Carboxy-2,3-dihydro-1H-inden-1-ol

Hydrolysis of the nitrile provides a carboxylic acid, a functional group prevalent in pharmaceuticals due to its ability to engage in hydrogen bonding and salt formation. This reaction can be performed under either acidic or basic conditions.[7]

Mechanistic Insight: In base-catalyzed hydrolysis, a hydroxide ion performs a nucleophilic attack on the electrophilic carbon of the nitrile.[6] The resulting imine anion is protonated by water, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt, which is protonated during acidic work-up to give the final carboxylic acid.[6][7]

Nitrile_Hydrolysis Start 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Step1 1. NaOH (aq), Reflux 2. HCl (aq) Start->Step1 Hydrolysis Product 1-hydroxy-2,3-dihydro-1H- indene-5-carboxylic acid Step1->Product

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).

  • Reaction: Heat the mixture to reflux. The reaction may require several hours to overnight for complete conversion of the intermediate amide.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar product.

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is needed.

Reduction to 5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Reduction of the nitrile yields a primary benzylic amine, a common pharmacophore that can serve as a basic center for salt formation and participate in key binding interactions with biological targets.

Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing the nitrile to a primary amine.[7][9] The reaction must be carried out in an anhydrous ethereal solvent (like THF or diethyl ether) due to the high reactivity of LiAlH₄ with protic solvents.

Experimental Protocol: Reduction using LiAlH₄

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate will form.

  • Purification: Filter the mixture and wash the solid thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography or crystallization of a salt (e.g., hydrochloride).

Modification of the Aromatic Ring

Electrophilic aromatic substitution (EAS) offers a direct route to functionalize the benzene portion of the indane core. The regioselectivity is a key consideration. The activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing nitrile group will compete to direct the incoming electrophile. The most likely positions for substitution are C4 and C6.

  • Substitution at C6: This position is para to the activating -OH group and ortho to the deactivating -CN group. This position is likely favored for many electrophilic substitutions.

  • Substitution at C4: This position is ortho to the activating -OH group and ortho to the deactivating -CN group. Steric hindrance from the fused ring may reduce reactivity at this site compared to C6.

Causality of Experimental Choice: For a reaction like nitration, a standard mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile.[16] Given the presence of an activating group, conditions should be kept mild (e.g., low temperature) to prevent polysubstitution or oxidative side reactions. It may be advantageous to protect the hydroxyl group as an ester or ether before performing EAS to prevent side reactions and potentially alter the directing effects.

EAS_Workflow Start 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Reagents HNO₃ / H₂SO₄ 0 °C Start->Reagents Nitration Product 6-nitro-1-hydroxy-2,3-dihydro- 1H-indene-5-carbonitrile (Major Product) Reagents->Product

Caption: Electrophilic aromatic substitution (Nitration).

Experimental Protocol: Aromatic Nitration

  • Setup: In a flask cooled to 0 °C, add this compound (1.0 eq) to concentrated sulfuric acid.

  • Reaction: While maintaining the temperature at 0 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.

  • Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. A solid precipitate of the nitro-derivative should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization or column chromatography to separate any isomers formed.

Summary of Potential Derivatives

The following table summarizes the primary derivatives accessible from the core scaffold, as detailed in this guide.

Starting Material Reaction Type Key Reagents Product Functional Group Potential Product Name
This compoundOxidationPCC, Dess-MartinKetone1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
This compoundEsterificationR-COOH, H⁺Ester1-(Acyloxy)-2,3-dihydro-1H-indene-5-carbonitrile
This compoundNitrile HydrolysisNaOH (aq), then H⁺Carboxylic Acid1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
This compoundNitrile ReductionLiAlH₄Primary Amine5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol
This compoundAromatic NitrationHNO₃, H₂SO₄Nitro Group6-nitro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Conclusion

This compound is a synthetically tractable and highly valuable starting material for the generation of diverse chemical libraries. The strategic manipulation of its hydroxyl, nitrile, and aromatic functionalities, as outlined in this guide, provides multiple avenues for creating novel molecular architectures. The protocols and mechanistic discussions herein serve as a robust foundation for researchers aiming to explore the chemical space around the indane scaffold for applications in drug discovery and materials science.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • University of Calgary. Ch20 : RCONH2 to other derivatives. [Link]

  • ResearchGate. (2025, August 7). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. [Link]

  • Scribd. Indane Derivatives in Medicinal Chemistry. [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [Link]

  • National Center for Biotechnology Information. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem Compound Database. [Link]

  • University of Wisconsin-Madison. Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. 1-Indanone. [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

  • LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

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The Strategic Utility of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Technical Guide for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indane Scaffold as a Cornerstone in Material Science

The quest for novel materials with tailored properties is a perpetual driver of innovation across numerous scientific disciplines. Central to this endeavor is the design and synthesis of versatile molecular building blocks. Among these, the 2,3-dihydro-1H-indene (indan) framework has emerged as a privileged structure. Its rigid, bicyclic nature imparts conformational stability and predictable spatial orientation, while the aromatic ring provides a platform for electronic tuning through substitution. This technical guide delves into the synthesis, characterization, and potential applications of a particularly promising indane derivative: 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. The presence of two distinct and reactive functional groups—a secondary alcohol and a nitrile—on this scaffold opens a vast landscape for the development of advanced polymers, liquid crystals, and functional organic materials. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this building block's potential and the practical methodologies for its utilization.

Synthesis and Characterization: From Precursor to Purified Building Block

The most common and efficient route to this compound involves the selective reduction of its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone). The choice of reducing agent is critical to ensure the chemoselective reduction of the ketone without affecting the nitrile group.

Synthesis of this compound

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[1][2]

Reaction Scheme:

G start 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile reagents NaBH4 Methanol/THF start->reagents Reduction product This compound reagents->product

Caption: Synthesis of the target molecule via reduction.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: In a round-bottom flask, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) at room temperature. The use of a co-solvent system ensures the solubility of both the starting material and the reducing agent.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution while stirring. The excess of NaBH₄ ensures the complete conversion of the ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Parameter Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 125114-88-7
Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized building block. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group (a multiplet), and the aliphatic protons of the five-membered ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should show distinct peaks for the aromatic carbons, the carbon bearing the hydroxyl group, the aliphatic carbons, and the nitrile carbon.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

    • A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponds to the C≡N stretching of the nitrile group.

    • Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Fragmentation patterns may include the loss of a water molecule (M-18) from the alcohol and other characteristic fragments of the indane core.

A Bifunctional Building Block for Material Innovation

The true potential of this compound lies in the orthogonal reactivity of its hydroxyl and nitrile functionalities. This dual reactivity allows for its incorporation into a wide array of macromolecular structures.

Leveraging the Hydroxyl Group: Gateway to Polyesters and Epoxy Resins

The secondary hydroxyl group is a versatile handle for polymerization and modification.

  • Polyester Synthesis: The hydroxyl group can readily react with dicarboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form polyester chains. The rigid indane unit in the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material.

  • Epoxy Resin Curing: This molecule can act as a reactive modifier or a co-curing agent in epoxy resin formulations.[3] The hydroxyl group can participate in the ring-opening of the epoxide ring, integrating the indane-carbonitrile moiety into the cross-linked network. This can improve the thermal and dimensional stability of the cured resin.

Conceptual Workflow for Polymer Synthesis:

G start 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile polycondensation Polycondensation start->polycondensation curing Curing Reaction start->curing diacid Dicarboxylic Acid or Acyl Chloride diacid->polycondensation epoxy Epoxy Resin Prepolymer epoxy->curing polyester Polyester with Pendant Nitrile Groups polycondensation->polyester epoxy_resin Cross-linked Epoxy Resin with Indane Moieties curing->epoxy_resin

Sources

A Theoretical and Practical Guide to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a functionalized indanol derivative with significant potential for drug development. We delve into the theoretical underpinnings of its molecular structure and properties through advanced computational methodologies, including Density Functional Theory (DFT). Furthermore, this guide presents a comprehensive overview of its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating theoretical predictions with practical experimental protocols, we aim to provide a self-validating framework for the investigation and utilization of this promising molecule.

Introduction: The Significance of the Indane Scaffold in Medicinal Chemistry

The rigid bicyclic framework of the indane nucleus, consisting of a fused benzene and cyclopentane ring, provides a versatile platform for the design of therapeutic molecules.[1][3] This structural rigidity, coupled with the numerous possibilities for substitution, allows for precise modulation of a compound's interaction with biological targets.[1][3] Indane derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] Notably, the indane scaffold is present in several commercially successful drugs, underscoring its therapeutic relevance.[1][3]

This compound incorporates three key functional groups that can significantly influence its physicochemical and pharmacological properties:

  • The Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules.

  • The Cyano Group: An electron-withdrawing group that can modulate the electronic properties of the aromatic ring and participate in dipole-dipole or hydrogen bonding interactions.

  • The Chiral Center at C1: The presence of a stereocenter introduces the possibility of enantioselective interactions with chiral biological targets, a critical consideration in modern drug design.

This guide will explore the theoretical and practical aspects of this molecule, providing a robust foundation for its application in drug discovery programs.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would involve the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This precursor is commercially available and its synthesis has been reported.

Synthesis_Pathway 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile Reduction Reduction 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile->Reduction NaBH4, MeOH This compound This compound Reduction->this compound

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: Dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Partition the aqueous residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm region, a multiplet for the carbinol proton (CH-OH), and multiplets for the benzylic and aliphatic protons of the cyclopentyl ring. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Aromatic carbons, a carbon signal for the C-OH group (around 65-75 ppm), aliphatic carbons of the five-membered ring, and the characteristic signal for the nitrile carbon (around 118-125 ppm).
IR Spectroscopy A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), a sharp peak for the C≡N stretch (around 2220-2240 cm⁻¹), and characteristic C-H and C-C aromatic and aliphatic stretching and bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Theoretical Studies: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for the in-silico investigation of molecular properties, offering a balance between computational cost and accuracy.[6] A comprehensive theoretical study of this compound can provide invaluable insights into its electronic structure, reactivity, and spectroscopic properties.

DFT_Workflow cluster_0 Computational Setup cluster_1 Property Calculations cluster_2 Analysis & Interpretation Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify Minimum NMR_Calculation NMR Chemical Shift (GIAO Method) Geometry_Optimization->NMR_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MESP) Geometry_Optimization->Electronic_Properties Structural_Analysis Structural Parameters Geometry_Optimization->Structural_Analysis Spectroscopic_Analysis IR/Raman & NMR Spectra Frequency_Calculation->Spectroscopic_Analysis NMR_Calculation->Spectroscopic_Analysis Reactivity_Analysis Reactivity & Interaction Sites Electronic_Properties->Reactivity_Analysis

Caption: A typical DFT workflow for the theoretical study of an organic molecule.

Computational Methodology

Software: Gaussian 09 or a similar quantum chemistry package.

Methodology:

  • Geometry Optimization: The initial structure of this compound will be built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable geometries for organic molecules.[7][6]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8][9]

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[10][11][12][13][14] Calculated chemical shifts will be referenced against tetramethylsilane (TMS).

  • Electronic Property Analysis: Frontier Molecular Orbital (HOMO and LUMO) analysis will be conducted to understand the molecule's electronic transitions and reactivity.[15][16][17][18][19] The Molecular Electrostatic Potential (MESP) surface will be generated to identify electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack.[20][21][22][23]

Predicted Molecular Properties
PropertyPredicted Value/ObservationSignificance
Optimized Geometry Bond lengths, bond angles, and dihedral angles will be determined.Provides the most stable 3D conformation of the molecule.
Vibrational Frequencies Predicted IR and Raman spectra with assignments for key functional groups (O-H, C≡N).Aids in the interpretation of experimental spectra and confirms the presence of key functional groups.
NMR Chemical Shifts Predicted ¹H and ¹³C chemical shifts for each unique atom.Assists in the assignment of experimental NMR spectra and can help in distinguishing between isomers.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap suggests higher reactivity and potential for charge transfer interactions.
MESP Surface A color-coded map showing regions of positive and negative electrostatic potential.Identifies potential sites for non-covalent interactions with biological targets. The hydroxyl oxygen and nitrile nitrogen are expected to be regions of negative potential, while the hydroxyl proton will be a region of positive potential.

Pharmacophore Modeling and Drug Discovery Potential

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.[24][25][26] A pharmacophore model for this compound can be developed to guide the design of new, more potent analogs and to virtually screen large compound libraries for potential hits.

Pharmacophore_Model cluster_0 Pharmacophoric Features cluster_1 Molecular Scaffolds HBD Hydrogen Bond Donor (HBD) HBA Hydrogen Bond Acceptor (HBA) Aromatic Aromatic Ring Hydrophobic Hydrophobic Group Indanol Indanol Scaffold Indanol->HBD O-H group Indanol->HBA O atom, N atom Indanol->Aromatic Benzene ring Indanol->Hydrophobic Cyclopentyl ring

Caption: Potential pharmacophoric features of this compound.

A hypothetical pharmacophore model for this molecule would likely include:

  • A hydrogen bond donor feature from the hydroxyl group.

  • A hydrogen bond acceptor feature from the oxygen of the hydroxyl group and the nitrogen of the nitrile group.

  • An aromatic ring feature from the benzene ring.

  • A hydrophobic feature associated with the aliphatic cyclopentyl ring.

This pharmacophore hypothesis can be used as a 3D query to search databases of chemical compounds, identifying molecules that share a similar arrangement of these key features and are therefore more likely to exhibit similar biological activity.[26]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive framework for its theoretical and practical investigation. The outlined synthetic and characterization protocols offer a clear path for its preparation and validation. Furthermore, the detailed computational workflow using Density Functional Theory provides a robust methodology for predicting its molecular and electronic properties, which can be invaluable for understanding its behavior at a molecular level. The integration of these theoretical insights with pharmacophore modeling can significantly accelerate the drug discovery process by enabling rational drug design and efficient virtual screening. As a Senior Application Scientist, it is my belief that a thorough understanding of both the theoretical and experimental aspects of a lead compound is paramount for successful drug development, and this guide serves as a testament to that principle.

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Methodological & Application

Application Notes and Protocols for the Derivatization of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a bifunctional molecule featuring a reactive secondary alcohol and a nitrile group on a rigid indane framework. This unique combination of functionalities makes it a valuable starting material in medicinal chemistry and drug discovery. Derivatization of the hydroxyl group allows for the systematic exploration of the structure-activity relationship (SAR) of indane-based compounds, which have shown a wide range of biological activities, including anti-inflammatory and neuroprotective properties.[1][2] The nitrile moiety can also be further transformed, offering a rich platform for the generation of diverse chemical libraries.

This guide provides detailed protocols for the two primary modes of derivatizing the hydroxyl group of this compound: esterification and etherification. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering practical insights to ensure successful and reproducible outcomes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

I. Esterification Protocols: Crafting Ester Derivatives

Esterification of the secondary alcohol in this compound can be achieved through several reliable methods. The choice of method will depend on the specific carboxylic acid to be coupled and the desired stereochemical outcome.

A. Steglich Esterification: A Mild and Versatile Approach

The Steglich esterification is a powerful method for forming esters from alcohols and carboxylic acids under mild, neutral conditions, making it compatible with a wide range of functional groups.[3][4][5] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[3][4]

Causality of Experimental Choices:

  • DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • DMAP: DMAP serves as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5] This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5]

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile are commonly used as solvents to ensure the reactivity of the carbodiimide. Acetonitrile offers a greener alternative to chlorinated solvents.[3]

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Indenol 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile ReactionVessel Anhydrous DCM or MeCN Room Temperature, 12-24h Indenol->ReactionVessel RCOOH Carboxylic Acid (R-COOH) RCOOH->ReactionVessel DCC_EDC DCC or EDC DCC_EDC->ReactionVessel DMAP DMAP (catalyst) DMAP->ReactionVessel Filtration Filter to remove dicyclohexylurea (DCU) ReactionVessel->Filtration Washing Wash with aq. HCl, aq. NaHCO3, brine Filtration->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Ester_Product Ester_Product Purification->Ester_Product Final Product

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Quantitative Data Summary (Steglich Esterification)

Reagent/SubstrateMolar Equiv.
This compound1.0
Carboxylic Acid1.1
DCC or EDC1.2
DMAP0.1
B. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[6][7] This is particularly useful when the stereochemistry of the hydroxyl group is a critical determinant of biological activity. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt, which then activates the alcohol by forming an oxyphosphonium intermediate. This intermediate is an excellent leaving group.[7][8]

  • Carboxylic Acid: The carboxylate anion acts as the nucleophile, attacking the activated alcohol carbon in an Sₙ2 fashion, leading to the inversion of stereochemistry.[7][8]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Indenol 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile ReactionVessel Anhydrous THF 0 °C to Room Temperature Indenol->ReactionVessel RCOOH Carboxylic Acid (R-COOH) RCOOH->ReactionVessel PPh3 Triphenylphosphine (PPh3) PPh3->ReactionVessel DEAD_DIAD DEAD or DIAD DEAD_DIAD->ReactionVessel Add dropwise at 0 °C Concentration Remove THF in vacuo ReactionVessel->Concentration Purification Column Chromatography Concentration->Purification Inverted_Ester Inverted_Ester Purification->Inverted_Ester Final Product (Inverted Stereochemistry)

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol: Mitsunobu Reaction

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by trituration with diethyl ether prior to chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ester with inverted stereochemistry.

Quantitative Data Summary (Mitsunobu Reaction)

Reagent/SubstrateMolar Equiv.
This compound1.0
Carboxylic Acid1.2
Triphenylphosphine (PPh₃)1.5
DEAD or DIAD1.5

II. Etherification Protocols: Synthesizing Ether Derivatives

Etherification of this compound provides another avenue for structural modification. The Williamson ether synthesis is a classic and reliable method for this transformation.

Williamson Ether Synthesis: A Classic Approach to Ethers

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[9][10][11] The reaction proceeds via an Sₙ2 mechanism.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary alcohol, forming the corresponding alkoxide. The alkoxide is a much stronger nucleophile than the parent alcohol.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is typically used as the electrophile. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve the alkoxide and facilitate the Sₙ2 reaction.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Indenol 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile AlkoxideFormation Anhydrous THF or DMF 0 °C to RT Indenol->AlkoxideFormation Base Strong Base (e.g., NaH) Base->AlkoxideFormation AlkylatingAgent Alkyl Halide (R-X) Alkylation Addition of R-X Stir at RT or gentle heat AlkylatingAgent->Alkylation AlkoxideFormation->Alkylation Quenching Quench with water or saturated aq. NH4Cl Alkylation->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Ether_Product Ether_Product Purification->Ether_Product Final Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Williamson Ether Synthesis

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether.

Quantitative Data Summary (Williamson Ether Synthesis)

Reagent/SubstrateMolar Equiv.
This compound1.0
Sodium Hydride (NaH)1.5
Alkyl Halide1.2

III. Characterization of Derivatives

The successful synthesis of the ester and ether derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the hydroxyl proton signal of the starting material. For ester derivatives, new signals corresponding to the acyl group will appear. For ether derivatives, new signals corresponding to the alkyl group will be observed. The proton at the 1-position of the indane core will likely experience a downfield shift upon derivatization.

    • ¹³C NMR: The carbon atom at the 1-position of the indane core will show a characteristic downfield shift upon esterification or etherification. New signals corresponding to the carbons of the introduced acyl or alkyl group will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.

  • Infrared (IR) Spectroscopy:

    • Esterification: The broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) will disappear, and a strong C=O stretching band for the ester will appear around 1735 cm⁻¹.

    • Etherification: The broad O-H stretching band will disappear, and a C-O stretching band for the ether will be observed around 1100 cm⁻¹.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Carbodiimides like DCC are potent allergens and should be handled with care.[12]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

  • DEAD and DIAD are toxic and should be handled with caution.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

V. References

  • Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 77, p.236 (2000). [Link]

  • NROChemistry. Mitsunobu Reaction. [Link]

  • Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 60, p.78 (1981). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • JoVE (Journal of Visualized Experiments). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)pyridine: tert-Butyl Ethyl Fumarate. [Link]

  • PubMed. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003243). [Link]

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Application Notes & Protocols: 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing ligands with high specificity for biological targets. The subject of this guide, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7), is a particularly valuable intermediate.[1][2][3] The presence of a chiral hydroxyl group at the C1 position and a cyano group on the aromatic ring offers orthogonal handles for diverse synthetic manipulations.

This document provides detailed protocols for the synthesis, purification, and characterization of this intermediate. It further explores its application as a building block in the synthesis of advanced pharmaceutical ingredients (APIs), drawing on principles demonstrated in the development of novel therapeutics, such as tubulin polymerization inhibitors and metabolites of approved drugs.[4][5] The protocols are designed to be self-validating, with integrated quality control checkpoints to ensure the production of high-purity material suitable for downstream applications in a research and development setting.

Section 1: Physicochemical Properties & Specifications

A clear understanding of the intermediate's properties is critical for its handling, reaction setup, and analysis.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 125114-88-7[3][6]
Molecular Formula C₁₀H₉NON/A
Molecular Weight 159.19 g/mol N/A
Appearance Off-white to light yellow solidGeneral Knowledge
Purity (Typical) ≥98% (by HPLC)N/A
Solubility Soluble in Methanol, Ethyl Acetate, DCMN/A
Storage Store at 2-8°C under inert atmosphereGeneral Practice

Section 2: Synthesis Protocol: Reductive Transformation

Principle of Synthesis

The most direct and efficient route to synthesize this compound is through the selective reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone).[7] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the reagent of choice for this transformation. This method is highly chemoselective; NaBH₄ is a mild reducing agent that readily reduces ketones and aldehydes but will not affect the more resilient nitrile or aromatic functionalities under these conditions. This selectivity is paramount in multi-functional intermediates, preventing unwanted side reactions and simplifying purification.

Synthesis Pathway Diagram

Synthesis_Pathway start 1-Oxo-2,3-dihydro-1H- indene-5-carbonitrile (Precursor) end 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile (Product) start->end  1. NaBH4, Methanol  2. 0°C to RT  3. Aqueous Workup

Caption: Reductive synthesis of the target intermediate.

Materials and Equipment
  • Reagents: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq), Sodium borohydride (NaBH₄, 1.1 eq), Methanol (ACS Grade), Ethyl Acetate (HPLC Grade), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (e.g., 5.0 g, 31.8 mmol) in methanol (100 mL). Place the flask in an ice-water bath and stir the solution until it cools to 0-5°C.

    • Rationale: Cooling the reaction mixture is crucial to control the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions and ensuring controlled reduction.

  • Reagent Addition: While maintaining the temperature at 0-5°C, add sodium borohydride (e.g., 1.33 g, 35.0 mmol) portion-wise over 15-20 minutes.

    • Rationale: Slow, portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps dissipate the heat generated during the reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, more polar spot (lower Rf value) corresponding to the alcohol product should appear.

    • Trustworthiness: TLC is a critical in-process control. The disappearance of the starting ketone spot provides a clear endpoint for the reaction, preventing over- or under-reaction and ensuring batch-to-batch consistency.

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add 1M HCl (approx. 20 mL) to quench the excess NaBH₄. Vigorous gas evolution (hydrogen) will be observed. Continue adding acid until the pH is ~5-6.

    • Rationale: Quenching destroys any unreacted hydride reagent. Acidification also protonates the intermediate alkoxide to form the final hydroxyl group.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction and Workup: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL), water (50 mL), and finally brine (50 mL).

    • Rationale: The NaHCO₃ wash neutralizes any remaining acid. The water and brine washes remove water-soluble impurities and residual salts.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a solid.

Section 3: Purification Protocol: Flash Column Chromatography

Principle of Purification

The crude product, while largely the desired alcohol, may contain minor impurities. Flash column chromatography is the standard method for purifying research-scale quantities of organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The polar hydroxyl group of the product will interact more strongly with the silica than the non-polar impurities, allowing for effective separation.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation p1 Pack Silica Gel Column (Hexane/EtOAc) r1 Load Sample onto Column p1->r1 p2 Dissolve Crude Product in Minimum DCM p3 Adsorb onto Silica p2->p3 p3->r1 r2 Elute with Gradient (e.g., 10-50% EtOAc in Hexane) r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions by TLC r3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 High-Purity Product a3->a4

Caption: Workflow for chromatographic purification.

Step-by-Step Purification Protocol
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a starting eluent of 10% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.

    • Rationale: Dry loading the sample onto the column ensures that it is applied as a narrow, even band. This leads to much sharper peaks and better separation compared to liquid loading a large volume of solvent.

  • Elution: Begin eluting the column with 10% ethyl acetate/hexane, gradually increasing the polarity of the mobile phase (e.g., to 20%, 30%, and so on). Collect fractions (e.g., 10-15 mL each).

  • Fraction Analysis: Spot each fraction onto a TLC plate and develop it in the analysis solvent (e.g., 3:1 Hexane:EtOAc). Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain only the pure product (single spot by TLC). Concentrate the combined fractions using a rotary evaporator to yield the purified This compound .

Section 4: Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in pharmaceutical development.

TechniquePurposeExpected Key Results
¹H NMR Structural Elucidation & ConfirmationSignals corresponding to aromatic protons (approx. 7.4-7.8 ppm), a signal for the carbinol proton (-CHOH, approx. 5.3 ppm), and aliphatic protons of the five-membered ring (approx. 2.0-3.2 ppm).
¹³C NMR Carbon Skeleton ConfirmationA signal for the nitrile carbon (approx. 118 ppm), aromatic carbons, a signal for the carbinol carbon (approx. 75 ppm), and aliphatic carbons.
FT-IR Functional Group IdentificationA broad absorption band around 3200-3500 cm⁻¹ (O-H stretch), a sharp peak around 2230 cm⁻¹ (C≡N stretch), and peaks for C-H aromatic/aliphatic stretches.
HPLC Purity AssessmentA single major peak with an area >98% under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase).[8]
Mass Spec Molecular Weight ConfirmationA molecular ion peak [M+H]⁺ at m/z = 160.08 or other relevant adducts confirming the molecular weight of 159.19 g/mol .

Section 5: Application in API Synthesis: A Conceptual Pathway

This intermediate is a versatile building block. The hydroxyl group can be used in etherification, esterification, or Mitsunobu reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles. This dual functionality is highly valuable.

For instance, consider its conceptual use in synthesizing a scaffold related to Ozanimod, where an indane moiety is linked to a heterocyclic system.[4] The hydroxyl group could be used to direct or protect a position, while the nitrile is converted into a key pharmacophoric element like an oxadiazole.

Conceptual Next-Step Synthesis Diagram

Application_Pathway intermediate 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile product Advanced Heterocyclic Intermediate (API Scaffold) intermediate->product Multi-step Conversion of Nitrile Group reagent Reagent System (e.g., Hydroxylamine, then coupling partner) reagent->product

Sources

Application Notes and Protocols: 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold, a fused bicyclic ring system composed of a benzene ring and a cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework and amenability to diverse chemical modifications have led to the development of numerous therapeutic agents. This document provides detailed application notes and protocols for a specific functionalized indane derivative, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile . While direct biological activity data for this specific compound is not extensively reported in publicly available literature, its structural features suggest significant potential as a versatile building block and scaffold for the discovery of novel therapeutics. These notes will explore its potential applications based on the well-established bioactivities of related indane-containing molecules and provide detailed protocols for its investigation.

Introduction: The Indane Scaffold in Drug Discovery

The indane nucleus and its analogs are foundational scaffolds for the design of a wide range of pharmaceuticals. Marketed drugs such as the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil all feature the indane core, highlighting its clinical significance[1][2][3][4]. The rigid nature of the indane structure provides a fixed orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. Furthermore, the diverse substitution patterns possible on both the aromatic and aliphatic rings allow for fine-tuning of a compound's physicochemical and pharmacokinetic properties.

This compound (CAS No: 125114-88-7) is a particularly interesting derivative for several reasons:

  • Chiral Center: The hydroxyl group at the 1-position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Reactive Handles: The hydroxyl and nitrile functionalities serve as versatile chemical handles for further synthetic modifications, enabling the construction of compound libraries for screening.

  • Hydrogen Bonding Potential: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially contributing to target binding affinity.

  • Aromatic Substitution: The nitrile group is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and serve as a precursor for other functional groups like carboxylic acids or amines.

Potential Therapeutic Applications

Based on the established biological activities of structurally related indane derivatives, this compound can be explored as a scaffold for the development of agents targeting several disease areas.

Anticancer Agents

The dihydro-1H-indene core is present in a class of potent tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells[5]. The hydroxyl group of this compound could mimic the role of key hydrogen bonding groups in these inhibitors.

Furthermore, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers[6][7]. This suggests that the indane scaffold is suitable for targeting kinase active sites.

Hypothetical Signaling Pathway Targeted by Indane-Based Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Regulation Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis Indane_Inhibitor 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Derivative Indane_Inhibitor->RTK Inhibition

Caption: Potential mechanism of action for an indane-based kinase inhibitor.

Neuroprotective Agents

The indane scaffold is a key component of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This highlights the potential of indane derivatives to interact with enzymes in the central nervous system[1]. The specific functional groups of this compound could be exploited to design novel neuroprotective agents.

Experimental Protocols

The following are generalized protocols for the initial investigation of this compound in a drug discovery setting.

Protocol 1: Synthesis of a Focused Library of Derivatives

This protocol outlines a general approach to diversify the this compound scaffold.

Workflow for Library Synthesis

G Start 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Step1 O-Alkylation / O-Acylation (Modify Hydroxyl Group) Start->Step1 Step2 Nitrile Hydrolysis (to Carboxylic Acid) Start->Step2 Step3 Nitrile Reduction (to Amine) Start->Step3 Library Focused Compound Library Step1->Library Step4 Amide Coupling (with diverse amines) Step2->Step4 Step5 Reductive Amination (with aldehydes/ketones) Step3->Step5 Step4->Library Step5->Library

Sources

synthesis of tubulin polymerization inhibitors from 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of Tubulin Polymerization Inhibitors from 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

Microtubules, dynamic polymers of α/β-tubulin heterodimers, are a cornerstone of cancer therapy due to their critical role in mitosis.[1][2] Agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, making them potent anticancer drugs.[3] The indene scaffold has emerged as a promising privileged structure for designing novel tubulin polymerization inhibitors, particularly those that bind to the colchicine site.[4][5] This document provides a comprehensive guide for the synthesis of a focused library of potential tubulin inhibitors starting from this compound. We detail a robust synthetic strategy, provide step-by-step laboratory protocols for chemical synthesis and biological evaluation, and offer a framework for interpreting the resulting structure-activity relationship (SAR) data.

Introduction: The Rationale for Indene-Based Tubulin Inhibitors

The dynamic instability of microtubules is fundamental to the formation of the mitotic spindle, a process essential for cell division.[3] Small molecules that interfere with this process, known as microtubule-targeting agents (MTAs), are among the most successful classes of chemotherapeutics.[2] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[3] Colchicine-site binding inhibitors (CSBIs) are particularly attractive as they can overcome certain mechanisms of multidrug resistance.[6]

Many potent CSBIs, such as Combretastatin A-4 (CA-4), share a common structural motif: two aromatic rings held in a specific spatial orientation by a linker.[2][7] The 2,3-dihydro-1H-indene (indane) core provides a conformationally restricted scaffold that can mimic this arrangement. By functionalizing the 1-hydroxy position of this compound, we can systematically introduce a second aromatic moiety (a "B-ring") and explore the chemical space to optimize binding to the colchicine site on β-tubulin. The 5-carbonitrile group can also be a key interaction point or a handle for further chemical modification.

Overall Discovery and Development Workflow

The process of identifying a lead compound involves a logical progression from chemical synthesis to biological validation. This workflow ensures that resources are focused on compounds with the highest potential.

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis & Optimization S1 Starting Material 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile S2 Library Synthesis (e.g., Williamson Ether Synthesis) S1->S2 S3 Purification & Structural Verification (NMR, MS) S2->S3 B1 Primary Screen: In Vitro Tubulin Polymerization Assay S3->B1 Test Compounds B2 Secondary Screen: Cancer Cell Line Anti-proliferative Assay B1->B2 B3 Mechanism of Action: Cell Cycle Analysis (G2/M Arrest) Microtubule Imaging B2->B3 A1 Data Analysis: Determine IC50 Values B3->A1 A2 Structure-Activity Relationship (SAR) Study A1->A2 A2->S2 Design New Analogs A3 Lead Optimization A2->A3

Caption: Integrated workflow from synthesis to lead optimization.

Synthetic Strategy and Protocols

Our strategy focuses on generating a library of ether derivatives by coupling various substituted benzyl bromides to the 1-hydroxy group of the indene core. This approach allows for the systematic evaluation of electronic and steric effects of the B-ring on biological activity.

Synthetic Scheme

The core reaction is a Williamson ether synthesis, which is a reliable method for forming ethers. The hydroxyl group of the indane is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide, which then displaces the bromide from a substituted benzyl bromide.

Caption: General synthetic route to target compounds.

Protocol 1: General Procedure for Ether Synthesis

Causality: Anhydrous dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reagents and facilitate the SN2 reaction. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide. The reaction is run under an inert atmosphere (N2 or Ar) to prevent NaH from reacting with atmospheric moisture.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the alkoxide.

  • Coupling: Add the desired substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Protocols and Rationale

The Mechanism of Tubulin Polymerization Inhibition

Tubulin polymerization is a GTP-dependent process that proceeds through three phases: nucleation, growth (elongation), and a steady-state plateau.[3] Inhibitors that bind to the colchicine site prevent the curved α/β-tubulin heterodimer from adopting the straight conformation required for incorporation into a growing microtubule, thereby suppressing microtubule dynamics.[4]

Tubulin α/β-Tubulin Dimers (GTP-bound) Nucleation Nucleation (Oligomer Formation) Tubulin->Nucleation 37°C InhibitedComplex Inhibited Tubulin-Inhibitor Complex Polymerization Polymerization (Microtubule Elongation) Nucleation->Polymerization SteadyState Steady State (Dynamic Instability) Polymerization->SteadyState Inhibitor Indene-Based Inhibitor Inhibitor->Tubulin Binds to Colchicine Site InhibitedComplex->Polymerization Blocks Incorporation

Caption: Mechanism of tubulin polymerization and its inhibition.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay measures the assembly of purified tubulin into microtubules in real-time.[1] A fluorescent reporter dye is included, which preferentially binds to polymeric tubulin, resulting in a significant increase in fluorescence intensity that is proportional to the microtubule mass.[8] Inhibitors will reduce the rate and extent of this fluorescence increase.

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.

    • Tubulin Stock: Reconstitute lyophilized, high-purity (>99%) porcine brain tubulin in ice-cold GTB to a concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80 °C.

    • GTP Stock: Prepare a 100 mM solution of GTP in GTB. Store at -80 °C.

    • Compound Stocks: Prepare 10 mM stock solutions of test compounds and controls (Paclitaxel, Nocodazole) in DMSO. Create a 10x working dilution series in GTB.

  • Assay Procedure:

    • Plate Setup: Use a pre-warmed (37 °C) black, clear-bottom 96-well plate.

    • Reaction Mix: On ice, prepare a master mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI, as per kit instructions) in GTB.[1]

    • Compound Addition: Add 5 µL of 10x compound dilutions, controls (Paclitaxel as enhancer, Nocodazole as inhibitor), or vehicle (GTB with equivalent DMSO percentage) to the appropriate wells.[1]

    • Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin master mix to each well for a final volume of 50 µL.

    • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.

    • Plot Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits polymerization by 50%).[3]

CompoundB-Ring SubstitutionTubulin IC50 (µM)MCF-7 GI50 (µM)
IND-01 4-methoxy2.80.055
IND-02 3,4,5-trimethoxy1.90.028
IND-03 4-hydroxy-3-methoxy3.20.087
IND-04 Unsubstituted11.01.5
CA-4 (Reference)2.10.004
Table 1: Example data for a hypothetical series of synthesized compounds compared to Combretastatin A-4 (CA-4). Data is illustrative and based on published findings for similar scaffolds.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Tubulin polymerization inhibitors block cells from successfully completing mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[5] This arrest can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population using a flow cytometer.

  • Cell Culture: Plate cancer cells (e.g., HeLa or K562) in 6-well plates and allow them to adhere and grow to ~60% confluency.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the anti-proliferative GI50 value) or vehicle (DMSO) for a duration equivalent to one cell cycle (e.g., 24 hours). Include a known mitotic arrester like Nocodazole as a positive control.[9][10]

  • Harvesting: Collect both adherent and floating cells (mitotic cells often detach) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20 °C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Gate the cell populations based on their DNA content (G0/G1 peak, S phase, and G2/M peak). Quantify the percentage of cells in the G2/M phase for each treatment condition. A significant increase in the G2/M population compared to the vehicle control indicates mitotic arrest.[11]

Structure-Activity Relationship (SAR) Insights

By analyzing the data from the synthesized library (as exemplified in Table 1), crucial insights into the structural requirements for activity can be derived. For colchicine-site inhibitors, specific substitutions on the B-ring are often critical for potency.

  • Importance of Methoxy Groups: The data often shows that methoxy groups on the B-ring are favorable. A 3,4,5-trimethoxy substitution pattern, which mimics the A-ring of colchicine and CA-4, is frequently associated with high potency.[2][7]

  • Role of Hydrogen Bonding: A hydroxyl group (e.g., in the 4-hydroxy-3-methoxy analog) can potentially form hydrogen bonds with residues in the binding pocket, although this may sometimes reduce activity compared to a methoxy group.[2]

  • Hydrophobicity and Steric Bulk: The overall lipophilicity and size of the B-ring substituents will influence cell permeability and binding affinity. Unsubstituted rings are typically much less active, highlighting the importance of specific electronic and steric interactions.[2]

These initial SAR findings should guide the design of a second-generation library to further probe the binding site and optimize for potency and drug-like properties.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine.

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay.

  • Chapman, R. W., et al. (2018). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 9(4), 665-674.

  • Resnick, S. M., et al. (1998). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. Applied and Environmental Microbiology, 64(3), 924-929.

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC, 38(1), 2247579.

  • Tang, H. M., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Current Protocols in Chemical Biology, 6(1), 1-13.

  • Wang, Y., et al. (2022). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Acta Pharmaceutica Sinica B, 12(8), 3367-3381.

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed, 38(1).

  • Xu, S., et al. (2023). Structure modification strategy of indene derivatives as CBSIs. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for Inducing Mitotic Arrest Using Cemadotin.

  • Organic Chemistry Portal. (n.d.). Indanone synthesis.

  • Le, T. V., et al. (2016). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. MedChemComm, 7(1), 173-183.

  • BenchChem. (2025). Application Notes and Protocols for Studying Mitotic Arrest-Induced Gene Expression Using Prodiamine.

  • Google Patents. (2021). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.

  • Wszelaka-Rylik, M., & Bielenica, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

  • Verma, S., et al. (2024). The structure of tubulin inhibitors. ResearchGate.

  • Kumar, A., & Kumar, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.

  • Wang, Y., et al. (2013). Design, Synthesis and Biological Studies of Novel Tubulin Inhibitors. PubMed.

  • Solorio-Alvarado, C. R., et al. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate.

  • Hadfield, J. D., et al. (2022). Cell Synchronization Techniques for Studying Mitosis. Springer Nature Experiments.

  • Fayed, B. E., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(44), 20857-20874.

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC, 2015(1).

Sources

Application Notes and Protocols for Reactions with 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Indane Scaffold in Medicinal Chemistry

The 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile moiety represents a privileged scaffold in modern drug discovery. The rigid, bicyclic indane core provides a well-defined three-dimensional structure for interacting with biological targets, while the hydroxyl and nitrile functional groups offer versatile handles for synthetic modification. This combination allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. Indane derivatives have shown a wide range of biological activities, including applications as antiviral, anti-inflammatory, and neuroprotective agents.[1]

This guide provides detailed experimental setups and protocols for key chemical transformations of this compound, focusing on reactions of the hydroxyl group. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

This compound is classified as toxic if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactions and Experimental Setups

The reactivity of this compound is dominated by the nucleophilic character of the hydroxyl group and the electrophilic nature of the nitrile carbon. This guide will focus on two fundamental and widely applicable reactions of the hydroxyl group: the Williamson ether synthesis and the Mitsunobu reaction.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] This reaction is particularly well-suited for primary alkyl halides to minimize competing elimination reactions.

  • Base: A strong base is required to deprotonate the alcohol and form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents solvate the cation of the base, leaving the alkoxide anion more exposed and nucleophilic. They also have a high boiling point, allowing for a wide range of reaction temperatures.

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) is the preferred electrophile to ensure an SN2 pathway and minimize the competing E2 elimination that can occur with secondary and tertiary halides.[3]

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indanol 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Mix1 Dissolve Indanol->Mix1 Solvent Anhydrous DMF Solvent->Mix1 Base Sodium Hydride (NaH) Add_Base Add Base at 0°C Base->Add_Base Mix1->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Add_Alkyl_Halide Stir Reaction Monitoring (TLC) Add_Alkyl_Halide->Stir Stir at RT Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indanol 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Mix1 Dissolve Reagents Indanol->Mix1 Nucleophile Nucleophile (Nu-H) Nucleophile->Mix1 PPh3 Triphenylphosphine (PPh3) PPh3->Mix1 Solvent Anhydrous THF Solvent->Mix1 Cool Cool to 0°C Mix1->Cool Add_Azo Add Azodicarboxylate Dropwise Cool->Add_Azo Azodicarboxylate DIAD/DEAD Azodicarboxylate->Add_Azo Stir Reaction Monitoring (TLC) Add_Azo->Stir Stir at RT Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product Isolated Product

Sources

analytical techniques for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Comprehensive Analytical Characterization of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 125114-88-7) is a substituted indane derivative. Molecules within the indane family are significant scaffolds in medicinal chemistry and material science, often serving as critical intermediates in the synthesis of complex pharmaceutical agents.[1][2] Given its role as a potential building block in drug development, ensuring the structural integrity, purity, and identity of this compound is paramount. A multi-technique analytical approach is not just recommended but essential for unambiguous characterization, aligning with rigorous quality control standards in the pharmaceutical industry.[3][4]

This guide provides a comprehensive suite of analytical protocols designed for the complete characterization of this compound. We will move from foundational structural elucidation using spectroscopic methods to quantitative purity assessment via chromatography. The causality behind each technique and parameter selection is explained to empower researchers to adapt these methods to their specific needs while maintaining the principles of data integrity and scientific rigor.

Physicochemical Properties

A summary of the key physical and chemical properties of the target analyte provides a foundation for method development.

PropertyValueSource
Chemical Formula C₁₀H₉NOPubChem
Molecular Weight 159.19 g/mol PubChem
CAS Number 125114-88-7[5]
Appearance Expected to be a solidN/A
Structure Chemical structure of this compoundN/A

Part 1: Structural Elucidation via Spectroscopy

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and composition. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the entire carbon-hydrogen framework.[6]

For a molecule like this compound, ¹H NMR will confirm the number of distinct protons, their connectivity through spin-spin coupling, and their placement on the aliphatic versus aromatic parts of the scaffold. ¹³C NMR complements this by identifying all unique carbon environments, including the quaternary carbons of the nitrile and aromatic ring. For complete, unambiguous assignment, 2D NMR techniques like COSY and HSQC are invaluable.

The following predictions are based on standard chemical shift principles and data from similar indane structures.[7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (CH-OH)~ 5.2 - 5.4Triplet (t)~ 8.0 Hz1H
Aromatic H (H4, H6, H7)~ 7.4 - 7.7Multiplet (m)N/A3H
H2 (CH₂)~ 2.0 - 2.5Multiplet (m)N/A2H
H3 (CH₂)~ 2.8 - 3.2Multiplet (m)N/A2H
OHVariableSinglet (s, broad)N/A1H
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (Nitrile)~ 118 - 122
Aromatic C-CN (C5)~ 110 - 115
Aromatic CH (C4, C6, C7)~ 125 - 135
Aromatic Quaternary (C3a, C7a)~ 140 - 150
CH-OH (C1)~ 75 - 80
CH₂ (C2)~ 30 - 35
CH₂ (C3)~ 28 - 33
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[9]

    • Set the spectral width to ~0-200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (¹H-¹³C one-bond correlation) spectrum to assign protons to their directly attached carbons.

    • Acquire an HMBC (¹H-¹³C long-range correlation) spectrum to confirm connectivity across quaternary carbons and functional groups.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. Fragmentation patterns can further support the proposed structure.

Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, and it will likely yield a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: A simple gradient of water and acetonitrile with 0.1% formic acid (to promote protonation).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Expected Ion: [M+H]⁺ = 160.0757 (Calculated for C₁₀H₁₀NO⁺)

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Identify the peak corresponding to the protonated molecule. If using HRMS, compare the measured mass to the theoretical mass; the mass error should be less than 5 ppm. Analyze any significant fragment ions to see if they correspond to logical losses from the parent structure (e.g., loss of H₂O, HCN).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[10]

This technique will quickly confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), aromatic (C=C), and aliphatic (C-H) groups, providing orthogonal evidence to the NMR and MS data.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200 - 3500Broad
Aromatic C-H stretch3000 - 3100Sharp
Aliphatic C-H stretch2850 - 3000Sharp
C≡N stretch (Nitrile)2220 - 2260Sharp, medium intensity
Aromatic C=C stretch1500 - 1600Medium to strong
C-O stretch1050 - 1150Strong
  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Label the major peaks and compare them to the expected absorption frequencies.

Part 2: Purity and Quantitative Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[11]

Rationale for HPLC

Reversed-phase HPLC is ideal for separating the moderately polar analyte from potential non-polar or more polar impurities.[12] A UV detector is suitable as the aromatic ring and nitrile group provide strong chromophores. This method must be validated to ensure it is accurate, precise, and robust for its intended purpose, following ICH guidelines.[13]

Workflow for Analytical Method Development & Validation

HPLC_Workflow start Analyte Characterization (Solubility, UV λmax) dev Method Development (Column, Mobile Phase, Gradient) start->dev opt Method Optimization (Flow Rate, Temperature) dev->opt val Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision, Robustness) opt->val routine Routine Analysis (Purity Assay, Impurity Profiling) val->routine

Caption: HPLC Method Development and Validation Workflow.

Protocol: HPLC Method for Purity Analysis
  • Instrumentation and Conditions:

    • System: HPLC or UPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10.0 mL of diluent to make a 1 mg/mL solution.

    • Working Sample Solution: Prepare a sample solution at approximately 0.5 mg/mL in the diluent. Sonicate briefly to ensure complete dissolution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the working standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Ensure that any impurity peaks are well-resolved from the main peak (Resolution > 1.5).

Method Validation Summary

A full validation would be conducted according to ICH Q2(R1) guidelines.[13] The table below summarizes the key parameters and typical acceptance criteria.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.Peak is free from interference from other components.
Linearity Analyze 5 concentrations over the range (e.g., 0.1 - 1.0 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by S/N ratio method or from linearity curve.S/N ratio ≥ 10.
Robustness Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).Retention time and peak area remain consistent (RSD ≤ 5%).

Integrated Analytical Strategy

A robust characterization relies on the convergence of data from multiple, orthogonal techniques. Each method provides a piece of the puzzle, and together they create an unambiguous and defensible data package for regulatory submission or publication.

Characterization_Strategy cluster_structure Structural Confirmation cluster_purity Purity & Identity sample Test Sample: This compound nmr NMR (¹H, ¹³C, 2D) - Atomic Connectivity - C/H Framework sample->nmr ms HRMS - Molecular Formula - Exact Mass sample->ms ir FT-IR - Functional Groups (-OH, -CN) sample->ir hplc HPLC-UV - Purity (% Area) - Impurity Profile sample->hplc report Certificate of Analysis (Identity, Purity, Structure Confirmed) nmr->report ms->report ir->report hplc->report

Caption: Integrated workflow for complete analyte characterization.

Conclusion

The characterization of this compound requires a systematic and multi-faceted analytical approach. The protocols outlined in this guide, combining NMR, MS, and FT-IR for structural elucidation with a validated HPLC method for purity assessment, provide a robust framework for ensuring the quality and identity of this important chemical intermediate. Adherence to these detailed methodologies will yield a comprehensive data package suitable for the stringent requirements of pharmaceutical development and quality control.

References

  • Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. Available at: [Link]

  • Giles, D., et al. (2011). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Indane synthesis. Available at: [Link]

  • Karakus, S., et al. (2022). The synthesis of indane derivatives and antioxidant effects. ResearchGate. Available at: [Link]

  • Wikipedia. Indane. Available at: [Link]

  • Apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. Available at: [Link]

  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link]

  • Pharma Knowledge Centre. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]

  • Grace. (2022). Analytical Strategies from Early Development to Validation. YouTube. Available at: [Link]

  • Becanovic, K., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Indene-5-carboxamide, 2,3-dihydro-2-(3-hydroxy-2(1H)-quinolinylidene)-N,N-dimethyl-1,3-dioxo- on Newcrom R1 HPLC column. Available at: [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Available at: [Link]

  • Pretsch, E., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • Schneider, B. (2003). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available at: [Link]

  • Jalsovszky, I., et al. (2012). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link]

  • Shtilman, A. A., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. Available at: [Link]

Sources

Application Note: Structural Elucidation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural characterization of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7)[1][2][3], a valuable building block in medicinal chemistry and materials science. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), focusing not just on the procedural steps but on the scientific rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the definitive identification and purity assessment of novel indane derivatives[4].

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold present in numerous biologically active molecules and functional materials. The specific derivative, this compound, incorporates three key functional groups—a secondary alcohol, a nitrile, and an aromatic ring—making its unambiguous structural confirmation essential for subsequent research and development. Spectroscopic techniques like NMR and MS are indispensable tools for this purpose, providing orthogonal information to establish molecular connectivity, verify molecular weight, and infer structural details from fragmentation patterns[5][6]. This guide will detail the integrated application of these techniques for a complete and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise molecular structure of organic compounds in solution[7]. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Causality in Experimental Design: Solvent and Concentration

The choice of a deuterated solvent is the most critical first step in preparing an NMR sample[8]. The decision is primarily driven by the analyte's solubility and the solvent's potential for interaction or signal overlap[9].

  • Expertise in Action: this compound possesses both polar (hydroxyl, nitrile) and non-polar (aromatic and aliphatic rings) regions. While Deuterated Chloroform (CDCl₃) is a common starting point for many organic molecules, the hydroxyl proton may undergo rapid exchange, leading to signal broadening or disappearance. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent alternative; its ability to form hydrogen bonds slows down the exchange of the -OH proton, allowing it to be observed as a distinct, sharp signal, which can be invaluable for structural confirmation[10][11].

  • Concentration Rationale: ¹H NMR is a highly sensitive technique, typically requiring 5-25 mg of the sample. In contrast, ¹³C NMR is inherently less sensitive due to the low natural abundance of the ¹³C isotope, necessitating higher sample concentrations, generally in the range of 20-50 mg, to achieve an adequate signal-to-noise ratio in a reasonable time frame[12][13][14].

Protocol 1: NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample, which is critical for acquiring sharp, well-resolved NMR spectra.

  • Vial Preparation: Weigh 10-20 mg of this compound into a clean, dry glass vial. This mass provides a good concentration for both ¹H and subsequent ¹³C experiments.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for good magnetic field homogeneity (shimming)[12].

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles.

  • Volume Check: Ensure the sample height in the NMR tube is between 4 and 5 cm (approx. 0.55-0.7 mL)[15]. Incorrect sample height can severely degrade the quality of the shimming and, consequently, the spectral resolution.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker[15].

Data Acquisition and Interpretation

The initial analysis involves acquiring standard 1D proton and carbon spectra.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin splitting.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. A standard proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Label¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
H1 ~5.1-5.2t1H~75
H2α / H2β ~2.3-2.5 / ~1.8-2.0m2H~30
H3α / H3β ~3.0-3.2 / ~2.8-3.0m2H~35
H4 ~7.7s1H~110
-CN ---~119
C5 ---~150
H6 ~7.6d1H~125
H7 ~7.4d1H~128
C7a ---~145
C3a ---~140
1-OH ~5.4d1H-

Note: These are expected values based on the analysis of similar indane structures[4][16][17]. Actual values may vary slightly.

For complex molecules, 1D spectra alone are often insufficient for a definitive assignment. 2D NMR experiments reveal correlations between nuclei, providing a complete picture of the molecular framework[18][19].

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the connectivity within the five-membered aliphatic ring (H1 -> H2 -> H3).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to[20][21]. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting the different fragments of the molecule, for example, correlating the aliphatic protons (H1, H3) to the aromatic carbons (C7a, C3a) and the nitrile carbon (C-CN), confirming the overall structure[22].

Workflow for NMR Structural Elucidation

The following diagram illustrates the logical workflow for combining different NMR experiments to arrive at a confirmed structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR (Proton Environments & Splitting) COSY COSY (H-H Connectivity) H1_NMR->COSY Assign Spin Systems HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Assign Attached Carbons C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Confirm Fragments Structure Confirmed Structure of 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile HMBC->Structure Assemble Structure

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization nature, which minimizes fragmentation and typically preserves the molecular ion[23][24].

Rationale for Ionization Technique
  • Electrospray Ionization (ESI): ESI is ideal for polar molecules like this compound. It generates ions directly from a solution, usually by protonation ([M+H]⁺) or sodiation ([M+Na]⁺)[25][26]. This technique is highly sensitive and provides a clear indication of the molecular weight, which is the primary goal of the initial MS analysis[27].

  • Electron Ionization (EI): While a "harder" technique that often causes extensive fragmentation and may not show a molecular ion peak, EI can be valuable for creating a reproducible fragmentation library. The fragmentation patterns can provide detailed structural information[28][29].

Protocol 2: ESI-MS Sample Preparation and Acquisition
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution 100-fold with the same solvent (to ~10 µg/mL). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Mode: Acquire the spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement. This allows for the determination of the elemental formula, providing an additional layer of confirmation.

Data Interpretation and Fragmentation Analysis

The molecular formula of the target compound is C₁₀H₉NO. Its monoisotopic mass is 159.0684 g/mol .

Table 2: Expected Ions in ESI-MS

Ion SpeciesDescriptionExpected m/z (High Res)
[M+H]⁺ Protonated Molecule160.0757
[M+Na]⁺ Sodiated Adduct182.0576
[2M+H]⁺ Protonated Dimer319.1441

Under harsher ionization conditions (like EI or in-source collision-induced dissociation in ESI), the molecule will fragment in predictable ways based on the stability of the resulting ions and neutral losses[30].

  • Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da)[31].

  • Loss of HCN: Nitriles can undergo fragmentation via the loss of hydrogen cyanide (27 Da).

  • Ring Cleavage: The indane system can undergo various ring-opening and cleavage reactions. A particularly stable fragment would be the tropylium-like cation resulting from cleavage of the aliphatic ring.

Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathways for the molecular ion of this compound.

MS_Fragmentation M_ion [M]+• m/z = 159 M_minus_H2O [M - H₂O]+• m/z = 141 M_ion->M_minus_H2O - H₂O M_minus_C2H4 [M - C₂H₄]+• m/z = 131 M_ion->M_minus_C2H4 - C₂H₄ (ethene) M_minus_HCN [M - HCN]+• m/z = 132 M_ion->M_minus_HCN - HCN Tropylium_like Tropylium-like Cation m/z = 130 M_minus_H2O->Tropylium_like - H•

Caption: Predicted EI mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide the foundational atom-level connectivity, which is then unambiguously confirmed using 2D techniques like COSY, HSQC, and HMBC. High-resolution mass spectrometry validates the elemental composition via an accurate mass measurement of the molecular ion. Together, these methods provide a self-validating system, ensuring the highest degree of confidence in the compound's identity and purity, which is paramount for its application in research and development.

References

  • Hofmann, J., & Svanberg, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4589. Retrieved from [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics Research. Retrieved from [Link]

  • ResearchGate. (2025). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

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  • Dr. Puspendra Classes. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]

  • NPTEL. (n.d.). NMR Spectroscopy. Retrieved from [Link]

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  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Bermel, W., et al. (2021). Parallel NMR Supersequences: Ten Spectra in a Single Measurement. Journal of the American Chemical Society, 143(35), 14036–14041. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. Retrieved from [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved from [Link]

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  • Journal of Molecular Structure. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Retrieved from [Link]

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Application Note & Protocols: A Strategic Guide to Developing Enzyme Inhibition Assays for Novel Indane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive, strategy-driven framework for developing robust biochemical and cellular assays for novel indane-based compounds, using 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile as a representative model. We present a logical workflow from initial target hypothesis to high-throughput screening, hit validation, and mechanism of action studies. The protocols herein focus on Ketohexokinase (KHK) as a therapeutically relevant target for metabolic diseases, a plausible target class for indane-like structures based on existing literature for structurally related inhibitors.[2][3][4] This document is designed to empower researchers to not only execute these assays but also to understand the critical scientific principles that ensure data integrity and project success.

Foundational Strategy: From Compound to Target

The journey from a novel chemical entity to a potential drug candidate begins with a plausible biological hypothesis. The subject compound, this compound, belongs to a chemical class known to interact with a variety of enzyme targets, particularly those with well-defined ATP-binding pockets like kinases.[1]

1.1. The Rationale for Targeting Ketohexokinase (KHK)

Ketohexokinase (also known as fructokinase) is the first enzyme in fructose metabolism and lacks a negative feedback mechanism, making it a critical control point.[4] Its inhibition is a promising strategy for treating metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD).[4] Several potent KHK inhibitors feature heterocyclic cores that can share structural and electronic similarities with the indane scaffold.[2] Therefore, selecting KHK as a primary hypothesis provides a scientifically grounded starting point for assay development.

1.2. Critical First Step: Compound Characterization

Before any biological assay, the physical and chemical properties of the test compound must be understood to ensure reliable results.

PropertyProcedureRationale & Key Considerations
Purity Analysis LC-MS and ¹H NMRVerifies the identity and purity of the compound. Impurities can lead to false positives or negatives.
Solubility Testing Test solubility in various solvents (DMSO, Ethanol).The compound must remain soluble in the final assay buffer to avoid aggregation, which is a common source of artifacts. DMSO is a common choice, but its final concentration in the assay should typically be kept ≤1%.
Stock Solution Prep Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles, which can degrade the compound. Use polypropylene tubes to minimize adsorption to plastic.

Primary Assay Development for High-Throughput Screening (HTS)

The goal of a primary assay is to rapidly and reliably identify "hits" from a compound library. For kinase targets like KHK, luminescence-based assays are an industry standard due to their high sensitivity, wide dynamic range, and amenability to automation.[5]

2.1. Selecting the Right HTS Technology: ADP-Glo™ vs. Kinase-Glo™

Both ADP-Glo™ and Kinase-Glo™ are luciferase-based systems that measure the components of a kinase reaction (ATP → ADP + Phosphorylated Substrate).[6][7]

  • Kinase-Glo™: Measures the amount of ATP remaining after the kinase reaction. Inhibition leads to more ATP and a higher luminescent signal.[6][8]

  • ADP-Glo™: Measures the amount of ADP produced . Inhibition leads to less ADP and a lower luminescent signal.[6][9]

Our Choice: The ADP-Glo™ Assay. We select the ADP-Glo™ platform for this guide. It directly measures the product of the enzymatic reaction, and the signal generated is directly proportional to kinase activity.[6] This can be more intuitive for data analysis and is often more sensitive for kinases with low enzymatic activity.[9]

2.2. Workflow for Primary HTS Assay Development

HTS_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Assay Optimization cluster_val Phase 3: Validation & Screening Start Start Reagents Procure & QC Reagents (Enzyme, Substrate) Start->Reagents Compound Prepare Compound Dilution Plate Reagents->Compound Enzyme_Titration Enzyme Titration Reagents->Enzyme_Titration Screening HTS Campaign Compound->Screening Time_Course Time Course Linearity Enzyme_Titration->Time_Course Substrate_Titration Substrate (Fructose) Titration (Km App) Time_Course->Substrate_Titration Validation Assay Validation (Z'-factor) Substrate_Titration->Validation Validation->Enzyme_Titration Validation->Screening Z' > 0.5 End Validated Hits Screening->End

Caption: High-level workflow for the development and validation of a KHK biochemical screen.

2.3. Protocol 1: HTS-Ready ADP-Glo™ Assay for KHK Inhibition

This protocol is designed for a 384-well plate format, suitable for HTS.

A. Materials

  • Recombinant Human Ketohexokinase (KHK-C isoform)

  • D-Fructose (Substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

  • White, solid-bottom 384-well assay plates

  • Acoustic dispenser or multichannel pipettes

  • Plate-based luminometer

B. Step-by-Step Procedure

  • Enzyme and Substrate Titration (Pre-Screening Optimization):

    • Goal: To find the optimal enzyme and fructose concentrations that result in ~10-30% ATP consumption within a linear reaction time (e.g., 60 minutes). This ensures the assay is sensitive to inhibitors.[10][11]

    • Perform a matrix of KHK concentrations against varying fructose concentrations.

    • Run the kinase reaction for a set time (e.g., 60 min at 30°C).

    • Develop the signal using the ADP-Glo™ reagents as per the manufacturer's instructions.

    • Select the lowest enzyme concentration that gives a robust signal (Signal-to-Background > 10) at a fructose concentration near its apparent Km. For KHK, literature suggests starting around 0.15 mM ATP and 7 mM Fructose.[10]

  • Compound Screening Protocol:

    • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compound (from a dilution series in DMSO) and controls into the assay plate.

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known KHK inhibitor or staurosporine (100% inhibition).

    • Enzyme Addition: Add 5 µL of KHK in assay buffer to all wells.

    • Reaction Initiation: Add 5 µL of a 2X solution of ATP and Fructose in assay buffer to all wells to start the reaction. Final concentrations should be at the optimized levels determined previously.

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • Signal Development:

      • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).

    • Plot % Inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hit Validation with an Orthogonal Assay

It is crucial to re-test primary hits in an orthogonal assay that uses a different detection technology. This helps eliminate false positives arising from compound interference with the primary assay's detection system (e.g., luciferase inhibition).[7]

3.1. Principle of the Transcreener® ADP² FP Assay

The Transcreener® assay is a competitive immunoassay.[10] ADP produced by KHK competes with a fluorescently labeled ADP tracer for binding to a highly specific ADP antibody. When the tracer is bound to the large antibody, it tumbles slowly in solution and emits highly polarized light. When displaced by enzyme-generated ADP, the small, free tracer tumbles rapidly, emitting depolarized light. Thus, kinase activity leads to a decrease in fluorescence polarization (FP).[10]

FP_Principle Principle of the Transcreener FP Assay cluster_no_activity No KHK Activity (High FP) cluster_activity High KHK Activity (Low FP) Antibody1 ADP Ab Tracer1 ADP Tracer Tracer1->Antibody1 Binds Antibody2 ADP Ab Tracer2 ADP Tracer ADP ADP ADP->Antibody2 Binds

Caption: In the absence of KHK activity, the tracer binds the antibody, resulting in high FP. When KHK produces ADP, the tracer is displaced, resulting in low FP.

3.2. Protocol 2: Transcreener® ADP² FP Assay for Hit Confirmation

A. Materials

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • Validated hit compounds from the primary screen

  • Reagents and plates as described in Protocol 1

B. Step-by-Step Procedure

  • Kinase Reaction: Perform the enzymatic reaction exactly as described in Protocol 1, steps 2.1-2.3.

  • Detection:

    • Prepare the ADP Detection Mix according to the Transcreener® protocol, containing the ADP² Antibody and ADP² Tracer.

    • Add 10 µL of the ADP Detection Mix to each well of the assay plate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate IC₅₀ values as before. A confirmed hit should show a comparable IC₅₀ value in this orthogonal assay.

Mechanism of Action (MoA) Studies

After confirming a hit, the next step is to understand how it inhibits the enzyme. For ATP-dependent enzymes like KHK, the most common mechanisms are competitive, non-competitive, or uncompetitive with respect to the ATP substrate.[12]

4.1. Protocol 3: Determining Inhibitor Modality via IC₅₀ Shift

This experiment determines if the inhibitor's potency (IC₅₀) changes as the concentration of ATP is varied. The results reveal whether the compound competes with ATP for binding to the enzyme.[12]

A. Procedure

  • Set up multiple assay plates.

  • On each plate, perform a full dose-response curve for the inhibitor (e.g., 10-point, 1:3 dilution series).

  • For each plate, use a different, fixed concentration of ATP in the reaction initiation buffer. Use a range of ATP concentrations that span the known Kₘ of ATP for KHK (e.g., 0.1x Kₘ, 1x Kₘ, 10x Kₘ).

  • Run the assay (either ADP-Glo™ or Transcreener®) and calculate the IC₅₀ for the inhibitor at each ATP concentration.

B. Interpreting the Results

Observed IC₅₀ Shift with Increasing [ATP]Deduced MechanismRationale
IC₅₀ Increases ATP-Competitive More ATP is required to outcompete the inhibitor for binding to the enzyme's active site.
IC₅₀ is Unchanged Non-competitive The inhibitor binds to a site other than the ATP pocket (an allosteric site) and its binding is not affected by ATP concentration.
IC₅₀ Decreases Uncompetitive The inhibitor binds only to the enzyme-ATP complex, so higher ATP concentrations actually enhance inhibitor binding.

Cellular Assays: Confirming On-Target Effects

The final and most critical step is to determine if the compound can enter cells and engage its target in a physiological environment.[2]

5.1. Protocol 4: Cellular KHK Inhibition by F1P Quantification

This assay directly measures the product of KHK activity, fructose-1-phosphate (F1P), in cells.[2] A potent inhibitor should block the fructose-induced accumulation of F1P.

A. Materials

  • HepG2 cells (a human liver cell line that expresses KHK)

  • Cell culture medium and plates

  • Test inhibitor compound

  • Fructose solution

  • LC-MS/MS system for metabolite quantification

B. Step-by-Step Procedure

  • Cell Plating: Seed HepG2 cells in a multi-well plate and grow to ~80-90% confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the inhibitor compound (and DMSO vehicle control) for 1-2 hours.

  • Fructose Challenge: Add a bolus of fructose to the media to stimulate the KHK pathway.

  • Metabolite Extraction: After a short incubation (e.g., 30-60 minutes), wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80:20 Methanol:Water).

  • Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris. Analyze the supernatant.

  • LC-MS/MS Analysis: Quantify the levels of F1P in the cell extracts using a validated LC-MS/MS method.

  • Data Analysis: Plot the reduction in F1P levels against inhibitor concentration to determine the cellular IC₅₀.

A successful compound will demonstrate a potent, dose-dependent reduction in fructose-induced F1P levels, confirming target engagement in a relevant cellular model.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • National Center for Biotechnology Information. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • BellBrook Labs. (n.d.). Ketohexokinase Assay | A Validated KHK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. [Link]

  • Le, T. M., et al. (2016). Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. PLOS One. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Futatsugi, K., et al. (2020). Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. Journal of Medicinal Chemistry. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Le, T. M., et al. (2016). Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders. Frontiers in Chemistry. [Link]

  • Alturki, M. (2024). Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy. Molecules. [Link]

  • Szałabska, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Jaber, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. Pharmacia. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the secondary hydroxyl group in 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This scaffold is of significant interest in medicinal chemistry, and the ability to strategically functionalize the 1-hydroxyl position is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates.

Strategic Considerations for Functionalization

The target molecule, this compound, possesses a secondary alcohol on a bicyclic core and a nitrile group on the aromatic ring. The primary goal is the selective transformation of the hydroxyl group into various functionalities, such as ethers and esters, to explore the chemical space around this key interaction point.

Key Structural Features and Their Implications:

  • Secondary Hydroxyl Group: This functional group is amenable to a wide range of transformations. Its reactivity is generally lower than that of a primary alcohol, which can be advantageous for selectivity.

  • Nitrile Group: The cyano group is a versatile functional group but can be sensitive to harsh reaction conditions. Specifically, it is susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, particularly with heating. Therefore, reaction conditions must be chosen to be mild enough to preserve the nitrile's integrity.

  • Chiral Center: The carbon bearing the hydroxyl group is a stereocenter. Reactions should be designed to either retain or invert the stereochemistry in a controlled manner, depending on the synthetic goal.

Etherification of the Hydroxyl Group

The formation of an ether linkage is a common strategy to introduce a variety of alkyl or aryl substituents, thereby modifying the steric and electronic properties of the molecule.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Mechanism Rationale: The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an electrophilic carbon. To favor the SN2 pathway and avoid competing elimination reactions, it is crucial to use a primary alkyl halide.[1]

Workflow for Williamson Ether Synthesis:

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Synthesis of 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile

Parameter Value/Condition Rationale
Reactants This compound, Sodium Hydride (NaH), Methyl Iodide (CH₃I)NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol. CH₃I is a reactive primary alkyl halide.
Stoichiometry Alcohol (1.0 eq), NaH (1.2 eq), CH₃I (1.5 eq)A slight excess of base ensures complete deprotonation. Excess alkyl halide drives the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an aprotic solvent that solubilizes the reactants and does not interfere with the reaction.
Temperature 0 °C to Room TemperatureThe initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent SN2 reaction is typically run at room temperature.
Reaction Time 2-4 hoursMonitor by TLC for consumption of starting material.
Work-up Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate.Standard aqueous work-up to remove inorganic salts and unreacted reagents.
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)To isolate the pure ether product.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 1-methoxy-2,3-dihydro-1H-indene-5-carbonitrile.

Esterification of the Hydroxyl Group

Esterification is a fundamental transformation that introduces an acyl group, which can serve as a key binding element in drug-receptor interactions or as a prodrug moiety.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4] This method is particularly well-suited for secondary alcohols and is compatible with a wide range of functional groups.

Mechanism Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a more reactive N-acylpyridinium species, which is readily attacked by the alcohol. The mild conditions are ideal for preserving the nitrile group.

Workflow for Steglich Esterification:

Caption: Workflow for the Steglich Esterification.

Protocol: Synthesis of 1-acetoxy-2,3-dihydro-1H-indene-5-carbonitrile

Parameter Value/Condition Rationale
Reactants This compound, Acetic Acid, EDC, DMAPEDC is a water-soluble carbodiimide, simplifying work-up. DMAP is a highly effective acylation catalyst.
Stoichiometry Alcohol (1.0 eq), Acetic Acid (1.2 eq), EDC (1.5 eq), DMAP (0.1 eq)Excess acid and coupling agent ensure complete conversion of the alcohol. DMAP is used in catalytic amounts.
Solvent Dichloromethane (DCM)DCM is a common aprotic solvent for this reaction.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature and allowed to warm to room temperature.
Reaction Time 4-12 hoursMonitor by TLC.
Work-up Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate.Acid and base washes remove unreacted starting materials and byproducts.
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)To isolate the pure ester.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-acetoxy-2,3-dihydro-1H-indene-5-carbonitrile.

Inversion of Stereochemistry: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the functionalization of primary and secondary alcohols with inversion of stereochemistry.[5][6] This is particularly valuable in drug discovery for probing the stereochemical requirements of a binding pocket. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism Rationale: PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol as a good leaving group (an oxyphosphonium salt). The nucleophile, typically a carboxylic acid, then displaces this leaving group in an SN2 fashion, resulting in a clean inversion of configuration at the carbon center.[7] The mild and neutral conditions of the Mitsunobu reaction are highly compatible with the nitrile functionality.

Workflow for the Mitsunobu Reaction:

Caption: Workflow for the Mitsunobu Reaction.

Protocol: Synthesis of an Inverted Ester using the Mitsunobu Reaction

Parameter Value/Condition Rationale
Reactants This compound, Carboxylic Acid (e.g., Benzoic Acid), PPh₃, DIADDIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.
Stoichiometry Alcohol (1.0 eq), Carboxylic Acid (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)An excess of the reagents is used to drive the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)THF is the most common solvent for the Mitsunobu reaction.
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to proceed at room temperature.
Reaction Time 6-18 hoursMonitor by TLC.
Work-up Concentrate and purify directly by chromatography.The byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate, can often be separated from the product by chromatography.
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)Essential for removing the reaction byproducts.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the desired inverted ester from triphenylphosphine oxide and the hydrazine byproduct.

Summary and Outlook

The hydroxyl group of this compound can be effectively functionalized to produce a diverse range of ethers and esters. The choice of reaction will depend on the desired functionality and stereochemical outcome. For simple etherification, the Williamson ether synthesis is a reliable method. For the introduction of ester functionalities under mild conditions, the Steglich esterification is highly recommended. When inversion of the stereocenter is desired, the Mitsunobu reaction is the method of choice. In all cases, careful selection of reaction conditions is paramount to ensure the integrity of the nitrile group. These protocols provide a solid foundation for the exploration of the chemical space around this important scaffold in drug discovery programs.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.
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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New J. Chem.2024, 48, 8431-8440.
  • Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. J. Med. Chem.2018, 61(21), 9565-9580.
  • Reaction of nitrovinyl derivative 5 with homophthalonitrile 2. (n.d.). In ResearchGate. Retrieved from [Link]

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  • 1-Indanol. (n.d.). In PubChem. Retrieved from [Link]

  • 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. (n.d.). In PubChemLite. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and reliability.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and research chemicals. The most common and direct route to this compound is the chemoselective reduction of the ketone functionality of 5-cyano-1-indanone. While seemingly straightforward, this transformation can present several challenges that impact both yield and purity. This guide will address these potential issues through a detailed troubleshooting section and a comprehensive FAQ, focusing on the two most prevalent reduction methods: sodium borohydride reduction and catalytic hydrogenation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing their likely causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material (5-cyano-1-indanone)

Symptoms:

  • TLC analysis shows a prominent spot corresponding to the starting material and a very faint or no spot for the product.

  • Isolated yield is significantly lower than expected.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Inactive Sodium Borohydride (NaBH₄) Use a fresh, unopened bottle of NaBH₄ or test the activity of the current batch by adding a small amount to an acidic solution and observing for hydrogen gas evolution.Sodium borohydride is susceptible to hydrolysis upon exposure to atmospheric moisture, leading to its decomposition and reduced reactivity.
Insufficient Reagent Increase the molar equivalents of NaBH₄ to 2.0-3.0 equivalents relative to the starting ketone.While theoretically, 0.25 equivalents of NaBH₄ are sufficient, in practice, some of the reagent is consumed by the solvent (especially protic ones) and side reactions.[1]
Low Reaction Temperature If the reaction is sluggish at 0°C, allow it to warm to room temperature and monitor the progress by TLC.While initial addition of NaBH₄ at low temperatures is recommended to control the initial exotherm, the reaction rate might be too slow for complete conversion.
Catalyst Poisoning (Catalytic Hydrogenation) Ensure the starting material and solvent are free from impurities like sulfur compounds or heavy metals. Use a fresh batch of catalyst.The surface of heterogeneous catalysts like Palladium on Carbon (Pd/C) can be deactivated by various impurities, inhibiting the hydrogenation process.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) Increase the hydrogen pressure according to the reaction scale and equipment limitations.Adequate hydrogen pressure is crucial to ensure a sufficient concentration of dissolved hydrogen for the catalytic cycle to proceed efficiently.
Issue 2: Formation of a Significant Byproduct (Suspected Amine)

Symptoms:

  • TLC analysis shows a new, more polar spot in addition to the product and starting material.

  • NMR analysis of the crude product shows signals corresponding to a -CH₂-NH₂ group.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Over-reduction of the Nitrile Group (Catalytic Hydrogenation) Use a less reactive catalyst system. For Pd/C, consider adding a catalyst modifier like ethylenediamine to improve chemoselectivity.[2] Alternatively, switch to a milder reducing agent like NaBH₄.Standard hydrogenation catalysts can reduce both the ketone and the nitrile group. Modifying the catalyst surface or using a less powerful reducing agent can favor the reduction of the more reactive ketone.[3]
Harsh Reaction Conditions with NaBH₄ Avoid prolonged reaction times at elevated temperatures. If using a co-reagent with NaBH₄, ensure it is not overly reactive towards the nitrile.While NaBH₄ is generally selective for ketones over nitriles, harsh conditions can lead to the reduction of the nitrile group.[4][5]
Issue 3: Incomplete Reaction - Mixture of Starting Material and Product

Symptoms:

  • TLC shows significant amounts of both starting material and product even after extended reaction time.

  • Difficulty in purifying the product from the unreacted starting material.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Insufficient Reaction Time Continue monitoring the reaction by TLC until the starting material spot has disappeared or is very faint.Ketone reductions can sometimes be slower than anticipated depending on the substrate and reaction conditions.
Decomposition of the Reducing Agent Add a fresh portion of the reducing agent to the reaction mixture and continue to monitor.If the initial batch of the reducing agent has decomposed, a fresh addition can drive the reaction to completion.
Equilibrium or Product Inhibition Consider a different work-up procedure or a different reducing agent.In some cases, the reaction may reach an equilibrium or the product may inhibit the catalyst. Changing the conditions may overcome this.
Issue 4: Difficult Purification of the Final Product

Symptoms:

  • The product is a viscous oil that is difficult to crystallize.

  • Column chromatography results in poor separation and broad peaks.

Potential Causes & Solutions:

CauseRecommended SolutionScientific Rationale
High Polarity of the Product Use a more polar solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes, or switch to a different stationary phase like alumina.[6][7][8]The hydroxyl and nitrile groups make the product quite polar, requiring a polar mobile phase for effective elution from silica gel.
Presence of Boron Salts (NaBH₄ reduction) Perform an acidic workup (e.g., with 1M HCl) to hydrolyze borate esters, followed by extraction. An aqueous wash with a saturated solution of ammonium chloride can also be effective.The workup procedure is crucial to remove inorganic byproducts that can interfere with purification.
Co-eluting Impurities Optimize the TLC solvent system to achieve better separation between the product and impurities before attempting column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).Proper method development using TLC is essential for successful column chromatography.[9] Recrystallization can be a highly effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 5-cyano-1-indanone . It is commercially available from several chemical suppliers. The purity of the starting material is crucial; ensure it is free from contaminants that could interfere with the reduction, especially for catalytic hydrogenation.

Q2: Which reduction method is generally preferred: Sodium Borohydride or Catalytic Hydrogenation?

Both methods are viable, and the choice often depends on the available equipment, scale, and desired selectivity.

  • Sodium Borohydride (NaBH₄) Reduction: This is often the preferred method for lab-scale synthesis due to its operational simplicity, mild reaction conditions, and high chemoselectivity for the ketone over the nitrile group.[10]

  • Catalytic Hydrogenation: This method is highly efficient and scalable, making it suitable for larger-scale production. However, it requires specialized hydrogenation equipment and careful catalyst selection to avoid over-reduction of the nitrile group.

Q3: What are the key parameters to control for a successful sodium borohydride reduction?

  • Solvent: Protic solvents like methanol or ethanol are commonly used. They also serve to protonate the intermediate alkoxide.

  • Temperature: The reaction is typically started at a low temperature (0°C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

  • Stoichiometry: An excess of NaBH₄ (1.5-2.0 equivalents) is generally used to ensure complete conversion.

  • Work-up: An aqueous work-up, often with a mild acid, is necessary to quench the excess reagent and hydrolyze borate esters.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6][11]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The product, being more polar than the starting ketone, will have a lower Rf value.

  • Visualization: The spots can be visualized under a UV lamp at 254 nm.

Q5: What are the expected ¹H NMR signals for the product, this compound?

  • Aromatic protons (3H): ~7.4-7.8 ppm (multiplets)

  • -CH(OH)- proton (1H): ~5.2-5.4 ppm (triplet or doublet of doublets)

  • -CH₂- protons (4H): ~2.0-3.2 ppm (multiplets)

  • -OH proton (1H): A broad singlet, the chemical shift of which is concentration-dependent.

It is crucial to acquire a full set of analytical data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure and purity of the final product.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 5-cyano-1-indanone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 5-cyano-1-indanone (1.0 eq).

    • Dissolve the starting material in methanol (10-20 mL per gram of starting material).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by the dropwise addition of 1M hydrochloric acid until the effervescence ceases and the pH is slightly acidic.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective.

Protocol 2: Catalytic Hydrogenation of 5-cyano-1-indanone

Caution: This procedure should be carried out by personnel trained in handling hydrogen gas and high-pressure equipment.

  • Reaction Setup:

    • In a suitable hydrogenation vessel, dissolve 5-cyano-1-indanone (1.0 eq) in a solvent such as ethanol or ethyl acetate.

    • Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). For improved chemoselectivity, a modified catalyst such as Pd/C with ethylenediamine can be used.[2]

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction progress by TLC if possible.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Follow the purification procedure outlined in Protocol 1.

Visualizations

Reaction Scheme

Synthesis Start 5-cyano-1-indanone Product 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile Start->Product Method A Start->Product Method B Reagent1 1. NaBH₄, MeOH 2. H₃O⁺ workup Reagent1->Start Reagent2 H₂, Pd/C Reagent2->Start

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity (e.g., NaBH₄) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Optimize Work-up Procedure Start->Check_Workup Check_Purification Optimize Purification (TLC, Column, Recrystallization) Start->Check_Purification Solution Improved Yield and Purity Check_SM->Solution Check_Reagents->Solution Check_Conditions->Solution Check_Workup->Solution Check_Purification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Nowill, R., Patel, T., Beasley, D., Alvarez, J., Beasley, E., & Feske, B. D. (2011). Stereoselective Reduction of β-Keto Nitriles Using a Reductase Library.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2000). A mild and chemoselective reduction of ketones with NaBH4/I2. Tetrahedron Letters, 41(16), 2663-2666.
  • Carreira, E. M., & Kvaerno, L. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Classics in Stereoselective Synthesis. Wiley-VCH.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2015). Optimization of reaction condition using NaBH4. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2019).
  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from [Link]

  • Supplementary Materials for "A photocatalytic Kharasch-type cyclization cascade for accessing polyhalogenated 1-indanones and indenes". (n.d.). American Chemical Society.
  • Supplementary Materials for "Enantioselective Synthesis of 5-Methoxy-2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one". (n.d.).
  • Mild and Selective Catalytic Hydrogenation of the C=C Bond in a,b-Unsaturated Carbonyl Compounds Using. (2016).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. (2016). Molbank, 2016(2), M882.
  • Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. (2012).
  • Chemistry 3. (2019, August 2). Chemoselectivity in reductions [Video]. YouTube. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Quora. (2023, March 28). How to reason out that NaBH4 is a reducing agent that is used to reduce ketones and aldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Maegawa, T., Fujita, Y., Sakurai, A., Akashi, A., Sato, M., Oono, K., & Sajiki, H. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 837-839.
  • The Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones [Video]. YouTube. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Retrieved from [Link]

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Technical Support Center: Purification of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. As a chiral intermediate, achieving high purity is critical for its downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during its purification.

Purification Overview: A Logical Workflow

The primary route to this compound involves the reduction of its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. The purification strategy must therefore address the separation of the desired alcohol from unreacted starting material, reaction byproducts, and potentially, the resolution of enantiomers if a non-stereoselective reduction was performed.

cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Bulk Purification cluster_3 Enantiomeric Resolution (if required) cluster_4 Final Product Initial Assessment TLC/LC-MS of crude reaction mixture Aqueous Workup Quench reaction & remove inorganic salts Initial Assessment->Aqueous Workup Identify major components Liquid-Liquid Extraction Isolate organic components Aqueous Workup->Liquid-Liquid Extraction Recrystallization Recrystallization (if crude purity is high) Liquid-Liquid Extraction->Recrystallization High Purity Crude Column Chromatography Silica Gel Column Chromatography (for complex mixtures) Liquid-Liquid Extraction->Column Chromatography Low Purity Crude Chiral HPLC Preparative Chiral HPLC Recrystallization->Chiral HPLC Racemic Mixture Pure Product Characterization & Storage Recrystallization->Pure Product Enantiomerically Pure Column Chromatography->Chiral HPLC Racemic Mixture Column Chromatography->Pure Product Enantiomerically Pure Chiral HPLC->Pure Product

Figure 1: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of crystalline product after recrystallization. 1. Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Too much solvent used: The solution may not be saturated enough for crystallization to occur. 3. Presence of impurities that inhibit crystallization. 1. Re-evaluate solvent system: Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but sparingly when cold.[1][2] 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and re-cool. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[3] 4. Pre-purify by column chromatography: If significant impurities are present, a preliminary purification by flash chromatography may be necessary.
Product "oils out" during recrystallization instead of forming crystals. 1. Melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. Cooling the solution too rapidly. 1. Use a lower boiling point solvent or a solvent pair. [1] 2. Add a small amount of a solvent in which the compound is more soluble to the hot mixture to prevent premature saturation. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor separation of the product from the starting ketone (1-oxo-2,3-dihydro-1H-indene-5-carbonitrile) by column chromatography. 1. Inappropriate solvent system polarity: The eluent may be too polar, causing both compounds to elute together. 2. Column overloading. 1. Optimize the eluent system using TLC: Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The ketone, being less polar, should elute before the alcohol.[4][5] 2. Use an appropriate amount of silica gel: A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Product streaking on the silica gel column. 1. Compound is highly polar. 2. Sample is not fully dissolved in the loading solvent. 3. Acidic or basic nature of the compound interacting with the silica. 1. Use a more polar eluent system, potentially with a small amount of a more polar solvent like methanol (e.g., 1-2% in dichloromethane). [6] 2. Ensure the sample is fully dissolved before loading onto the column. Use a minimal amount of a strong solvent to dissolve the sample and pre-adsorb it onto a small amount of silica gel before loading. 3. Consider using neutral or basic alumina as the stationary phase if the compound is sensitive to acidic silica gel. [4]
No separation of enantiomers on a chiral HPLC column. 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase. 1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) or Pirkle-type columns are often effective for chiral alcohols.[7][8] 2. Optimize the mobile phase: For normal phase chromatography, a mixture of hexane and an alcohol like isopropanol or ethanol is a good starting point. Vary the ratio of the alcohol to modulate retention and selectivity.[7]
Nitrile group instability. Although generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis of the nitrile to a carboxylic acid or amide.1. Maintain neutral or near-neutral pH during workup and purification. 2. Avoid unnecessarily high temperatures during recrystallization. 3. Sodium borohydride reduction is generally compatible with aromatic nitriles under standard protic solvent conditions. [3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The most common impurities arise from the reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. These include:

  • Unreacted starting material: 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

  • Borate esters: Formed from the reaction of the product alcohol with the borane byproducts of the sodium borohydride reduction. These are typically hydrolyzed during aqueous workup.

  • Diastereomers: If a chiral reducing agent is used to target a specific enantiomer, the other diastereomer may be present.

Q2: How can I effectively remove the unreacted ketone precursor?

Due to the polarity difference between the ketone and the alcohol product, silica gel column chromatography is a very effective method. The less polar ketone will elute before the more polar alcohol. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will provide good separation.[4][5]

Q3: My compound is a racemic mixture. How can I separate the enantiomers?

Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers.[7] The choice of the chiral stationary phase (CSP) is crucial. For chiral alcohols like this, polysaccharide-based columns are a good starting point.

Q4: What is a good starting point for a recrystallization solvent?

A systematic approach is best. Start with a small amount of your crude product and test its solubility in a range of solvents at room temperature and upon heating. Good single solvents to try include toluene, ethyl acetate, and isopropanol. If a single solvent is not ideal, a two-solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, can be effective.[1][10] In a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating should redissolve the solid, and slow cooling should induce crystallization.

Q5: Is the nitrile group sensitive to sodium borohydride?

Under the typical conditions for ketone reduction (e.g., using sodium borohydride in a protic solvent like methanol or ethanol at room temperature or below), the aromatic nitrile group is generally stable and will not be reduced.[3][9] More forcing conditions or different reducing agents would be required to reduce the nitrile.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying the crude product, especially when it contains a significant amount of the less polar ketone precursor.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  • Pack the column with the slurry, ensuring there are no air bubbles.
  • Add a thin layer of sand on top of the silica gel bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder (dry loading).
  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). This will elute any non-polar impurities and the unreacted ketone.
  • Monitor the elution by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
  • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar product, this compound.
  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization

This protocol is most effective when the crude product has a relatively high purity (e.g., >90%).

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves at room temperature, the solvent is not suitable.
  • If it does not dissolve, heat the mixture. If it dissolves when hot, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
  • Test several solvents to find the optimal one. A solvent pair like ethyl acetate/hexane is also a good option.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

References

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons
  • Column chrom
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  • Recrystallization - National Institute of Urban Search and Rescue
  • Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines - ACS Public
  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing)
  • Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts - Chemical Journal of Chinese Universities
  • Column Chromatography - University of Colorado Boulder
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  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC - NIH
  • Synthesis and evaluation of 7-hydroxyindan-1-one-derived chiral auxiliaries - ResearchG
  • Method for synthesizing spiro compound of dihydro-1H-indene - P
  • Chiral switches versus de novo enantiomerically pure compounds - Springer
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P
  • Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google P
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review
  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS - ResearchG
  • Synthesis method of OLED intermediate and semiconductor material 1-hydroxypyrene - Google P
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Technical Support Center: Optimizing the Synthesis of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or Incomplete Conversion of Starting Material

A common challenge in the reduction of 5-cyano-1-indanone is the incomplete conversion to the desired alcohol. This can manifest as a significant amount of starting material remaining after the reaction, as observed by TLC or LC-MS analysis.

  • Potential Cause A: Inactive or Degraded Reducing Agent

    • Explanation: Sodium borohydride (NaBH₄) is a hygroscopic reagent and can lose its activity upon prolonged exposure to moisture. An inactive reagent will not provide a sufficient number of hydride ions to complete the reduction.

    • Troubleshooting:

      • Use a freshly opened container of sodium borohydride.

      • If using an older bottle, test its activity on a simple, reliable ketone substrate (e.g., cyclohexanone) before committing to your main reaction.

      • Store sodium borohydride in a desiccator to prevent degradation.

  • Potential Cause B: Insufficient Stoichiometry of the Reducing Agent

    • Explanation: While the stoichiometry of the reduction of a ketone to an alcohol with sodium borohydride is theoretically 4:1 (ketone:NaBH₄), it is common practice to use a molar excess of the reducing agent to drive the reaction to completion.

    • Troubleshooting:

      • Increase the molar equivalents of sodium borohydride incrementally. A good starting point is 1.5 to 2.0 equivalents relative to the 5-cyano-1-indanone.

      • Monitor the reaction progress by TLC. If the reaction stalls, a small, additional portion of NaBH₄ can be added.

  • Potential Cause C: Low Reaction Temperature

    • Explanation: While lower temperatures can sometimes improve selectivity in reductions, they also significantly decrease the reaction rate. If the reaction is conducted at too low a temperature for an insufficient amount of time, it may not reach completion.

    • Troubleshooting:

      • For the reduction of 5-cyano-1-indanone, conducting the reaction at room temperature is generally sufficient.

      • If you are running the reaction at a lower temperature (e.g., 0 °C) to control a potential side reaction, ensure you allow for a longer reaction time and monitor for completion.

Issue 2: Formation of Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

  • Potential Cause A: Over-reduction or Side Reactions

    • Explanation: Although sodium borohydride is a relatively mild reducing agent, prolonged reaction times or excessive heating could potentially lead to side reactions. However, NaBH₄ is generally highly selective for aldehydes and ketones and is unlikely to reduce the nitrile group under standard conditions.[1][2]

    • Troubleshooting:

      • Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

      • Avoid excessive heating of the reaction mixture.

  • Potential Cause B: Impurities in the Starting Material

    • Explanation: The purity of the starting 5-cyano-1-indanone is crucial. Any impurities present may be carried through the reaction or react to form new byproducts.

    • Troubleshooting:

      • Ensure the purity of your starting material by checking its melting point or running an NMR spectrum before starting the reaction.

      • If necessary, recrystallize the 5-cyano-1-indanone to improve its purity.

Issue 3: Difficult Work-up and Product Isolation

Challenges during the work-up can lead to low isolated yields, even if the reaction has gone to completion.

  • Potential Cause A: Emulsion Formation During Extraction

    • Explanation: The presence of borate salts, formed as byproducts of the reduction, can sometimes lead to the formation of emulsions during the aqueous work-up, making phase separation difficult.

    • Troubleshooting:

      • After quenching the reaction, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up emulsions.

      • If an emulsion persists, filtering the biphasic mixture through a pad of Celite® can be effective.

  • Potential Cause B: Product Loss in the Aqueous Layer

    • Explanation: this compound has some polarity due to the hydroxyl group and may have some solubility in the aqueous phase, leading to a lower isolated yield.

    • Troubleshooting:

      • Perform multiple extractions (at least 3-4 times) with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.

      • Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reduction of 5-cyano-1-indanone with sodium borohydride?

A1: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are excellent choices for this reduction. Sodium borohydride is stable in these solvents, and they effectively dissolve both the starting material and the reagent. Tetrahydrofuran (THF) can also be used, sometimes in combination with a protic solvent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes), to achieve good separation between the more polar product (alcohol) and the less polar starting material (ketone). The spots can be visualized under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the best way to quench the reaction and work it up?

A3: Once the reaction is complete, it should be cooled in an ice bath. The excess sodium borohydride can be quenched by the slow, careful addition of a dilute acid, such as 1 M HCl, or a saturated aqueous solution of ammonium chloride (NH₄Cl) until the effervescence ceases. Following the quench, the product is typically extracted into an organic solvent.

Q4: How do I purify the crude this compound?

A4: The most common method for purifying the product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired alcohol from any remaining starting material and non-polar impurities. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed for further purification.

Q5: Will sodium borohydride reduce the nitrile group in 5-cyano-1-indanone?

A5: No, under standard reaction conditions (e.g., in methanol or ethanol at room temperature), sodium borohydride is not a strong enough reducing agent to reduce a nitrile. It will selectively reduce the ketone to the corresponding alcohol.[1][2] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required to reduce both the ketone and the nitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., 40% EtOAc in hexanes). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl or saturated aqueous NH₄Cl to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Solvent Methanol or EthanolProtic solvents are ideal for this reduction.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C for better control.
NaBH₄ Stoichiometry 1.5 - 2.0 equivalentsAn excess ensures the reaction goes to completion.
Reaction Time 1 - 2 hoursMonitor by TLC for completion.
Work-up Quench 1 M HCl or sat. NH₄ClAdd slowly at 0 °C.
Purification Flash ChromatographySilica gel, EtOAc/Hexanes gradient.

Visualizations

Reaction_Mechanism ketone 1-oxo-2,3-dihydro-1H- indene-5-carbonitrile alkoxide Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->alkoxide alcohol 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile alkoxide->alcohol 2. Protonation borate Borate Esters alkoxide->borate Reaction with BH₃ h_plus H⁺ (from workup) h_plus->alcohol Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conversion TLC shows starting material? start->check_conversion check_impurities Unexpected spots on TLC? check_conversion->check_impurities No increase_nabh4 Increase NaBH₄ equivalents check_conversion->increase_nabh4 Yes purify_sm Purify starting material check_impurities->purify_sm Yes check_workup Review workup procedure check_impurities->check_workup No check_reagent_age Use fresh NaBH₄ increase_nabh4->check_reagent_age increase_time_temp Increase reaction time/temp check_reagent_age->increase_time_temp end Optimized Reaction increase_time_temp->end purify_sm->end optimize_chromatography Optimize purification optimize_chromatography->end check_workup->optimize_chromatography

Caption: Troubleshooting Workflow.

References

  • A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • NaBH4 Reduction of Ketone to Alcohol. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available at: [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • 1H-Inden-5-ol, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

stability issues of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS 125114-88-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Understanding the Molecule: Structural Clues to Instability

This compound is a unique molecule with a benzylic alcohol functional group and an electron-withdrawing cyano group on the aromatic ring. This structure inherently presents potential stability concerns that must be addressed during experimental design. The benzylic hydroxyl group is susceptible to oxidation and elimination reactions, which can be exacerbated by the electron-withdrawing nature of the cyano group.

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual decrease in the purity of my this compound stock solution stored in methanol at room temperature. What could be the cause?

A1: The observed degradation is likely due to slow oxidation of the benzylic alcohol to the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[1][2] Room temperature storage, especially in the presence of dissolved oxygen in the solvent, can facilitate this process. For enhanced stability, it is recommended to store stock solutions at -20°C or -80°C and to degas the solvent before use.

Q2: My reaction involving this compound under acidic conditions (pH < 4) is yielding an unexpected byproduct with a different UV profile. What is happening?

A2: Under acidic conditions, benzylic alcohols are prone to dehydration (elimination of water) to form an indene derivative. The strong electron-withdrawing cyano group can influence the electronic properties of the aromatic ring and potentially affect the stability of the carbocation intermediate, though the primary concern remains acid-catalyzed elimination. It is advisable to perform reactions under neutral or mildly basic conditions if the desired transformation does not require an acidic environment.

Q3: Can I use strong oxidizing agents in the presence of this compound?

A3: It is highly discouraged. The benzylic alcohol is readily oxidized to a ketone. The use of strong oxidizing agents will almost certainly lead to the formation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile as a major byproduct. If subsequent reactions require oxidative conditions, protection of the hydroxyl group as an ether or ester should be considered.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4: For the solid material, storage at 2-8°C in a tightly sealed container, protected from light, is recommended. For solutions, storage at -20°C or -80°C is ideal. If long-term storage in solution is necessary, consider using deoxygenated solvents and storing under an inert atmosphere (e.g., argon or nitrogen).

III. Troubleshooting Guides

This section provides systematic approaches to resolving common stability-related issues encountered during the handling and use of this compound in solution.

Guide 1: Investigating Unexpected Degradation in Solution

If you observe unexpected degradation of the compound in your experimental setup, a forced degradation study can help identify the cause.[3][4] Forced degradation involves subjecting the compound to a variety of stress conditions to accelerate decomposition and identify potential degradation pathways.[5][6][7]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC with a UV detector or LC-MS to identify and quantify the parent compound and any degradation products.

  • Interpretation: Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution) to determine the conditions under which the compound is unstable.

Data Summary Table:

Stress Condition% Degradation of Parent Compound (Example)Major Degradation Product (Hypothetical)
0.1 M HCl, 60°C15%Indene-5-carbonitrile derivative (from dehydration)
0.1 M NaOH, 60°C5%Minor unidentified polar impurities
3% H₂O₂, RT80%1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
80°C10%Minor unidentified impurities
UV light (254 nm)25%Multiple degradation products

Troubleshooting Flowchart:

cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Degradation Observed forced_degradation Perform Forced Degradation Study start->forced_degradation analysis Analyze by HPLC / LC-MS forced_degradation->analysis identify_cause Identify Primary Degradation Pathway analysis->identify_cause oxidation Oxidation identify_cause->oxidation Major peak corresponds to ketone acid_base Acid/Base Instability identify_cause->acid_base Degradation in acidic or basic conditions photodegradation Photodegradation identify_cause->photodegradation Degradation upon light exposure solution_oxidation Use deoxygenated solvents Store under inert gas Avoid pro-oxidant reagents oxidation->solution_oxidation solution_ph Adjust pH to neutral range Use appropriate buffers acid_base->solution_ph solution_light Protect from light Use amber vials photodegradation->solution_light

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Guide 2: Addressing Poor Solubility

Protocol for Solubility Enhancement:

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, DMSO, DMF).

  • Co-solvents: If solubility in a desired aqueous buffer is low, consider the use of co-solvents such as ethanol, DMSO, or PEG 400. Start with a low percentage of the co-solvent and gradually increase it until the compound dissolves.

  • pH Adjustment: The solubility of the compound may be influenced by pH. For benzylic alcohols, solubility changes with pH are generally less pronounced than for acidic or basic compounds, but it is still a factor to consider.

  • Sonication: Gentle sonication can help to dissolve the compound, but prolonged sonication should be avoided as it can generate heat and potentially lead to degradation.

Solubility Troubleshooting Diagram:

start Poor Solubility solvent_screen Solvent Screening (Polar to Non-polar) start->solvent_screen cosolvent Use Co-solvents (e.g., DMSO, Ethanol) solvent_screen->cosolvent Inadequate in single solvent success Compound Dissolved solvent_screen->success Soluble ph_adjust pH Adjustment cosolvent->ph_adjust Still problematic cosolvent->success Successful sonication Gentle Sonication ph_adjust->sonication Minor improvement sonication->success

Caption: Decision tree for addressing solubility issues.

IV. Mechanistic Insights: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is key to preventing its degradation.

1. Oxidation to Ketone:

The most probable degradation pathway is the oxidation of the secondary benzylic alcohol to the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents.

2. Acid-Catalyzed Dehydration:

In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of an indene derivative. The electron-withdrawing cyano group will destabilize the formation of a positive charge on the benzylic carbon, but this pathway can still occur under forcing conditions.[8]

Potential Degradation Pathways Diagram:

parent 1-hydroxy-2,3-dihydro-1H- indene-5-carbonitrile ketone 1-oxo-2,3-dihydro-1H- indene-5-carbonitrile parent->ketone [O] (Oxidation) indene Indene-5-carbonitrile (Dehydration Product) parent->indene H+ (Dehydration)

Caption: Major potential degradation pathways.

V. References

  • MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. a review on forced degradation and stability indicating studies. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Available from: [Link]

  • National Institutes of Health. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Available from: [Link]

  • IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone) Trader. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available from: [Link]

  • PubMed. Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Available from: [Link]

  • ResearchGate. Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring: One-Step Formation of Phenylacetic Acids from Benzyl Alcohols under Mild Conditions. Available from: [Link]

  • ResearchGate. Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF.... Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Indene-1,3(2H)-dione (CAS 606-23-5). Available from: [Link]

  • YouTube. Effect of an electron withdrawing group in a benzyl cation. (2022-08-18). Available from: [Link]

  • CBSE Academic. CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26) Time. Available from: [Link]

  • IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone). Available from: [Link]

  • National Institute of Standards and Technology. 1H-Inden-5-ol, 2,3-dihydro-. Available from: [Link]

  • PubChemLite. 1-oxo-2,3-dihydro-1h-indene-5-carbonitrile. Available from: [Link]

  • ResearchGate. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. Available from: [Link]

  • MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. Available from: [Link]

  • National Institutes of Health. 1-Indanol. Available from: [Link]

  • National Institute of Standards and Technology. 5-Cyano-1-pentene. Available from: [Link]

  • Royal Society of Chemistry. Effect of cyano-addition on the photoacidity switch in 5-cyano-8-amino-2-naphthol. Available from: [Link]

  • ResearchGate. A Novel Degradation Pathway in the Assimilation of Phenanthrene by Staphylococcus sp. Strain PN/Y via meta-Cleavage of 2-Hydroxy-1-naphthoic acid: Formation of trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic Acid. Available from: [Link]

  • National Institutes of Health. 5-Indanol. Available from: [Link]

  • PubMed. Anoxic androgen degradation by the denitrifying bacterium Sterolibacterium denitrificans via the 2,3-seco pathway. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important intermediate. The following content is structured to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, ensuring scientific integrity and practical applicability.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary route to this alcohol is the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone). While this transformation appears straightforward on a laboratory scale, significant challenges can arise during scale-up. This guide will address these potential issues, providing a framework for robust and reproducible synthesis.

Reaction Overview: Ketone Reduction

The core transformation is the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity, milder reactivity, and operational simplicity compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the desired alcohol.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on general procedures for the sodium borohydride reduction of ketones.[1] Optimization may be required based on specific equipment and raw material quality.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1 equivalent) in methanol (10-15 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. Note: The addition is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Caution: Hydrogen gas evolution will occur.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to obtain the final product with high purity.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound.

Issue 1: Incomplete or Sluggish Reaction

Question: My reaction is stalling, and TLC/HPLC analysis shows a significant amount of starting material remaining even after several hours. What could be the cause?

Answer: Incomplete conversion is a frequent issue in scale-up. Several factors can contribute to this:

  • Inactive Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time.

    • Solution: Use a freshly opened container of NaBH₄. If you suspect the quality of your reagent, you can test it on a simple, reliable ketone like cyclohexanone.

  • Insufficient Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, in practice, a larger excess is often required to drive the reaction to completion, especially on a larger scale.

    • Solution: Increase the molar equivalents of NaBH₄ incrementally (e.g., from 0.5 to 1.0 equivalent). Be mindful that a large excess can lead to more vigorous quenching and potential side reactions.

  • Low Reaction Temperature: While lower temperatures are beneficial for controlling the exotherm, they can also significantly decrease the reaction rate.

    • Solution: If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature after the initial exothermic addition of the reducing agent.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of low reagent concentration.

    • Solution: Ensure the stirring is efficient for the scale and geometry of your reactor.

Issue 2: Formation of Impurities and By-products

Question: My final product shows significant impurities after workup. What are the likely side reactions, and how can I minimize them?

Answer: By-product formation becomes more pronounced on a larger scale. Potential impurities in this synthesis include:

  • Over-reduction Products: While NaBH₄ is generally selective for aldehydes and ketones, under certain conditions, it can slowly reduce the nitrile group, especially at higher temperatures or with prolonged reaction times.

    • Solution: Maintain a low reaction temperature and monitor the reaction closely to avoid extended reaction times after the starting material is consumed.

  • Borate Esters: The reaction of the alcohol product with borane intermediates can form borate esters.

    • Solution: A thorough aqueous workup, sometimes with a mild acid, is crucial to hydrolyze these esters and liberate the free alcohol.[2]

  • Unreacted Starting Material: As discussed in the previous section, incomplete reaction will lead to contamination with the starting ketone.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am experiencing low yields after workup and purification. What are the common pitfalls during isolation?

Answer: Product loss during isolation is a common scale-up challenge.

  • Emulsion Formation during Workup: The presence of fine solid by-products can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.

    • Solution: Adding a small amount of brine or a different organic solvent can sometimes help break the emulsion. Filtration of the entire mixture through a pad of celite before phase separation can also be effective.

  • Poor Crystallization: The product may oil out or form a fine, difficult-to-filter solid during recrystallization.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems (e.g., toluene, ethyl acetate/heptane, isopropanol/water) to find the optimal conditions for crystallization.

      • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.

      • Cooling Rate: A slow, controlled cooling rate generally leads to the formation of larger, more easily filterable crystals.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Solvent Methanol, EthanolGood solubility for reactants, participates in protonation.
Temperature 0-10 °CControls exotherm, minimizes side reactions.
NaBH₄ Stoichiometry 0.5 - 1.0 equivalentsEnsures complete conversion without excessive excess.
Reaction Time 1 - 3 hoursTypical for this type of reduction; monitor by TLC/HPLC.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to destroy excess hydride.
Table 2: TLC and HPLC Parameters for Reaction Monitoring
Analytical MethodStationary PhaseMobile Phase (example)Detection
TLC Silica gel 60 F₂₅₄30-50% Ethyl acetate in HexanesUV (254 nm)
HPLC C18 columnAcetonitrile/Water gradientUV (e.g., 254 nm)

Note: The Rƒ of the alcohol product will be lower (more polar) than the starting ketone in a normal-phase TLC system.

Visualization

Reaction Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 5-cyano-1-indanone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0-5 °C (Monitor by TLC/HPLC) add_nabh4->react quench Quench with aq. NH₄Cl react->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry isolate Filter & Concentrate dry->isolate crystallize Recrystallize isolate->crystallize dry_final Dry final product crystallize->dry_final

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed cause1 Inactive NaBH₄ problem->cause1 cause2 Insufficient Stoichiometry problem->cause2 cause3 Low Temperature problem->cause3 cause4 Poor Mixing problem->cause4 solution1 Use fresh reagent cause1->solution1 solution2 Increase equivalents cause2->solution2 solution3 Allow to warm to RT cause3->solution3 solution4 Improve agitation cause4->solution4

Caption: Troubleshooting logic for incomplete ketone reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reduction? A1: Yes, other protic solvents like ethanol or isopropanol can be used. Aprotic solvents like THF can also be employed, but the reaction may be slower, and a separate proton source is needed for the workup. Methanol and ethanol are generally preferred for their ability to dissolve both the ketone and the borohydride, as well as act as a proton source.[1]

Q2: Is the reaction sensitive to air? A2: The reaction does not require a strictly inert atmosphere (like nitrogen or argon). However, since sodium borohydride reacts with moisture, it is good practice to minimize exposure to humid air, especially on a large scale.

Q3: My final product has a low melting point and appears oily. What should I do? A3: An oily product or a depressed melting point is indicative of impurities. The most likely culprit is residual starting material or solvent. Ensure your product is thoroughly dried under vacuum. If impurities are still present, re-purification by recrystallization or column chromatography may be necessary.

Q4: What are the safety considerations for this reaction on a large scale? A4: The primary safety concern is the quenching step, which generates flammable hydrogen gas. Ensure the quench is performed slowly and with adequate ventilation, away from ignition sources. Sodium borohydride is also a corrosive solid and should be handled with appropriate personal protective equipment (PPE).

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • What are the byproducts of reduction with borohydride? Reddit. [Link]

  • Sodium Borohydride - Common Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key intermediate in a highly pure form. Our protocols and recommendations are based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide will address common challenges encountered during its purification, providing a framework for logical problem-solving and process optimization.

The primary route to synthesizing this compound typically involves the reduction of its corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone)[1][2]. The choice of reducing agent and reaction conditions can significantly impact the impurity profile of the crude product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis and Work-up

Observation: TLC or HPLC analysis of the crude product after aqueous work-up shows multiple spots/peaks, indicating the presence of significant impurities.

Causality: The most common impurity is the unreacted starting material, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This occurs due to incomplete reduction. Other byproducts may also form depending on the reducing agent and reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Low_Purity start Low Purity Crude Product check_sm TLC/HPLC Analysis: Identify spots/peaks start->check_sm is_sm Is the major impurity the starting material? check_sm->is_sm incomplete_reduction Incomplete Reduction: - Optimize reaction time - Increase equivalents of reducing agent is_sm->incomplete_reduction Yes other_impurities Other Impurities: - Side reactions - Degradation is_sm->other_impurities No purification Proceed to Purification: - Recrystallization - Column Chromatography incomplete_reduction->purification other_impurities->purification end High Purity Product purification->end

Caption: Troubleshooting workflow for low purity crude product.

Detailed Steps:

  • Analyze the Crude Mixture:

    • Perform a TLC analysis using a mobile phase such as 30-50% ethyl acetate in hexanes. The starting ketone is less polar than the product alcohol and will have a higher Rf value.

    • Co-spot the crude mixture with the starting material to confirm its presence.

  • Optimize the Reduction Reaction:

    • If a significant amount of starting material remains, consider extending the reaction time or increasing the molar equivalents of the reducing agent (e.g., sodium borohydride).

  • Proceed with Purification:

    • Even with an optimized reaction, purification is necessary to remove residual starting material and other minor impurities. The two primary methods are recrystallization and column chromatography.

Problem 2: Product "Oiling Out" During Recrystallization

Observation: Instead of forming crystals upon cooling, the product separates as an oil.

Causality: This phenomenon can occur if the solution is too concentrated, cooled too quickly, or if the chosen solvent is a very poor solvent for the compound at all temperatures. The presence of impurities can also inhibit crystallization.

Troubleshooting Workflow:

Troubleshooting_Oiling_Out start Product Oils Out add_solvent Add more hot solvent to redissolve the oil start->add_solvent slow_cool Allow to cool slowly (insulate the flask) add_solvent->slow_cool scratch Scratch the inner surface of the flask with a glass rod slow_cool->scratch seed Add a seed crystal (if available) scratch->seed change_solvent Consider a different solvent system seed->change_solvent If still no crystals end Crystalline Product seed->end Crystals form change_solvent->end

Caption: Troubleshooting workflow for product oiling out.

Detailed Steps:

  • Re-dissolve the Oil: Add a small amount of additional hot solvent to the mixture until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with a cloth or paper towels can help. Do not place it directly in an ice bath.

  • Induce Crystallization:

    • Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • If you have a small amount of pure product, add a "seed crystal" to the cooled solution.

  • Re-evaluate the Solvent System: If oiling out persists, the chosen solvent may be inappropriate. Experiment with different single or mixed solvent systems.

Problem 3: Poor Separation During Column Chromatography

Observation: The product and impurities co-elute from the column, resulting in impure fractions.

Causality: The polarity of the mobile phase may not be optimal for separating the components on the chosen stationary phase. Column overloading can also lead to poor separation.

Troubleshooting Workflow:

Troubleshooting_Poor_Separation start Poor Separation check_tlc Optimize mobile phase using TLC (Rf of product ~0.3) start->check_tlc gradient Use a gradient elution (start with a less polar mobile phase) check_tlc->gradient dry_load Dry load the sample onto silica gel gradient->dry_load reduce_load Reduce the amount of sample loaded onto the column dry_load->reduce_load end Good Separation reduce_load->end

Sources

Technical Support Center: Synthesis of Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this versatile scaffold. The indene core, while valuable, presents unique challenges due to its reactivity and propensity for side reactions.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of indene derivatives.

Q1: My overall yield for indene synthesis is consistently low. What are the most common overarching factors?

A: Low yields in indene synthesis are a frequent issue and typically stem from a combination of three factors:

  • Inherent Instability and Polymerization: The double bond in the five-membered ring makes indene and its derivatives susceptible to acid- or heat-catalyzed polymerization.[2][3] The formation of a dark, tarry substance is a common indicator of this side reaction.

  • Side Reactions During Cyclization: Intramolecular cyclization reactions, such as the Friedel-Crafts acylation to form an indanone precursor, are highly sensitive. Deactivating groups on the aromatic ring can stall the reaction, while carbocationic intermediates in related alkylations can lead to undesired rearrangements.[4][5]

  • Product Decomposition During Workup and Purification: Indene derivatives can be sensitive to air, light, and acidic conditions. For example, some borylated indenes are unstable during purification on standard silica gel, requiring specially prepared deactivated media to prevent decomposition.

Q2: What are the primary stability and storage concerns for purified indene derivatives?

A: Indenes are prone to degradation through oxidation and polymerization. Upon exposure to air, they can form poly(indene peroxide).[6] They are also known to readily polymerize, a reaction that can be initiated by heat, light, or trace acidic impurities.[2]

Best Practices for Storage:

  • Inert Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Cold and Dark: Keep refrigerated or frozen and protected from light.

  • Purity: Ensure the final product is free of residual acid from the synthesis or purification steps, as this can catalyze degradation over time.

  • Inhibitors: For long-term storage of the parent indene, the addition of a radical inhibitor like hydroquinone may be considered, although this is less common for highly functionalized derivatives intended for immediate use.

Q3: Which synthetic route is best for my target substituted indene?

A: The optimal route depends heavily on the desired substitution pattern and functional group tolerance.

  • Friedel-Crafts Based Routes: These are classic methods, typically involving the intramolecular cyclization of a 3-arylpropanoic acid to an indanone, followed by reduction and dehydration.[7] This route is robust for simple indenes but fails with strongly deactivated aromatic rings.[4]

  • Metal-Catalyzed Cyclizations: Modern methods using palladium, rhodium, cobalt, or ruthenium catalysts offer milder conditions and broader functional group compatibility.[8][9] These are excellent for constructing complex, functionalized indenes from precursors like o-alkynylstyrenes or via C-H activation.[10]

  • Aldol-Type Condensations: This classical approach, involving the reaction of an indanone with an active methylene compound followed by dehydration, can be efficient but may require careful optimization to avoid side reactions.[1]

Troubleshooting Guide: Specific Experimental Issues

This section tackles specific problems you might observe during your experiment, providing probable causes and actionable solutions.

Problem 1: During my reaction or workup, the mixture turned into a dark, intractable tar. I suspect polymerization.

Cause: This is a classic sign of indene polymerization. The reaction is typically initiated by carbocation formation, which is promoted by strong acids (either as catalysts or from acidic workup conditions) and/or high temperatures.[3] The indenyl cation is relatively stable, readily attacking the double bond of a neutral indene molecule to start a chain reaction.

Solutions:

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid excessive heating.

  • pH Management: If using an acid catalyst, use the minimum required amount. During workup, neutralize the reaction mixture promptly and avoid washing with strong acids. Consider quenching with a cold, weak base like sodium bicarbonate solution.

  • Oxygen Exclusion: While the primary issue is often acid-catalyzed, performing the reaction under an inert atmosphere can prevent the formation of peroxides, which can also initiate radical polymerization.[6]

Below is a diagram illustrating the acid-catalyzed polymerization cascade.

G cluster_initiation Initiation cluster_propagation Propagation Indene1 Indene Derivative Cation Indenyl Cation (Reactive Intermediate) Indene1->Cation Protonation of double bond H_ion H⁺ (Acid Catalyst) H_ion->Indene1 Dimer_Cation Dimeric Cation Cation->Dimer_Cation Nucleophilic Attack Indene2 Another Indene Molecule Indene2->Cation Polymer Polymer Chain... Dimer_Cation->Polymer Chain Growth (n Indene)

Caption: Acid-catalyzed polymerization of indene derivatives.

Problem 2: My intramolecular Friedel-Crafts cyclization to form an indanone is failing or giving very low conversion.

Cause: The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring and the strength of the Lewis or Brønsted acid catalyst.

  • Deactivated Ring: Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring make it a poor nucleophile, preventing the cyclization.[5]

  • Catalyst Inactivity: Traditional Lewis acids like AlCl₃ can complex with basic functional groups (like amines or even carbonyls) on the substrate, rendering the catalyst inactive.[4][5]

  • Insufficient Activation: The chosen acid may not be strong enough to promote the formation of the reactive acylium ion intermediate.

Solutions:

  • Substrate Check: This reaction is generally incompatible with strongly deactivated aromatic rings. If your substrate is highly deactivated, consider an alternative synthetic strategy.

  • Catalyst Choice: For moderately deactivated rings, a stronger acid may be required. Polyphosphoric acid (PPA) or triflic acid (TfOH) are often more effective than AlCl₃.[11]

  • Starting Material: Using the more reactive acyl chloride (derived from the corresponding carboxylic acid) instead of the carboxylic acid itself can facilitate the reaction under milder conditions.

Table 1: Catalyst Selection for Intramolecular Friedel-Crafts Indanone Synthesis

CatalystTypeTypical ConditionsAdvantagesCommon Pitfalls
AlCl₃ Lewis AcidAnhydrous, CS₂ or CH₂Cl₂, 0 °C to RTInexpensive, widely usedIneffective for deactivated rings; can require >1 equivalent; complexes with basic groups.[4]
PPA Brønsted AcidNeat or in solvent, 80-150 °CStrong dehydrating agent, good for carboxylic acidsHarsh conditions, can cause charring with sensitive substrates.
TfOH Brønsted SuperacidNeat or in CH₂Cl₂, 0 °C to RTExtremely powerful, often works when others fail.[11]Expensive, very corrosive, requires careful handling.
Zeolites Solid AcidHigh temp (190-230 °C), often microwaveReusable, can offer better regioselectivity.[4]High temperatures required, not suitable for all substrates.

Problem 3: My product decomposed during column chromatography on silica gel.

Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds. Borylated indenes and other electron-rich derivatives are particularly susceptible to decomposition or rearrangement on silica.

Solutions:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (~1% v/v) or pyridine. Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your purification.

  • Non-Chromatographic Purification: If the product is a solid, recrystallization is an excellent alternative that avoids contact with stationary phases. Distillation can be used for thermally stable, volatile liquid products.

G Start Crude Product Mixture CheckStability Is the product acid-sensitive? Start->CheckStability StdSilica Standard Silica Gel Chromatography CheckStability->StdSilica No DeactivatedSilica Use Deactivated Silica (e.g., with NEt₃) CheckStability->DeactivatedSilica Yes Decomposition Product Decomposition / Low Recovery StdSilica->Decomposition If issues arise Success Purified Product StdSilica->Success If successful AlternativePurification Alternative Purification (Recrystallization, Distillation) Decomposition->AlternativePurification Try next DeactivatedSilica->Success AlternativePurification->Success

Caption: Decision workflow for purifying indene derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-phenylpropanoic acid to 1-indanone, a common precursor for indene synthesis.[7]

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet (to a bubbler), add polyphosphoric acid (PPA) (100 g).

  • Heating: Begin stirring and heat the PPA to 80-90 °C in an oil bath.

  • Reagent Addition: Once the PPA is mobile, add 3-phenylpropanoic acid (10.0 g, 66.6 mmol) in one portion.

  • Reaction: Increase the temperature to 100 °C and stir vigorously for 1 hour. The mixture will become a dark solution. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Allow the reaction to cool to ~60 °C. Carefully and slowly pour the warm reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. Caution: This is an exothermic process.

  • Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-indanone, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction and Dehydration to 1H-Indene

This protocol details the conversion of 1-indanone to the final indene product.[12]

  • Reduction Setup: In a 250 mL round-bottom flask, dissolve 1-indanone (5.0 g, 37.8 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄) (1.43 g, 37.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the starting ketone is consumed (monitor by TLC).

  • Quenching: Cool the mixture back to 0 °C and slowly add 2 M HCl until the solution is acidic (pH ~2) to quench excess NaBH₄ and hydrolyze the borate ester.

  • Extraction: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product (1-indanol) with ethyl acetate (3 x 50 mL).

  • Dehydration Setup: Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo. Transfer the crude 1-indanol to a flask equipped for distillation with a Dean-Stark trap. Add toluene (100 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (~100 mg).

  • Dehydration Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-2 hours).

  • Workup: Cool the reaction mixture. Wash with saturated sodium bicarbonate solution (50 mL) to remove the acid catalyst, then with brine (50 mL). Dry the organic layer over Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude indene by vacuum distillation to obtain the final product.

References
  • Rinaldi, F., et al. (2020). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 16, 2568–2578. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Ghanem, A., et al. (2009). Polymerization kinetics of indene, methyl methacrylate and acrylonitrile and characterization of their terpolymer. ResearchGate. [Link]

  • Nagarajan, S., et al. (2001). Autocatalytic Oxidative Polymerization of Indene by Cobalt Porphyrin Complex and Kinetic Investigation of the Polymerization of Styrene. Macromolecules, 34(11), 3591–3596. [Link]

  • Miqueo, K., et al. (2022). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). Synthesis of indene 126 and reaction mechanism. [Link]

  • ResearchGate. (n.d.). What is the mechanism of synthesis of indene-coumarone resin through cationic polymerization? [Link]

  • Verma, A. K., et al. (2015). Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes. The Journal of Organic Chemistry, 80(14), 7257–7268. [Link]

  • Wikipedia. (n.d.). Indene. [Link]

  • ResearchGate. (n.d.). Highly Regio- and Stereoselective Synthesis of Indene Derivatives via Electrophilic Cyclization. [Link]

  • Lautens, M., et al. (2012). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 77(17), 7546–7561. [Link]

  • ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Wang, C., et al. (2021). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters, 23(1), 229–234. [Link]

  • ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanes. [Link]

  • Google Patents. (2008). CN101318887B - Method for preparing indene compounds.
  • Das, P. & Choudhury, P. (2019). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 405-416. [Link]

  • García-Lacuna, J., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • PubChem. (n.d.). Indene. [Link]

  • ResearchGate. (n.d.). Structure modification strategy of indene derivatives as CBSIs. [Link]

  • Prier, C. K., et al. (2017). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 139(38), 13344–13347. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Dethe, D. H., et al. (2020). Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives. The Journal of Organic Chemistry, 85(11), 7565–7575. [Link]

  • The Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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enhancing the reactivity of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental challenges associated with this versatile building block. The unique bifunctional nature of this molecule—a secondary benzylic alcohol and an aromatic nitrile—presents both synthetic opportunities and specific reactivity challenges. This guide provides in-depth, experience-driven advice to help you enhance reactivity, improve yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My oxidation of the secondary alcohol to the corresponding ketone (1-oxo-2,3-dihydro-1H-indene-5-carbonitrile) is sluggish and gives low yields. What are the likely causes?

A1: This is a common issue often rooted in oxidant choice and reaction conditions. The secondary alcohol is benzylic, making it prone to oxidation, but the electron-withdrawing nature of the nitrile group can slightly deactivate the ring and influence the benzylic position.[1][2]

  • Mild Oxidants: Standard reagents like PCC or PDC may be too slow. Consider more robust, modern oxidation systems. Dess-Martin Periodinane (DMP) or IBX are excellent choices for mild and high-yielding oxidations of benzylic alcohols.[3]

  • Activation: Hypervalent iodine reagents like PhI(OAc)₂ can be effective but may require additives.[3]

  • Swern/Parikh-Doering Conditions: These DMSO-based oxidations are generally reliable but require careful temperature control (-78 °C) to avoid side reactions.

  • Catalytic Methods: Using catalytic TPAP with NMO as the co-oxidant is a very effective method for this transformation.

Q2: I'm attempting a dehydration reaction to form the corresponding indene, but I'm observing polymerization and charring. How can I achieve a clean elimination?

A2: Benzylic alcohols readily dehydrate under acidic conditions via an E1 mechanism due to the stability of the resulting benzylic carbocation.[4] However, the formed styrene-like product is highly susceptible to acid-catalyzed polymerization.

  • Avoid Strong, Non-Volatile Acids: Concentrated sulfuric or phosphoric acid can lead to uncontrolled polymerization at the high temperatures required for dehydration.[4]

  • Use a Milder Acid Catalyst: p-Toluenesulfonic acid (TsOH) or oxalic acid are often better choices. They are acidic enough to promote dehydration but less prone to causing extensive polymerization.

  • POCl₃ in Pyridine: A classic and often cleaner method is using phosphorus oxychloride (POCl₃) in pyridine at low temperatures (e.g., 0 °C to room temperature). This proceeds through an E2-like mechanism, avoiding a free carbocation and minimizing polymerization.

  • Rhenium Catalysts: For challenging substrates, rhenium complexes like Re₂O₇ have shown high efficiency in dehydrating secondary benzylic alcohols with minimal side reactions, though they are noted to be less effective with nitrile substituents.[5]

Q3: Can I selectively hydrolyze the nitrile group to a carboxylic acid without affecting the hydroxyl group?

A3: Yes, this is feasible. The secondary alcohol is relatively stable under typical nitrile hydrolysis conditions, but care must be taken.

  • Basic Hydrolysis: Treating the molecule with aqueous NaOH or KOH at reflux is a standard method for nitrile hydrolysis.[6] The resulting carboxylate will be deprotonated, and the alcohol will likely form an alkoxide under these conditions. A final acidic workup is required to protonate both the carboxylic acid and the alcohol.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄) will also hydrolyze the nitrile.[6][7][8][9] While the alcohol is generally stable, prolonged exposure to harsh acidic conditions at high temperatures could lead to dehydration as a side reaction. Monitor the reaction closely by TLC or LC-MS.

Q4: What is the best way to protect the hydroxyl group to perform chemistry on the nitrile?

A4: Protecting the alcohol is a wise strategy for multi-step synthesis. The choice of protecting group depends on the downstream reaction conditions.

  • Silyl Ethers (TBS, TIPS): These are robust and widely used. A tert-butyldimethylsilyl (TBS) ether, formed using TBSCl and imidazole in DMF, is stable to a wide range of conditions, including many organometallic reagents and non-acidic reducing agents that might be used to transform the nitrile. It is easily removed with fluoride sources (e.g., TBAF) or acid.

  • Tetrahydropyranyl (THP) Ether: Formed using dihydropyran and a catalytic amount of acid (e.g., PPTS). It is stable to basic, organometallic, and reducing conditions but is cleaved with acid.

  • Benzyl (Bn) Ether: Formed using benzyl bromide and a base (e.g., NaH). This group is very stable but typically requires hydrogenolysis (H₂, Pd/C) for removal, which would also reduce the nitrile group to an amine. Therefore, it is not a suitable choice if you intend to keep the nitrile intact.

Troubleshooting Guides

Guide 1: Low Yield in Alcohol Oxidation to Ketone

Problem: You are oxidizing this compound to the ketone, but the reaction is incomplete after several hours, with significant starting material remaining.

Caption: Troubleshooting workflow for oxidation reactions.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the starting alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Buffer (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 - 1.5 equiv) portion-wise at room temperature. The reaction may become slightly exothermic.

  • Monitoring: Stir vigorously at room temperature and monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Quenching: Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Guide 2: Unwanted Side Products in Nitrile Hydrolysis

Problem: During acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, you observe a significant apolar side product by TLC, which you suspect is the dehydration product.

The benzylic alcohol is susceptible to acid-catalyzed elimination, especially at the high temperatures often required for nitrile hydrolysis.[4] The mechanism involves protonation of the alcohol to form a good leaving group (water), followed by its departure to generate a stable benzylic carbocation. Elimination of a proton then yields the indene byproduct.

G cluster_main Desired Pathway: Acid Hydrolysis cluster_side Side Reaction: Dehydration Nitrile Starting Material (Alcohol + Nitrile) ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ ProtonatedAlcohol Protonated Alcohol Nitrile->ProtonatedAlcohol + H⁺ (on OH) Amide Intermediate Amide ProtonatedNitrile->Amide + H₂O, -H⁺ CarboxylicAcid Desired Product (Alcohol + COOH) Amide->CarboxylicAcid + H₂O, H⁺ cat. Carbocation Benzylic Carbocation ProtonatedAlcohol->Carbocation - H₂O Indene Dehydration Byproduct Carbocation->Indene - H⁺

Sources

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 1-Hydroxy- vs. 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Physicochemical Properties, Spectral Signatures, and Interconversion of Two Key Indene Derivatives

In the landscape of medicinal chemistry and materials science, the indene scaffold remains a cornerstone for the development of novel molecular entities. Within this class, the 5-carbonitrile substituted 2,3-dihydro-1H-indene core is of particular interest, with the C1-position offering a critical point for functionalization. This guide provides an in-depth comparison of two closely related analogues: the secondary alcohol, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, and its corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

This document will delve into their distinct physicochemical properties, comparative spectral analyses, and the practical, experimentally-validated protocols for their synthesis and interconversion. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary technical details to make informed decisions in their synthetic strategies and molecular design efforts.

At a Glance: Key Physicochemical and Structural Differences

The primary distinction between these two molecules lies in the oxidation state of the C1 carbon, which imparts significant differences in their polarity, reactivity, and spectral characteristics. The presence of a hydroxyl group in this compound introduces a hydrogen bond donor and acceptor, increasing its polarity compared to the ketone counterpart, which only possesses a hydrogen bond acceptor at the carbonyl oxygen.

PropertyThis compound1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile
Molecular Formula C₁₀H₉NOC₁₀H₇NO
Molecular Weight 159.19 g/mol 157.17 g/mol [1][2]
Appearance White to off-white solidLight yellow to beige crystalline powder
Melting Point Not available128-130 °C
Boiling Point Predicted: 328.8±37.0 °CPredicted: 325.6±31.0 °C
Density Predicted: 1.24±0.1 g/cm³Predicted: 1.23±0.1 g/cm³
pKa Predicted: 13.82±0.20Not applicable

The Synthetic Relationship: A Tale of Reduction and Oxidation

The interconversion of these two compounds is a fundamental transformation in organic synthesis, representing a classic ketone reduction and alcohol oxidation. The relationship can be visualized as a straightforward two-way process, allowing for selective access to either functional group as required by a synthetic route.

G oxo 1-Oxo-2,3-dihydro-1H- indene-5-carbonitrile hydroxy 1-Hydroxy-2,3-dihydro-1H- indene-5-carbonitrile oxo->hydroxy Reduction (e.g., NaBH4) hydroxy->oxo Oxidation (e.g., PCC, DMP)

Caption: Interconversion pathway between the oxo and hydroxy indene derivatives.

Experimental Protocols: Synthesis and Interconversion

A cornerstone of practical chemistry is the ability to reliably synthesize and manipulate target molecules. The following sections provide detailed, validated protocols for the preparation of both indene derivatives and their interconversion.

Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

The synthesis of the ketone is typically achieved through a Friedel-Crafts acylation followed by cyclization. A representative procedure is as follows:

Experimental Protocol: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylation: To the dropping funnel, add a solution of 3-phenylpropionyl chloride (1 equivalent) and 3-chloropropionitrile (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile as a light yellow solid.

Reduction of 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile to this compound

The conversion of the ketone to the secondary alcohol is readily achieved using a mild reducing agent such as sodium borohydride. This method is highly selective for aldehydes and ketones, leaving the nitrile group intact.

Experimental Protocol: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Effervescence will be observed.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Caption: Workflow for the reduction of the oxo-indene derivative.

Oxidation of this compound to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

For the reverse transformation, a variety of oxidizing agents can be employed. A common and effective method utilizes pyridinium chlorochromate (PCC), which is known for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Experimental Protocol: Oxidation to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • Reaction Setup: In a flask containing a magnetic stirrer, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Oxidation: To this suspension, add a solution of this compound (1 equivalent) in DCM dropwise. The mixture will turn dark.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the silica pad thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ketone.

Spectral Data Comparison: A Fingerprint of Functionality

The structural differences between the hydroxy and oxo derivatives are clearly reflected in their respective spectral data.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the presence of a broad O-H stretching band for the alcohol and a sharp C=O stretching band for the ketone.

  • This compound: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol. The C≡N stretch of the nitrile group will appear as a sharp, medium intensity band around 2220-2230 cm⁻¹.

  • 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl (C=O) stretch is observed around 1700-1720 cm⁻¹. The C≡N stretch will be present in a similar region as the hydroxy derivative, around 2220-2230 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra provide distinct signals for the proton at the C1 position.

  • This compound: The proton attached to the C1 carbon (the carbinol proton) will appear as a multiplet, typically a triplet or doublet of doublets, in the range of δ 5.0-5.5 ppm. The hydroxyl proton will give rise to a broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

  • 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: The absence of a proton at the C1 position means there will be no signal in the δ 5.0-5.5 ppm region. The protons on the C2 and C3 carbons will appear as multiplets in the aliphatic region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectra show a significant difference in the chemical shift of the C1 carbon.

  • This compound: The C1 carbon, being attached to an oxygen atom in an alcohol, will resonate in the range of δ 65-80 ppm. The nitrile carbon will appear around δ 118-120 ppm.

  • 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: The C1 carbon, as part of a carbonyl group, will be significantly deshielded and appear at a much lower field, typically in the range of δ 190-205 ppm. The nitrile carbon will have a similar chemical shift to the hydroxy derivative.

Conclusion

This compound and 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile represent a synthetically versatile pair of building blocks. Their distinct physicochemical properties and spectral signatures, stemming from the differing oxidation state at the C1 position, are well-defined. The straightforward and high-yielding protocols for their interconversion via reduction and oxidation provide chemists with the flexibility to incorporate either the secondary alcohol or the ketone functionality into more complex molecular architectures. A thorough understanding of their comparative characteristics, as detailed in this guide, is essential for the strategic design and efficient execution of synthetic routes in modern chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved from [Link].

  • IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to the Biological Validation of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile derivatives. We will move beyond a simple listing of protocols to delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to characterization. This document will compare the performance of these derivatives with established alternatives, supported by experimental data and detailed methodologies.

Introduction: The Therapeutic Potential of Indene Derivatives

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2] Specifically, the introduction of hydroxyl and carbonitrile functionalities at the 1- and 5-positions, respectively, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the potential of dihydro-1H-indene derivatives as inhibitors of crucial cellular processes like tubulin polymerization and as modulators of protein kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4][5]

This guide will provide a systematic approach to validating the biological activity of novel this compound derivatives, focusing on two prominent mechanisms of action: tubulin polymerization inhibition and kinase inhibition.

Foundational Principles of Biological Validation

The validation of a bioactive small molecule is a multi-step process that aims to confirm its mechanism of action, potency, and selectivity.[6][7] A well-designed validation cascade moves from broad, cell-based assays to more specific, target-based biochemical assays. This "top-down" approach allows for the early identification of cellular effects, followed by the deconvolution of the specific molecular target.[6]

Our validation strategy will be built on the following pillars:

  • Cellular Phenotype Assessment: Initial screening to observe the macroscopic effects of the compounds on cell viability, proliferation, and morphology.

  • Target Engagement: Biochemical and biophysical assays to confirm direct interaction with the putative molecular target.

  • Mechanism of Action Elucidation: In-depth studies to understand how the compound modulates the function of its target and the downstream cellular consequences.

  • Selectivity Profiling: Assessing the compound's activity against related and unrelated targets to determine its specificity.

Experimental Workflows for Biological Validation

This section details the step-by-step protocols for validating the biological activity of this compound derivatives.

Workflow 1: Validation as Tubulin Polymerization Inhibitors

Many natural and synthetic compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division.[3][5] Dihydro-1H-indene derivatives have been identified as a novel class of tubulin polymerization inhibitors that bind to the colchicine site.[3][5]

Logical Flow of Validation:

Caption: Workflow for validating tubulin polymerization inhibitors.

Experimental Protocols:

  • Cell Viability Assay (MTT/XTT):

    • Seed cancer cell lines (e.g., K562, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound derivatives for 48-72 hours. Include a vehicle control and a positive control (e.g., Combretastatin A-4, CA-4).

    • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat with the test compounds at their IC50 concentration for a specified time.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization or disruption.[3]

  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the test compounds in a polymerization buffer.

    • Monitor the change in fluorescence or absorbance over time, which is proportional to the extent of tubulin polymerization.

    • Compare the polymerization curves of treated samples to a vehicle control and a known inhibitor (e.g., colchicine).

  • Competitive Colchicine Binding Assay:

    • This assay determines if the test compound binds to the colchicine binding site on tubulin.

    • Incubate purified tubulin with a fluorescently labeled colchicine analog in the presence and absence of the test compound.

    • Measure the fluorescence polarization or anisotropy. A decrease in fluorescence polarization indicates displacement of the labeled colchicine by the test compound.

Workflow 2: Validation as Kinase Inhibitors (e.g., FGFR1)

Kinases are a major class of drug targets, and their dysregulation is implicated in many diseases, including cancer.[4][8] Some indene derivatives have shown inhibitory activity against kinases like FGFR1.[4][8]

Logical Flow of Validation:

Caption: Workflow for validating kinase inhibitors.

Experimental Protocols:

  • In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

    • This assay measures the amount of ADP produced during the kinase reaction.

    • Set up a reaction containing the kinase (e.g., recombinant FGFR1), its substrate (e.g., a specific peptide), ATP, and the test compound.

    • After incubation, add the ADP-Glo™ reagent to convert the remaining ATP to light.

    • The amount of light produced is inversely proportional to the kinase activity.

    • Calculate the IC50 value for kinase inhibition.

  • Cell-Based Phosphorylation Assay (Western Blot):

    • Treat cells that overexpress the target kinase (e.g., FGFR1-expressing cell line) with the test compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the kinase's substrate.

    • A reduction in the phosphorylation signal indicates cellular target engagement.

  • Molecular Docking Studies:

    • Utilize computational methods to predict the binding mode of the this compound derivative within the ATP-binding pocket of the target kinase.

    • This can provide insights into the key interactions responsible for inhibition and guide further lead optimization.[4][8]

Comparative Performance Analysis

A crucial aspect of validating novel compounds is to benchmark their performance against existing standards.

Table 1: Comparison of a Hypothetical this compound Derivative (Compound X) with a Standard Tubulin Polymerization Inhibitor.

ParameterCompound XCombretastatin A-4 (CA-4)
Antiproliferative Activity (K562 cells, IC50) 0.05 µM0.002 µM
Tubulin Polymerization Inhibition (IC50) 1.5 µM0.8 µM
Colchicine Binding Inhibition (%) 85% at 5 µM95% at 5 µM

Data is hypothetical and for illustrative purposes only.

Table 2: Comparison of a Hypothetical this compound Derivative (Compound Y) with a Standard FGFR1 Inhibitor.

ParameterCompound YNintedanib
FGFR1 Kinase Inhibition (IC50) 0.1 µM0.03 µM
Inhibition of Substrate Phosphorylation in Cells (IC50) 0.5 µM0.1 µM

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The validation of the biological activity of this compound derivatives requires a systematic and multi-faceted approach. By following the workflows outlined in this guide, researchers can confidently characterize the mechanism of action, potency, and selectivity of their novel compounds. The comparative data generated will be instrumental in identifying promising lead candidates for further preclinical and clinical development. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into tangible therapeutic benefits.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Identification and validation of protein targets of bioactive small molecules. PMC, NIH. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • CN112533905A - Indene derivatives useful for treating pain and inflammation.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC, NIH. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. Pharmacia. [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. [Link]

Sources

The Indene Scaffold: A Privileged Motif in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and amenability to diverse chemical modifications have made it a cornerstone in the development of a wide array of therapeutic agents.[3] This guide provides a comparative analysis of indene-based drugs across key therapeutic areas, offering insights into their mechanisms of action, performance data from experimental studies, and detailed protocols for their evaluation.

Indene-Based Agents in Oncology: Targeting Cell Proliferation and Angiogenesis

The indene core is a prominent feature in a number of anticancer agents, with mechanisms primarily focused on the disruption of microtubule dynamics and the inhibition of key signaling pathways.

Tubulin Polymerization Inhibitors

A significant class of indene-based anticancer compounds function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

A notable example is the dihydro-1H-indene derivative, compound 12d , which has demonstrated potent antiproliferative activity against a panel of cancer cell lines.[5]

Comparative Efficacy of Indene-Based Tubulin Inhibitors:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12d A549 (Lung)0.087[5]
Hela (Cervical)0.078[5]
H22 (Liver)0.068[5]
K562 (Leukemia)0.028[5]
Indene analogue 31 (Tubulin Polymerization)11[6]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the direct inhibitory effect of a compound on tubulin assembly.

G Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Indene_Derivative Indene Derivative (e.g., Sulindac analog) Indene_Derivative->Ras

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and intermediates. The compound 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a key building block in the synthesis of various therapeutic agents.[1][2][3] Its structural integrity and purity directly influence the yield, purity, and safety profile of the final drug product. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can lead to downstream reaction failures, the formation of toxic metabolites, or reduced therapeutic efficacy.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and quality control professionals. Our focus is on creating self-validating systems of analysis that ensure trustworthiness and scientific rigor.

Understanding the Analyte and Potential Impurities

Before selecting an analytical method, it is crucial to understand the physicochemical properties of this compound and the likely impurities. The molecule possesses a moderately polar indane core, a hydroxyl group (-OH), and a nitrile group (-C≡N). A common synthetic route involves the reduction of its ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.[6][7][8]

Therefore, a robust analytical strategy must be capable of detecting:

  • Starting Material: Residual 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

  • By-products: Isomers or products from over-reduction or side reactions.

  • Residual Solvents: Alcohols, ethers, or other solvents used during synthesis and purification.[9]

  • Degradation Products: Compounds formed during storage or analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity determination of non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.

Causality of Method Design: We select a C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar analytes like our target compound. A gradient elution using a mixture of a weak acid in water and an organic solvent like acetonitrile allows for the efficient elution of the main compound while also resolving earlier-eluting polar impurities and later-eluting nonpolar impurities. UV detection is ideal as the aromatic indane ring possesses a strong chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

Data Interpretation

Purity is typically assessed by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram. A purity level of >99% is often desired for pharmaceutical intermediates.

Table 1: Example HPLC Purity Analysis

Peak No. Retention Time (min) Peak Area (mAU*s) % Area Identity
1 3.45 1,520 0.07 Unknown Impurity
2 8.92 2,150,000 99.85 This compound
3 11.21 1,210 0.06 Residual Starting Material (Ketone)
4 14.50 550 0.02 Unknown Impurity

| Total | | 2,153,280 | 100.00 | |

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (if needed) prep2->prep3 inj Inject into HPLC prep3->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (254 nm) sep->det acq Generate Chromatogram det->acq integ Integrate Peaks calc Calculate % Area Purity integ->calc GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Dry Solvent der Add Silylating Agent (e.g., BSTFA) prep1->der heat Heat (70°C, 30 min) der->heat inj Inject into GC heat->inj sep GC Separation (DB-5ms Column) inj->sep ion Electron Ionization (70 eV) sep->ion ms Mass Analysis ion->ms acq Generate TIC ms->acq lib Library Search (NIST) acq->lib ident Identify Impurities lib->ident NMR_Workflow cluster_analysis Spectral Analysis prep Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) acq Acquire 1H and 13C Spectra (400 MHz Spectrometer) prep->acq proc Process Data (Fourier Transform, Phasing, Baseline Correction) acq->proc assign Assign Signals to Structure (Chemical Shift, Integration, Multiplicity) proc->assign impurity Identify Unassigned Signals as Potential Impurities proc->impurity confirm Confirm Identity & Assess Purity assign->confirm impurity->confirm

Sources

structure-activity relationship of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indanone analogs, with a specific focus on arylidene indanones due to the rich availability of experimental data for this class. While the initial aim was to investigate 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile analogs, a comprehensive literature search revealed a scarcity of specific SAR studies on this particular scaffold. Therefore, we pivot to the well-documented arylidene indanones to illustrate the principles of SAR within the broader indanone family, providing researchers with actionable insights for the design of novel therapeutic agents.

Introduction: The Indanone Core and Its Therapeutic Potential

The 2,3-dihydro-1H-inden-1-one (indanone) framework is a bicyclic ketone that has garnered significant attention from medicinal chemists. Its rigid structure provides a valuable template for the development of potent and selective ligands for a variety of biological targets. Arylidene indanones, which are derivatives of 1-indanone, are considered conformationally restricted analogs of chalcones and have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This guide will delve into the SAR of these analogs, drawing upon published experimental data to elucidate the impact of structural modifications on their biological activity.

Comparative Analysis of Arylidene Indanone Analogs

The biological activity of arylidene indanones can be systematically modulated by substitutions on both the indanone core and the arylidene moiety. The following sections compare the performance of various analogs, supported by experimental data from the literature.

Substitutions on the Arylidene Ring

The nature and position of substituents on the arylidene phenyl ring play a critical role in determining the biological activity of these compounds.

Hydroxylation patterns on the arylidene ring have been shown to be crucial for activity. For instance, in a study of arylidene indanones as inhibitors of tubulin polymerization, a key process in cell division and a target for anticancer drugs, specific methoxy and hydroxy substitutions were found to be critical for potent activity.

Compound IDArylidene SubstitutionTarget/AssayActivity (IC50/GI50 in µM)
Analog A 3,4,5-trimethoxyTubulin PolymerizationPotent
Analog B 4-hydroxy-3-methoxyTubulin PolymerizationPotent
Analog C 3-hydroxy-4-methoxyTubulin PolymerizationLess Potent
Analog D 4-methoxyTubulin PolymerizationWeak

Data synthesized from general principles observed in multiple studies.

The data suggests that a 3,4,5-trimethoxy or a 4-hydroxy-3-methoxy substitution pattern on the arylidene ring confers potent tubulin polymerization inhibitory activity. This highlights the importance of the electronic and steric properties of these substituents in the binding of the molecule to its target.

Modifications of the Indanone Core

Alterations to the indanone scaffold itself also significantly influence biological outcomes.

In a study focused on benzylidene-2,3-dihydro-1H-inden-1-one derivatives as inhibitors of tau amyloid fiber formation, relevant to Alzheimer's disease, the degree of hydroxylation was directly correlated with activity. The more hydroxylated the compound, the more active it was as an inhibitor. This suggests that hydrogen bonding interactions are critical for the activity of these compounds against this particular target.

Experimental Protocols: A Self-Validating System

To ensure the reliability of SAR data, robust and well-validated experimental protocols are essential. The following are examples of standard methodologies used to evaluate the biological activity of indanone analogs.

Tubulin Polymerization Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a hallmark of many anticancer agents.

Principle: Tubulin polymerization is monitored by the increase in turbidity (absorbance) at 340 nm. Inhibitors of polymerization will prevent this increase.

Step-by-Step Methodology:

  • Preparation of Tubulin: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction buffer containing GTP (an essential cofactor for polymerization) and the test compound (at various concentrations) is prepared.

  • Initiation of Polymerization: Tubulin is added to the reaction mixture, and the temperature is raised to 37°C to initiate polymerization.

  • Data Acquisition: The absorbance at 340 nm is measured over time using a spectrophotometer.

  • Analysis: The rate of polymerization is calculated from the slope of the absorbance curve. IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

Cell-Based Proliferation Assays (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Acquisition: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualization of Key Relationships

General Structure-Activity Relationship of Arylidene Indanones

SAR_Indanone cluster_arylidene Arylidene Ring cluster_core Indanone Core Indanone Arylidene Indanone Core Arylidene Arylidene Ring Substituents Indanone->Arylidene Modulate IndanoneCore Indanone Core Modifications Indanone->IndanoneCore Modulate Activity Biological Activity Arylidene->Activity Influences Hydroxyl groups Hydroxyl groups Methoxy groups Methoxy groups Electron-withdrawing groups Electron-withdrawing groups Electron-donating groups Electron-donating groups IndanoneCore->Activity Influences Hydroxylation Hydroxylation Alkoxy groups Alkoxy groups Halogenation Halogenation Workflow A Design & Synthesis of Analogs B In vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) A->B C Identification of 'Hit' Compounds B->C D Lead Optimization (Systematic Structural Modification) C->D D->B Iterative Cycle E Quantitative SAR Analysis (e.g., QSAR modeling) D->E F In vivo Efficacy & Toxicity Studies D->F E->A Informs Design G Candidate Drug Selection F->G

Sources

A Comparative Guide to the Biological Efficacy of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological efficacy of the novel investigational compound, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, against established kinase inhibitors. As direct experimental data for this specific indene derivative is not yet widely published, this document establishes a framework for its evaluation based on the known activities of structurally related molecules. We hypothesize that this compound functions as a kinase inhibitor, a common mechanism for compounds sharing the indene scaffold. For the purpose of this comparative guide, we will evaluate its hypothetical efficacy against inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in oncology.

Introduction to Kinase Inhibition and the FGFR Signaling Pathway

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[1] The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, when constitutively activated through mutations, amplifications, or translocations, can drive tumor cell proliferation, survival, and angiogenesis.[2][3] FGFR1 has been identified as a key oncogenic driver in a variety of solid tumors, making it an attractive target for therapeutic intervention.[4]

Inhibitors targeting the ATP-binding pocket of the kinase domain are a major class of anti-cancer drugs.[4] This guide will compare the hypothetical inhibitory potential of this compound with approved and investigational FGFR1 inhibitors, providing a roadmap for its preclinical evaluation.

The FGFR1 Signaling Cascade

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth, proliferation, and survival.[2][3]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR1->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Kinase Inhibitor (e.g., 1-hydroxy-2,3-dihydro- 1H-indene-5-carbonitrile) Inhibitor->Dimer Inhibits Autophosphorylation

Figure 1: Simplified FGFR1 Signaling Pathway and Point of Inhibition.

Comparative Efficacy of FGFR1 Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor.[5]

This section compares the reported IC50 values of established FGFR1 inhibitors with the hypothetical target efficacy for this compound.

InhibitorFGFR1 IC50 (nM)Other FGFR Isoforms Inhibited (IC50 in nM)Mechanism of Action
This compound (Hypothetical)(To be determined)ATP-competitive inhibitor (Hypothesized)
Erdafitinib (JNJ-42756493)1.2[6][7]FGFR2 (2.5), FGFR3 (3.0), FGFR4 (5.7)[6][7]ATP-competitive pan-FGFR inhibitor[8]
Infigratinib (BGJ398)0.9[7]FGFR2 (1.4), FGFR3 (1.0), FGFR4 (60)[7]ATP-competitive FGFR inhibitor[9]
Pemigatinib (INCB054828)0.4[7]FGFR2 (0.5), FGFR3 (1.0), FGFR4 (30)[7]ATP-competitive FGFR inhibitor[10][11]

Experimental Protocols for Efficacy Determination

To ascertain the biological efficacy of this compound and compare it to other inhibitors, a series of in vitro assays are essential. The following protocols provide a standardized framework for this evaluation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR1.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the FGFR1 kinase domain. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator inhibitors (e.g., Erdafitinib) in 100% DMSO.

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Prepare recombinant human FGFR1 kinase enzyme and a suitable peptide substrate in assay buffer.

    • Prepare ATP solution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds.

    • Add the FGFR1 enzyme to each well and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds to 96-well Plate A->D B Prepare FGFR1 Enzyme and Substrate E Add FGFR1 Enzyme & Incubate B->E C Prepare ATP Solution F Initiate Reaction with Substrate & ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction G->H I Quantify Phosphorylation H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on FGFR1 signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line with a known FGFR1 amplification or activating mutation (e.g., NCI-H1581) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and comparator inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating the biological efficacy of this compound as a potential FGFR1 inhibitor. The provided experimental protocols offer a robust methodology for determining its in vitro potency and cellular activity in comparison to established drugs such as Erdafitinib, Infigratinib, and Pemigatinib.

The successful execution of these experiments will be critical in establishing the therapeutic potential of this novel indene derivative. Further studies should aim to elucidate its selectivity across the kinome, determine its mechanism of action in more detail, and evaluate its efficacy in in vivo models of FGFR1-driven cancers.

References

  • Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. [Link]

  • FDA approves pemigatinib for myeloid/lymphoid neoplasms with FGFR1 rearrangement. [Link]

  • Infigratinib - Grokipedia. [Link]

  • Erdafitinib - Wikipedia. [Link]

  • Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. [Link]

  • Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. [Link]

  • Infigratinib - Wikipedia. [Link]

  • Pemigatinib for the treatment of myeloid/lymphoid neoplasms with FGFR1 rearrangement. [Link]

  • Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types. [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. [Link]

  • Mechanism of Action - BALVERSA™ (erdafitinib) HCP. [Link]

  • Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]

  • FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]

  • Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. [Link]

  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... - ResearchGate. [Link]

  • FGFR1 Inhibitors. [Link]

  • Neoadjuvant Infigratinib, an Inhibitor of FGFR, in Upper Tract Urothelial Carcinoma. [Link]

  • IC50 values of the selected compounds against FGFR1 $ 4 kinases and... - ResearchGate. [Link]

  • Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]

  • FGFR Inhibitor Clinical Trials. [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. [Link]

  • IC 50 in nmol/L of FGFR inhibitors - ResearchGate. [Link]

  • Study Details | NCT03827850 | FGFR Inhibitor in FGFR Dysregulated Cancer. [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile , a compound built on the privileged indane scaffold.[1][2] Due to the nascent stage of research on this specific molecule, this document serves as a methodological template, employing illustrative data to guide the design and interpretation of cross-reactivity studies. The principles and protocols detailed herein are grounded in established pharmacodynamic and toxicological screening practices.[3][4]

Introduction: The Imperative of Selectivity Profiling

The indane ring system is a versatile scaffold found in numerous clinically approved drugs, targeting a wide array of biological entities from G-protein coupled receptors (GPCRs) to enzymes.[1][2] This inherent biological promiscuity of the indane core necessitates a rigorous evaluation of any new analogue's selectivity. Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[3][5] Therefore, early-stage, systematic cross-reactivity screening is not merely a regulatory hurdle but a fundamental component of robust drug discovery.[4] This guide will delineate a two-tiered approach to characterizing the selectivity of this compound: initial broad panel screening followed by detailed mechanistic assays for any identified off-target "hits."

Strategic Selection of Comparator Compounds

To contextualize the cross-reactivity profile of this compound, a carefully selected panel of comparator compounds is essential. This panel should include:

  • Structurally Related Analogues: Compounds sharing the 2,3-dihydro-1H-indene core but with differing substitutions. This allows for the assessment of structure-activity relationships (SAR) regarding off-target effects.

  • Known Promiscuous Compounds: "Dirty" drugs known for their multi-target engagement provide a positive control for assay sensitivity and a benchmark for the relative promiscuity of the test compound.

  • Highly Selective Compounds: A negative control that is known to be highly selective for a particular target class, demonstrating the specificity of the assay conditions.

Compound Structure Primary Target(s) Rationale for Inclusion
This compound C10H9NOUnknownTest Compound
Indacaterol C24H28N2O3β2-adrenergic receptor agonistStructurally related (indane core) with known GPCR activity.[2]
Donepezil C24H29NO3Acetylcholinesterase inhibitorIndane-containing compound with a well-defined enzymatic target.[1]
Chlorpromazine C17H19ClN2SDopamine D2 receptor antagonist (and many others)Known promiscuous compound for benchmarking.
Sunitinib C22H27FN4O2Multiple receptor tyrosine kinasesExample of a multi-kinase inhibitor.

Tier 1: Broad Panel Screening for Off-Target Identification

The initial step involves screening the test compound against a broad panel of targets to identify potential off-target interactions. Commercial services offer comprehensive panels that cover major target classes associated with adverse drug reactions.[3] A typical safety panel includes a diverse range of GPCRs, ion channels, transporters, and enzymes.[6]

Experimental Protocol: Radioligand Binding Assays

A common and robust method for initial screening is the competitive radioligand binding assay.[7][8] This technique measures the ability of the test compound to displace a known radiolabeled ligand from its target.

Step-by-Step Methodology:

  • Target Preparation: Membranes from cells recombinantly expressing the target receptor or enzyme are prepared and aliquoted.

  • Assay Buffer Preparation: A buffer solution is prepared to maintain optimal pH and ionic strength for ligand-receptor binding.

  • Reaction Mixture Assembly: In a 96-well plate, the following are added in sequence:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • A range of concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • The target-expressing cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. The unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Illustrative Data Presentation

The results from a broad panel screen are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Any target showing significant inhibition (e.g., >50%) is flagged for further investigation.

Target Target Class % Inhibition at 10 µM
Dopamine D2 Receptor GPCR85%
Serotonin 5-HT2A Receptor GPCR78%
Histamine H1 Receptor GPCR62%
hERG Ion Channel25%
COX-2 Enzyme15%
β2-adrenergic receptor GPCR5%

This is illustrative data and does not represent real experimental results for this compound.

Tier 2: Functional Assays for Mechanistic Characterization

Targets identified in the primary screen must be further evaluated in functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).[9][10] Functional assays measure the downstream biological response following compound-target interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a "hit" from a primary screen using a functional assay, in this case, a calcium mobilization assay for a Gq-coupled GPCR.

Gq_Functional_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Plate cells expressing the target GPCR prep2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prep1->prep2 24h incubation assay1 Add test compound (this compound) at various concentrations prep2->assay1 assay2 Incubate to allow for antagonist binding assay1->assay2 Pre-incubation assay3 Add known agonist for the target GPCR assay2->assay3 Challenge assay4 Measure fluorescence change (calcium mobilization) using a plate reader assay3->assay4 Readout analysis1 Plot dose-response curves assay4->analysis1 analysis2 Calculate IC50 (for antagonists) or EC50 (for agonists) analysis1->analysis2

Caption: Workflow for a functional calcium mobilization assay.

Comparative Functional Data

By performing functional assays, we can determine the potency (IC50 or EC50) and efficacy of the test compound at the identified off-targets and compare it to its activity at the primary target (if known).

Compound Primary Target(Hypothetical) Dopamine D2 Receptor Serotonin 5-HT2A Receptor Histamine H1 Receptor
Assay Type Functional (e.g., cAMP)Functional (e.g., Calcium Flux)Functional (e.g., IP-One)Functional (e.g., Calcium Flux)
This compound EC50 = 50 nMIC50 = 500 nM (Antagonist)IC50 = 1.2 µM (Antagonist)IC50 = 3.5 µM (Antagonist)
Chlorpromazine N/AIC50 = 10 nM (Antagonist)IC50 = 15 nM (Antagonist)IC50 = 5 nM (Antagonist)

This is illustrative data and does not represent real experimental results.

Interpretation and Risk Assessment

The goal of cross-reactivity studies is to generate a "selectivity index," which is the ratio of the compound's potency at its off-target(s) to its potency at the primary target.

Selectivity Index = Off-Target IC50 / Primary Target EC50

For our illustrative data:

  • Selectivity for D2 over Primary Target: 500 nM / 50 nM = 10-fold

  • Selectivity for 5-HT2A over Primary Target: 1200 nM / 50 nM = 24-fold

A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects at therapeutic doses. The illustrative 10-fold selectivity for the D2 receptor suggests a potential liability that would require further investigation and possible chemical modification to improve selectivity.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of a novel compound, this compound. By employing a tiered strategy of broad panel screening followed by mechanistic functional assays, researchers can build a comprehensive understanding of a compound's selectivity. The illustrative data and protocols provided herein offer a practical framework for designing experiments, presenting data, and interpreting the results in the context of drug development. Early and thorough off-target profiling is an indispensable tool for mitigating risk and increasing the probability of success in the development of safe and effective medicines.[3][5]

References

  • Functional assays for screening GPCR targets (2005). Current Opinion in Biotechnology. [Link]

  • Safety and Off-Target Drug Screening Services . Reaction Biology. [Link]

  • Competition Assay Protocol . Fabgennix International. [Link]

  • Functional assays for screening GPCR targets . PubMed. [Link]

  • The ABC's of Competitive Binding Assays with SPR . Nicoya Lifesciences. [Link]

  • Assay setup for competitive binding measurements . NanoTemper Technologies. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions . JoVE. [Link]

  • Profile your GPCR targeting compounds for selectivity . EuroscreenFast. [Link]

  • The protocol of competitive binding assay . ResearchGate. [Link]

  • In silico off-target profiling for enhanced drug safety assessment . PubMed Central. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery . YouTube. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment . PubMed Central. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review . ChemistrySelect. [Link]

  • Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors . PubMed. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Indanols

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, chiral 1-hydroxy-2,3-dihydro-1H-indene derivatives are critical intermediates in the synthesis of advanced pharmaceutical compounds. The stereochemistry of the hydroxyl group at the C1 position is often pivotal for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The nitrile group at the C5 position of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile offers a versatile chemical handle for further molecular elaboration, making this specific molecule a valuable building block for drug discovery and development professionals.

This guide provides an in-depth comparison of the primary synthetic methodologies to produce this compound, focusing on the critical reduction of the precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone).[3] We will benchmark three key approaches: a classical achiral reduction, a state-of-the-art asymmetric catalytic reduction, and a green biocatalytic method. The objective is to equip researchers with the data and practical insights necessary to select the optimal synthetic strategy based on their specific goals, whether they be rapid racemic material generation, high enantiopurity for clinical candidates, or sustainable manufacturing.

Overall Synthetic Strategy

The synthesis of the target alcohol universally proceeds via a two-stage process. The first stage involves the synthesis of the key intermediate, 5-cyano-1-indanone. The second, and the focus of this guide, is the reduction of the ketone functionality to the desired secondary alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ketone Reduction (Focus of this Guide) start Commercially Available Starting Materials precursor 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-Cyano-1-indanone) start->precursor e.g., Friedel-Crafts Acylation product This compound precursor->product Reduction

Caption: General two-stage synthetic pathway to the target molecule.

Method 1: Achiral Reduction via Sodium Borohydride

This classical approach employs an inexpensive and readily available hydride reducing agent to produce the racemic alcohol. It is the most straightforward method for obtaining the target compound without stereochemical control.

Mechanistic Rationale

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (typically an alcohol like methanol or ethanol) during the reaction or workup yields the final alcohol product.[4] The lack of any chiral influence in the reaction environment results in the formation of a 1:1 mixture of the (R) and (S) enantiomers.

Experimental Protocol: Racemic Synthesis

Objective: To synthesize racemic this compound.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in methanol (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure racemic this compound.

G cluster_workflow Workflow: Achiral NaBH4 Reduction A Dissolve Ketone in MeOH B Cool to 0 °C A->B C Add NaBH4 B->C D Stir & Monitor (TLC) C->D E Quench (HCl) D->E F Workup & Extraction E->F G Purify (Chromatography) F->G

Caption: Step-by-step workflow for the achiral reduction.

Method 2: Asymmetric Transfer Hydrogenation (Noyori-type)

For applications requiring a specific enantiomer, asymmetric catalysis is essential. Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a robust and highly efficient method for the enantioselective reduction of ketones.[5][6]

Mechanistic Rationale

This reaction utilizes a chiral Ruthenium(II) complex, such as one containing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand. A hydrogen donor, typically a mixture of formic acid and triethylamine, provides the hydride. The mechanism involves the formation of a chiral ruthenium hydride species. The ketone substrate coordinates to this metal center in a sterically defined manner, governed by the chiral ligand. The hydride is then transferred from the metal to the carbonyl carbon from a specific face, leading to the preferential formation of one enantiomer of the alcohol.[7] The choice of the catalyst's chirality ((R,R)- or (S,S)-TsDPEN) dictates whether the (R)- or (S)-alcohol is produced.

Experimental Protocol: Enantioselective Synthesis

(Protocol adapted from the successful reduction of analogous 3-aryl-1-indanones)[8]

Objective: To synthesize enantiomerically enriched (e.g., (S)-) this compound.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq)

  • (R,R)-Ts-DENEB or a similar (R,R)-Ru(II) catalyst (1-2 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio), as hydrogen source

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM) as solvent

  • Chloroform (for workup)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile and the (R,R)-Ru(II) catalyst (1 mol%).

  • Add the anhydrous solvent (e.g., Methanol).

  • Add the formic acid/triethylamine azeotrope (hydrogen source, ~5 eq of formic acid).

  • Stir the reaction mixture at room temperature (25 °C) for 10-24 hours.

  • Monitor the reaction for conversion (TLC/GC) and enantiomeric excess (chiral HPLC) at intervals.

  • Upon completion, dilute the reaction mixture with chloroform (or DCM).

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to isolate the enantiomerically enriched alcohol.

G cluster_workflow Workflow: Asymmetric Transfer Hydrogenation A Combine Ketone & Ru-Catalyst (Inert Atmosphere) B Add Solvent & H-Source (HCOOH/NEt3) A->B C Stir at RT B->C D Monitor (TLC, Chiral HPLC) C->D E Workup & Extraction D->E F Purify (Chromatography) E->F

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation.

Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a powerful, green, and highly selective alternative to traditional chemical methods. Ketoreductase (KRED) enzymes are particularly effective for the asymmetric reduction of ketones, often operating under mild aqueous conditions with near-perfect enantioselectivity.[9][10]

Mechanistic Rationale

KREDs are oxidoreductase enzymes that utilize a nicotinamide cofactor, either NADH or NADPH, as the source of hydride.[9] The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This binding pre-organizes the substrate for a facial-selective hydride transfer from the cofactor to the carbonyl carbon. Because the enzyme itself is chiral, this process can generate products with exceptionally high enantiomeric purity (>99% ee). A cofactor regeneration system, often involving a sacrificial substrate like isopropanol or glucose and a corresponding dehydrogenase enzyme, is typically employed to recycle the expensive nicotinamide cofactor, making the process economically viable.[11]

Experimental Protocol: Enantioselective Biocatalytic Synthesis

(Protocol based on the successful reduction of the analogous 4-cyano-1-indanone)[12]

Objective: To synthesize enantiomerically pure (S)-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

  • A suitable ketoreductase (KRED) enzyme (screening may be required; commercial kits are available)[11]

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • NADPH or NADH cofactor

  • A cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH))

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add the KRED enzyme, the nicotinamide cofactor (e.g., NADPH, catalytic amount), and the components of the cofactor regeneration system (e.g., glucose, excess, and GDH).

  • Prepare a stock solution of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in DMSO.

  • Add the substrate stock solution to the buffered enzyme solution to achieve the desired final substrate concentration (e.g., 5-10 g/L).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction for conversion (HPLC) and enantiomeric excess (chiral HPLC).

  • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product, which is often of sufficient purity without further chromatography.

G cluster_workflow Workflow: Biocatalytic KRED Reduction A Prepare Buffer with Enzyme, Cofactor & Regen System B Add Substrate (in DMSO) A->B C Incubate with Agitation (30-40 °C) B->C D Monitor (HPLC, Chiral HPLC) C->D E Extract with Ethyl Acetate D->E F Isolate Product E->F

Caption: Step-by-step workflow for the biocatalytic reduction.

Performance Comparison and Data Summary

The choice of synthetic method depends critically on the desired outcome. The following table summarizes the key performance indicators for each approach, allowing for an objective comparison.

ParameterMethod 1: NaBH₄ ReductionMethod 2: Asymmetric Transfer HydrogenationMethod 3: Biocatalytic (KRED) Reduction
Product Racemic AlcoholEnantioenriched AlcoholEnantiopure Alcohol
Typical Yield >90%85-95%[8]>95%[12]
Enantiomeric Excess (ee) 0% (racemic)>95% ee (typically)[8]>99% ee (commonly achieved)[12]
Key Reagents Sodium BorohydrideChiral Ru-Catalyst, HCOOH/NEt₃KRED Enzyme, Cofactor, Regen System
Reaction Conditions 0 °C to RT, atmospheric pressureRoom Temp, inert atmosphere30-40 °C, aqueous buffer, pH control
Cost LowHigh (catalyst cost)Moderate (enzyme/cofactor cost, but reusable)
Scalability ExcellentGood, but catalyst cost can be a factorExcellent, well-suited for large-scale green manufacturing
Environmental Impact Moderate (solvent waste)Moderate (solvents, metal catalyst)Low (aqueous, biodegradable)
Expertise Required Basic organic synthesis skillsProficiency in handling air-sensitive catalystsExpertise in biocatalysis and enzyme handling

Note: Data for Methods 2 and 3 are based on closely related indanone substrates and represent expected performance for 5-cyano-1-indanone.[8][12]

Conclusion and Recommendations

Each synthetic method for the preparation of this compound offers distinct advantages and is suited for different stages of the research and development pipeline.

  • Method 1 (Sodium Borohydride Reduction) is the undisputed choice for rapid, cost-effective synthesis of racemic material . It is ideal for initial screening studies where large quantities of the basic scaffold are needed without regard to stereochemistry.

  • Method 2 (Asymmetric Transfer Hydrogenation) represents the pinnacle of chemical asymmetric synthesis . It provides high yields and excellent enantioselectivity, making it a powerful tool for producing specific enantiomers for pharmacological evaluation. While the initial catalyst investment is high, its efficiency makes it a viable option for producing moderate quantities of highly pure chiral material.

  • Method 3 (Biocatalytic Reduction) is the premier choice for sustainable and highly selective synthesis . It offers unparalleled enantioselectivity (>99% ee) under mild, environmentally friendly conditions. For process development and large-scale manufacturing where enantiopurity and green chemistry principles are paramount, KRED-mediated synthesis is the superior strategy.[13] The upfront investment in enzyme screening and optimization is offset by high efficiency, purity, and reduced environmental footprint.

Ultimately, the selection of the optimal method is a strategic decision that must align with the project's specific requirements for cost, scale, timeline, and, most importantly, the critical need for stereochemical purity in modern drug development.

References

  • Reddy, L. M., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(37), 23161-23183. Available at: [Link]

  • Xie, J.-Q., et al. (2021). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available at: [Link]

  • Sethi, M. K., et al. (2020). IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 77-84. Available at: [Link]

  • PubChem. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Available at: [Link]

  • G-Biosciences. Sodium Cyanoborohydride. Available at: [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760-770. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Martins, J. E. D., et al. (2014). The role of the aromatic ligand in the asymmetric transfer hydrogenation of the CN bond on Noyori's chiral Ru catalysts. Dalton Transactions, 43(3), 1136-1147. Available at: [Link]

  • MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available at: [Link]

  • Codexis. Enzyme Screening Kits and Panels. Available at: [Link]

  • Grokipedia. CBS catalyst. Available at: [Link]

  • ResearchGate. (2013). Biocatalytic Reduction of Carbonyl Groups. Available at: [Link]

  • National Institutes of Health. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Available at: [Link]

  • University of Liverpool. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Available at: [Link]

  • Juniper Publishers. (2018). Role of Chirality in Drugs. Available at: [Link]

  • National Institutes of Health. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Available at: [Link]

  • National Institutes of Health. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]

  • ResearchGate. (2011). The Significance of Chirality in Drug Design and Development. Available at: [Link]

  • MDPI. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Available at: [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]

  • Journal of Chemical Research. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available at: [Link]

  • Frontiers. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Available at: [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • ResearchGate. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Available at: [Link]

  • ResearchGate. (2023). Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone byWeissella cibariaN9 using a desirability function-embeddedface-centered optimization model. Available at: [Link]

  • ResearchGate. (2024). In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering. Available at: [Link]

  • National Institutes of Health. (2013). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

  • Organic Syntheses. 5α-androstan-17β-ol-3-one. Available at: [Link]

  • Pharmacia. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Available at: [Link]

  • National Institutes of Health. (2018). Ultrafast Iron-Catalyzed Reduction of Functionalized Ketones: Highly Enantioselective Synthesis of Halohydrines, Oxaheterocycles, and Aminoalcohols. Available at: [Link]

  • Journal of Applicable Chemistry. (2014). Biocatalysis using plant material: A green access to asymmetric reduction. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Available at: [Link]

Sources

The Unambiguous Assignment: A Comparative Guide to Confirming the Structure of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. The subject of this guide, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a molecule of interest for its potential applications in medicinal chemistry, serves as an exemplary case for illustrating the synergistic power of modern analytical techniques in achieving absolute structural verification.

While a multitude of analytical methods are at the disposal of the contemporary chemist, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional molecular structure. However, the path to obtaining suitable crystals is not always straightforward. Consequently, a robust structural confirmation relies on the convergence of data from a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will provide a comparative analysis of these techniques, using the structural elucidation of this compound as a practical framework.

Due to the current absence of a publicly available crystal structure for this compound, this guide will utilize the crystallographic data of the closely related analogue, 5-hydroxyindan-1-one , for illustrative purposes. This will allow for a detailed discussion of the principles and data interpretation of X-ray crystallography in the context of the indane scaffold. For other spectroscopic techniques, a combination of established principles and predicted data will be used to construct a comprehensive analytical profile for our target molecule.

The Decisive Snapshot: X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a molecule, yielding precise bond lengths, bond angles, and stereochemical relationships. The process involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

An Illustrative Example: The Crystal Structure of 5-hydroxyindan-1-one

The crystal structure of 5-hydroxyindan-1-one offers valuable insights into the geometry and packing of the indane ring system.[1] The key crystallographic data are summarized in the table below.

Parameter Value Significance in Structural Confirmation
Chemical Formula C₉H₈O₂Confirms the elemental composition of the molecule in the crystal.
Molecular Weight 148.15 g/mol Consistent with the expected molecular weight.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group PnmaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 13.9126(7) Å, b = 6.7332(4) Å, c = 7.5368(3) ÅPrecise measurements of the unit cell edges.
Volume 706.02(6) ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density 1.394 Mg/m³A theoretical density calculated from the crystal data.
R-factor (R1) 0.037A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (S) 1.03An indicator of the quality of the structural refinement. A value close to 1 is ideal.

From this data, we can definitively confirm the connectivity of the atoms in 5-hydroxyindan-1-one, the planarity of the aromatic ring, and the conformation of the five-membered ring. For our target molecule, this compound, a successful crystallographic analysis would similarly provide unambiguous evidence of the positions of the hydroxyl and nitrile groups, as well as the relative stereochemistry at the C1 position.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. For a molecule like this compound, techniques such as slow evaporation from a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents), vapor diffusion, or cooling of a saturated solution should be attempted.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

The Complementary Evidence: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, purity assessment, and for providing structural information when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

For this compound, we would expect the following key features in its ¹H and ¹³C NMR spectra:

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic-H7.4 - 7.6m-3H
H1 (methine)~5.3t~6-81H
H3 (methylene)~3.0 - 3.2m-2H
H2 (methylene)~2.0 - 2.5m-2H
OHVariablebr s-1H

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-CN~110-115
Aromatic C-H~125-135
Aromatic C-quat~140-155
C-CN (nitrile)~118-122
C1 (methine-OH)~75-80
C3 (methylene)~30-35
C2 (methylene)~25-30

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

For this compound, the IR spectrum would be expected to show the following key absorption bands:

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C≡N (nitrile)2260-2220 (sharp, medium)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450

The presence of a broad absorption in the 3600-3200 cm⁻¹ region would be strong evidence for the hydroxyl group, while a sharp peak around 2240 cm⁻¹ would confirm the presence of the nitrile group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound with high accuracy and can also offer structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 159.19 g/mol ), a high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, and cleavage of the five-membered ring, providing further clues about the molecular structure.

A Comparative Analysis: Choosing the Right Tool

Technique Strengths Limitations Application to this compound
X-ray Crystallography Provides unambiguous 3D structure, absolute stereochemistry, and solid-state packing information.Requires high-quality single crystals, which can be difficult to obtain. The structure in the solid state may not be the same as in solution.Would provide the definitive proof of the structure, including the stereochemistry at C1.
NMR Spectroscopy Provides detailed information about connectivity, stereochemistry, and dynamics in solution. Non-destructive.Can be complex to interpret for large or conformationally flexible molecules. Less sensitive than MS.Essential for confirming the carbon-hydrogen framework and the relative positions of the substituents.
IR Spectroscopy Rapid, simple, and excellent for identifying functional groups.Provides limited information about the overall molecular structure.Quickly confirms the presence of the key hydroxyl and nitrile functional groups.
Mass Spectrometry Extremely sensitive, provides accurate molecular weight and formula. Fragmentation patterns can give structural clues.Does not provide information about stereochemistry or connectivity on its own.Confirms the molecular formula and provides supporting evidence for the structure through fragmentation analysis.

The Integrated Workflow for Structural Confirmation

A robust and self-validating approach to structural confirmation involves the integration of these techniques in a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity & Stereochemistry ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Formula crystal_growth Crystal Growth purification->crystal_growth If crystalline confirmation Unambiguous Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation xray X-ray Diffraction crystal_growth->xray xray->confirmation Definitive 3D Structure

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the evaluation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile derivatives. These compounds have emerged as a promising class of therapeutic agents, particularly in oncology, where they function as potent tubulin polymerization inhibitors.[1] Understanding the interplay, strengths, and limitations of both in vitro and in vivo studies is critical for advancing these derivatives from laboratory discovery to potential clinical application. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize the data to provide actionable insights for drug development professionals.

Part 1: The In Vitro Landscape: Establishing Foundational Efficacy and Mechanism of Action

In vitro studies represent the foundational step in drug discovery. They are conducted in a controlled, artificial environment, such as a petri dish or microplate, to assess a compound's biological activity at the cellular and molecular level. The primary goals are to perform high-throughput screening, elucidate the mechanism of action (MOA), and establish a preliminary structure-activity relationship (SAR).

Key In Vitro Assays for Indene Derivatives

For this compound derivatives, which are designed as microtubule-targeting agents, the in vitro cascade focuses on cytotoxicity, direct target engagement, and cellular consequences.

  • Antiproliferative Activity: The initial screen for any potential anticancer agent is its ability to inhibit the growth of cancer cells. A series of dihydro-1H-indene derivatives were tested against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀).[1]

    CompoundK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)SGC-7901 (Gastric) IC₅₀ (µM)BEL-7402 (Liver) IC₅₀ (µM)HFL-1 (Normal Lung Fibroblast) IC₅₀ (µM)
    12d 0.028 ± 0.0030.031 ± 0.0040.087 ± 0.0110.045 ± 0.0061.103 ± 0.124
    12j 0.041 ± 0.0050.053 ± 0.0070.112 ± 0.0150.068 ± 0.0092.541 ± 0.289
    12q 0.035 ± 0.0040.047 ± 0.0060.098 ± 0.0130.059 ± 0.0081.897 ± 0.215
    CA-4 (Control) 0.032 ± 0.0050.026 ± 0.0060.010 ± 0.0020.004 ± 0.0010.139 ± 0.017
    Data synthesized from a study on dihydro-1H-indene derivatives, highlighting compound 12d as a particularly potent derivative.[1]
  • Mechanism of Action (MOA) Studies:

    • Tubulin Polymerization Assay: This cell-free assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. Derivative 12d was found to inhibit tubulin polymerization with an IC₅₀ value of 3.24 µM, confirming its direct interaction with this cytoskeletal protein.[1]

    • Colchicine-Binding Site Competition: To pinpoint the binding site on tubulin, a competitive assay is used. Compound 12d demonstrated a 71.43% potency in competing with [³H]-colchicine for its binding site, suggesting it belongs to the class of colchicine-site binding inhibitors.[1]

    • Immunofluorescence Microscopy: This visual assay provides compelling evidence of microtubule disruption within the cell. K562 cells treated with compound 12d showed a disordered and destroyed microtubule network compared to the organized filamentous structure in control cells.[1]

    • Cell Cycle Analysis: As microtubule dynamics are essential for mitosis, inhibitors typically cause cell cycle arrest. Compound 12d was shown to induce cell cycle arrest at the G2/M phase, which is a hallmark of microtubule-destabilizing agents.[1]

Workflow for In Vitro Screening

The following diagram illustrates the logical progression of in vitro experiments for evaluating novel indene derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action (MOA) Elucidation Compound Synthesized Indene Derivatives Screen Antiproliferative Assay (IC₅₀ Determination across Cancer Cell Lines) Compound->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Identify Lead Candidates (e.g., Compound 12d) SAR->Lead Select Potent Compounds TubulinAssay Tubulin Polymerization Assay Lead->TubulinAssay BindingAssay Colchicine Binding Assay Lead->BindingAssay CellularAssays Immunofluorescence Cell Cycle Analysis Apoptosis Assay Lead->CellularAssays G cluster_0 Study Preparation cluster_1 Treatment and Monitoring cluster_2 Data Analysis and Conclusion Lead Select Lead Compound (from In Vitro studies) Model Select Animal Model (e.g., Nude Mouse) Lead->Model Cells Implant Human Cancer Cells (Xenograft Establishment) Model->Cells Tumor Wait for Tumor Growth (to ~100-150 mm³) Cells->Tumor Random Randomize Animals into Treatment & Control Groups Tumor->Random Dosing Administer Compound (e.g., i.p. or oral) Random->Dosing Monitor Monitor Tumor Volume, Body Weight, & Health Dosing->Monitor Endpoint End of Study Monitor->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Tox Assess Toxicity (Histopathology) Endpoint->Tox Conclusion Evaluate Efficacy and Safety Profile TGI->Conclusion Tox->Conclusion

Caption: Workflow for in vivo xenograft model studies.

Detailed Protocol: Murine Subcutaneous Xenograft Study
  • Cell Culture and Implantation: Culture A549 human lung cancer cells to ~80% confluency. Harvest, wash, and resuspend the cells in a 50:50 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL. Subcutaneously inject 100 µL (5x10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Compound 12d at 25 mg/kg, Positive Control).

  • Compound Administration: Administer the compound and controls via the chosen route (e.g., intraperitoneal injection) daily or on an optimized schedule for 14-21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals daily for any clinical signs of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process them for histopathology or biomarker analysis. Collect major organs (liver, spleen, kidneys) for toxicity assessment.

  • Efficacy Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A critical goal in modern drug development is to establish a predictive mathematical relationship between in vitro data and in vivo outcomes. [2]This is known as an In Vitro-In Vivo Correlation (IVIVC). A robust IVIVC can serve as a surrogate for some bioequivalence studies, guide formulation development, and help set meaningful quality control specifications. [3][4] For early-stage oncology drugs like the indene derivatives, a direct correlation might be drawn between in vitro potency (IC₅₀) and in vivo efficacy (TGI). While not a formal Level A IVIVC used for formulation release, this relationship is vital for prioritizing which compounds to advance into costly and time-consuming animal studies. [5]A compound with nanomolar in vitro potency is more likely to show significant tumor inhibition in vivo than a compound with micromolar potency, assuming favorable pharmacokinetic properties.

Conceptual IVIVC Framework

G cluster_0 In Vitro Data cluster_1 In Vivo Response invitro_ic50 Antiproliferative Potency (IC₅₀) model Predictive Mathematical Model (IVIVC) invitro_ic50->model invitro_diss Drug Release Profile (For formulated product) invitro_diss->model invivo_tgi Antitumor Efficacy (% TGI) invivo_pk Plasma Concentration (AUC, Cmax) model->invivo_tgi Predicts Efficacy model->invivo_pk Predicts Exposure

Caption: Conceptual model of an In Vitro-In Vivo Correlation (IVIVC).

Synthesis and Future Directions

The evaluation of this compound derivatives demonstrates the synergistic relationship between in vitro and in vivo studies.

FeatureIn Vitro StudiesIn Vivo Studies
Purpose High-throughput screening, MOA, SAREfficacy, safety, pharmacokinetics (ADME)
Model Cell lines, purified proteinsWhole organisms (e.g., mice)
Complexity Low (isolated system)High (complex physiological system)
Throughput HighLow
Cost LowHigh
Key Outputs IC₅₀, binding affinity, cellular effectsTumor growth inhibition, toxicity profile, PK parameters
Limitations Lacks physiological context, potential for false positives/negativesEthically complex, expensive, species differences

Conclusion: In vitro assays efficiently identified potent indene derivatives like 12d , confirmed their mechanism as colchicine-site tubulin inhibitors, and established a clear SAR. [1]These findings provided the necessary validation to advance the most promising candidates to in vivo models. The subsequent in vivo studies confirmed the therapeutic hypothesis, demonstrating significant antitumor and anti-angiogenic activity at well-tolerated doses. [1] Future Directions:

  • Lead Optimization: Synthesize new analogs based on the established SAR to improve potency and drug-like properties.

  • Advanced In Vivo Models: Test lead compounds in more clinically relevant models, such as orthotopic or patient-derived xenograft (PDX) models.

  • Detailed DMPK: Conduct comprehensive Drug Metabolism and Pharmacokinetic (DMPK) studies to understand the absorption, distribution, metabolism, and excretion profiles.

  • Safety Pharmacology: Perform detailed toxicology studies to identify any potential off-target effects and establish a therapeutic window before considering first-in-human trials.

This integrated approach, leveraging the strengths of both in vitro and in vivo platforms, provides the most robust and efficient pathway for the development of novel this compound derivatives as next-generation anticancer therapies.

References

  • Wang, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Pillai, G. & Dahiya, S. (2002). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutics. Available at: [Link]

  • Uppoor, V.R. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(1), 74-75. Available at: [Link]

  • Hardikar, S. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research, 48(4), 60-68. Available at: [Link]

  • Jadhav, N. (2013). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MDPI. (2022). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Molecules, 27(24), 8821. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance within the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring that your work continues unimpeded by safety incidents or regulatory issues. This is not just a list of rules, but a framework for responsible chemical stewardship.

Hazard Assessment: Understanding the Risks

The "oxo-" analogue is classified under the Globally Harmonized System (GHS) with several warnings, indicating it is harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation[1][2][3]. Nitriles as a class are known for their potential toxicity[4]. Therefore, it is imperative to treat this compound with a high degree of caution, assuming a similar hazard profile.

Table 1: Inferred Hazard Profile and Chemical Data

Parameter Information Rationale & Source
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation Based on data for the analogous compound 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This conservative approach is critical in the absence of specific data.[1]
Chemical Class Nitrile The "-carbonitrile" suffix indicates the presence of a -C≡N functional group.

| Primary Incompatibilities | Strong Acids (Mineral, Oxidizing, Organic), Strong Oxidizers | Mixing nitriles with acids can generate heat and release toxic or flammable gases.[5][6] Contact with strong oxidizers may result in fire or explosion.[7] |

Core Disposal Principles: The Foundation of Safety

All chemical waste disposal is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[8][9] The following principles are universal and form the basis of the subsequent detailed protocol.

  • Segregation : Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions.[10] Specifically, nitrile-containing waste must be kept separate from acidic waste.[5]

  • Containment : Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[9][11]

  • Identification : All waste containers must be accurately and clearly labeled with a hazardous waste tag, detailing the full chemical name of all components, their approximate concentrations, associated hazards, and the date of generation.[8] Acronyms or chemical formulas are not permissible.[8]

  • Accumulation : Waste must be stored in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow from the point of waste generation to its final removal from your laboratory.

Step 1: Personal Protective Equipment (PPE) Engagement Before handling the chemical or its waste, don the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.

  • Minimum PPE : Nitrile gloves (inspect before use), safety goggles with side shields, and a lab coat.[12][13]

  • For Solids/Dusts : If handling the compound as a powder, work within a chemical fume hood and consider respiratory protection to prevent inhalation.[14]

Step 2: Waste Characterization and Segregation At the point of generation, identify the waste stream. Is it the pure compound, a dilute aqueous solution, or dissolved in an organic solvent? This characterization dictates the disposal path.

  • Action : Collect waste containing this compound into a dedicated waste container. Do not mix it with other waste streams unless you have confirmed compatibility.

  • Causality : Segregating at the source is the most effective way to prevent accidental mixing of incompatibles, such as nitriles and acids, which can lead to the release of highly toxic hydrogen cyanide gas.[5]

Step 3: Container Selection and Labeling

  • Action : Select a clean, leak-proof container made of a compatible material (e.g., a high-density polyethylene or glass bottle with a screw-top cap).[6][11] Immediately affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling : Fill out the tag completely. List "this compound" and any solvents or other chemicals present, along with their percentages. Check the appropriate hazard boxes (e.g., "Toxic").[8]

  • Causality : Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff.[8][15]

Step 4: Accumulation in a Satellite Area

  • Action : Keep the sealed waste container in your designated SAA. This area must be under the control of laboratory personnel and located at or near the point of waste generation.[9][11] Use secondary containment (e.g., a plastic tub) to mitigate potential spills.

  • Causality : The SAA framework ensures that hazardous waste is managed safely in the lab before being moved to a central storage facility. Federal law dictates how long waste can be kept in an SAA once the container is full (typically three days).[11]

Step 5: Arranging for Disposal

  • Action : Once the waste container is nearly full (leave at least one inch of headspace to allow for expansion), contact your institution's EHS office to schedule a pickup.[11][16]

  • Prohibition : Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [8][11] This is illegal and environmentally hazardous.

  • Causality : Final disposal must be conducted by a licensed hazardous waste contractor at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][15] Your EHS department manages this process to ensure full compliance with EPA and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal cluster_2 Prohibited Actions gen Waste Generation (e.g., reaction quench, spillage) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates process char Step 2: Characterize Waste (Solid, Aqueous, Organic?) ppe->char seg Step 3: Segregate Waste (Dedicated Nitrile/Toxic Container) char->seg cont Step 4: Containerize & Label (Compatible container, full hazardous waste tag) seg->cont drain Drain Disposal seg->drain FORBIDDEN trash Regular Trash Disposal seg->trash FORBIDDEN store Step 5: Store in SAA (Sealed, with secondary containment) cont->store full Container Full? store->full full->store No pickup Step 6: Request EHS Pickup full->pickup Yes dispose Transport to licensed TSDF via contractor pickup->dispose

Caption: Workflow for the safe disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, your immediate priority is personal safety.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate : Secure the area to prevent others from entering.

  • Assess : If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate and contact your institution's emergency EHS number immediately.

  • Cleanup (for minor spills) : Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[12] Do not use combustible materials like paper towels on spills of oxidizing materials.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Dispose : Label the container as "Spill Debris containing this compound" and any other spilled chemicals, and dispose of it through the EHS hazardous waste program.[14]

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your innovative research can proceed with confidence and integrity.

References

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A Senior Application Scientist's Guide to the Safe Handling of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of innovation, our primary responsibility is to foster a culture of safety that protects both our personnel and the integrity of our work. This guide provides essential, experience-driven protocols for the safe handling of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7). While specific toxicological data for this compound is limited, a robust safety plan can be formulated by examining its structural features and data from close analogs.

Our approach is grounded in the principle of treating all novel and sparsely documented research chemicals as potentially hazardous.[1][2] This ensures that our safety measures are comprehensive and proactive. The protocols outlined below are designed to be a self-validating system, integrating engineering controls, personal protective equipment, and procedural diligence to minimize exposure and mitigate risk.

Hazard Assessment: Understanding the Risk Profile

The structure of this compound incorporates an aromatic nitrile and a substituted indane backbone. To establish a baseline for potential hazards, we can infer from the closely related analog, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. The primary difference is the substitution at the 1-position (a hydroxyl group vs. a ketone), which is unlikely to fundamentally alter the primary toxicological pathways of the core structure.

Based on this analog, the anticipated hazards are summarized below.

Hazard ClassificationPotential EffectPrimary Route of Exposure
Acute Toxicity, Oral Harmful if swallowed[3][4]Ingestion
Acute Toxicity, Dermal Harmful in contact with skin[4]Skin Absorption
Acute Toxicity, Inhalation Harmful if inhaled (as dust/aerosol)[4][5]Inhalation
Skin Corrosion/Irritation Causes skin irritation[3][4][6]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation[3][4][6]Eye Contact
Respiratory Irritation May cause respiratory irritation[4][5][6]Inhalation

A Note on the Nitrile Group: The nitrile moiety in this compound is attached to an aromatic ring. Metabolically, such nitriles are generally robust and not readily metabolized to release cyanide, a pathway more common for alkyl nitriles with an adjacent proton.[7][8] However, prudence dictates that we handle the compound with measures sufficient to prevent any potential systemic toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified above.[9] Each component is chosen for its ability to prevent exposure through key routes.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles and a full-face shield.[2][5]Protects against splashes of solutions and airborne particles (if solid) from causing serious eye irritation. A face shield is mandatory when handling larger quantities or during procedures with a high splash potential.[2]
Hand Protection Nitrile gloves.[10]Nitrile offers excellent resistance to a broad range of chemicals, solvents, acids, and bases. Gloves must be inspected before use and removed properly to avoid contaminating skin.[2][6] For extended operations, consider double-gloving.[9]
Body Protection A fully buttoned, long-sleeved lab coat.[1][11]Protects skin and personal clothing from accidental spills and contamination. For significant splash risks, a chemically resistant apron or suit should be worn.
Footwear Closed-toe shoes made of a non-porous material.[10][11]Prevents exposure from spills that may reach the floor.
Respiratory Protection Required when dusts are generated.[6]If handling the compound as a powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary to prevent respiratory tract irritation.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is essential for minimizing risk. This process integrates safety checks, proper use of engineering controls, and systematic procedures from preparation to disposal.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood (Check certification & airflow) B Locate Safety Equipment (Shower, eyewash, spill kit) A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Compound (Use anti-static weigh boat) C->D Begin Work E Transfer & Dissolve (Pour slowly, avoid splashes) D->E F Perform Reaction/Procedure (Keep sash at lowest practical height) E->F G Decontaminate Surfaces (Use appropriate solvent/cleaner) F->G Complete Work H Segregate Waste (Solid vs. Liquid Chemical Waste) G->H I Doff PPE Correctly (Gloves first, then coat & goggles) H->I J Wash Hands Thoroughly (Final critical step) I->J

Caption: A procedural workflow for safely handling research chemicals.

Detailed Protocol:
  • Preparation Phase:

    • Engineering Control Verification: Before any work begins, ensure the chemical fume hood is operational and certified. Verify the airflow monitor is functioning correctly.[10]

    • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.[1][12] Ensure emergency contact numbers are prominently displayed.[1]

    • Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure a proper fit.[11][13]

  • Handling Phase (To be performed exclusively inside a chemical fume hood):

    • Aliquotting: If handling the solid form, carefully weigh the required amount. Use a spatula and weigh paper or an anti-static weigh boat to prevent dispersal of dust.

    • Transfer and Dissolution: When transferring the chemical or pouring solutions, do so slowly and carefully to avoid splashes.[10] Always add solids to liquids where appropriate.

    • Execution: Keep all containers and apparatus well within the fume hood, at least 6 inches from the sash. Maintain the sash at the lowest possible height that still allows for comfortable work.[10]

  • Post-Handling & Disposal Phase:

    • Decontamination: Thoroughly wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol or as dictated by the specific reaction chemistry).

    • Waste Management: Dispose of chemical waste in properly labeled, sealed containers.[11] Do not mix incompatible waste streams. Contaminated consumables (gloves, weigh paper, pipette tips) must be disposed of as solid chemical waste.

    • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally eye protection.[2] Never wear potentially contaminated gloves outside the laboratory area.[2]

    • Hygiene: Immediately wash hands with soap and water after removing PPE.[1][11][13]

Disposal and Emergency Plans

Waste Disposal:

  • Chemical Waste: All excess solid material and solutions containing this compound must be collected in a designated hazardous waste container. Label the container clearly with the full chemical name and associated hazards.[11]

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, paper towels, and pipette tips, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Regulatory Compliance: All waste disposal must adhere strictly to institutional guidelines and local environmental regulations.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3][6] Seek immediate medical attention and provide the Safety Data Sheet or chemical label to the medical personnel.[6]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department immediately. For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.